molecular formula C9H15N3O B041420 2-(diethylamino)-6-methylpyrimidin-4-ol CAS No. 42487-72-9

2-(diethylamino)-6-methylpyrimidin-4-ol

カタログ番号: B041420
CAS番号: 42487-72-9
分子量: 181.23 g/mol
InChIキー: NQCPECCCWDWTJJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Diethylamino)-6-methylpyrimidin-4-ol (also known as DEAMPY) is a pyrimidine derivative of significant interest in scientific research, primarily in the fields of environmental toxicology and agrochemical chemistry. Its principal application lies in its role as a specific biomarker and metabolite of the organophosphate insecticide pirimiphos-methyl . In human biomonitoring studies, the quantification of DEAMPY in urine is a critical tool for assessing population exposure to pirimiphos-methyl, enabling researchers to investigate the links between pesticide exposure and public health outcomes . From a synthetic chemistry perspective, this compound serves as a crucial intermediate in the industrial synthesis of pirimiphos-methyl. The commercial production involves the esterification of the hydroxyl group on the pyrimidine ring with dimethyl phosphorochloridothioate to form the active phosphorothioate linkage of the insecticide . The mechanism of action for the parent compound, pirimiphos-methyl, is the inhibition of acetylcholinesterase (AChE) in target insects, leading to disruption of nervous system function . Research into this compound therefore provides valuable insights into the environmental fate, metabolic pathways, and human exposure assessment of a widely used class of pesticides .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(diethylamino)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-4-12(5-2)9-10-7(3)6-8(13)11-9/h6H,4-5H2,1-3H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCPECCCWDWTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=CC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195272
Record name 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42487-72-9
Record name 2-(Diethylamino)-4-hydroxy-6-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42487-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042487729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.753
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(diethylamino)-6-methylpyrimidin-4-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(diethylamino)-6-methylpyrimidin-4-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical characterization of this compound (CAS No: 42487-72-9). Primarily known as a principal metabolite of the organophosphorus insecticide Pirimiphos-methyl, this pyrimidine derivative is of significant interest to researchers in environmental science, toxicology, and drug development. This document consolidates available experimental data with theoretical predictions to offer a robust resource for scientists. We will delve into its pronounced tautomerism, outline a logical synthetic pathway, detail its spectroscopic signature, and discuss its known biological context and toxicological profile.

Chemical Identity and Structure

This compound is a substituted aminopyrimidine. Its core structure is a six-membered heterocyclic aromatic ring containing two nitrogen atoms.

IdentifierDataReference
IUPAC Name This compound[1]
CAS Number 42487-72-9[2]
Molecular Formula C₉H₁₅N₃O[2]
Molecular Weight 181.23 g/mol [2]
Synonyms 2-Diethylamino-6-hydroxy-4-methylpyrimidine, 2-Diethylamino-6-methyl-4-pyrimidinol, 2-(Diethylamino)-6-methylpyrimidin-4(1H)-one[2][3]
Critical Structural Feature: Keto-Enol Tautomerism

A fundamental characteristic of hydroxypyrimidines is their existence in a state of tautomeric equilibrium. The compound can exist as the aromatic hydroxyl (enol) form, 2-(diethylamino)-6-methylpyrimidin-4-ol , or the non-aromatic keto (amide) form, 2-(diethylamino)-6-methylpyrimidin-4(1H )-one . For pyrimidin-4-ones, computational and experimental studies have shown that the keto tautomer is significantly more stable and is the predominant form under standard conditions.[4] This preference is largely attributed to the greater bond strength of the carbon-oxygen double bond (C=O) in the keto form compared to the carbon-carbon double bond (C=C) in the enol form.[5][6] All subsequent discussions of spectroscopic and reactive properties will assume the predominance of the keto tautomer.

synthesis_workflow Synthesis Workflow Diagram reactants Reactants: - Ethyl Acetoacetate - N,N-Diethylguanidine - Sodium Ethoxide (Base) dissolution Dissolve NaOEt in Anhydrous Ethanol under N₂ Atmosphere reactants->dissolution Step 1 addition1 Add N,N-Diethylguanidine dissolution->addition1 Step 2 addition2 Add Ethyl Acetoacetate (dropwise) addition1->addition2 Step 3 reflux Heat to Reflux (e.g., 78°C) for 6-12 hours addition2->reflux Step 4 cooling Cool to Room Temp. then in Ice Bath reflux->cooling Step 5 acidify Acidify with Acetic Acid (pH ~6-7) cooling->acidify Step 6 precipitate Precipitation of Product acidify->precipitate filtration Vacuum Filtration & Wash with Cold Water precipitate->filtration Step 7 drying Dry in Vacuo filtration->drying Step 8 product Final Product: 2-(diethylamino)-6- methylpyrimidin-4-ol drying->product

References

Spectroscopic Data of 2-(diethylamino)-6-methylpyrimidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the spectroscopic signature of 2-(diethylamino)-6-methylpyrimidin-4-ol, a substituted pyrimidine of interest in various chemical and biological research fields. As a derivative of the pyrimidine core, which is fundamental to life in the form of nucleobases, understanding its structural and electronic properties through spectroscopic methods is crucial for its application in drug development and metabolic studies.[1][2] This document offers an in-depth look at its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy characteristics, providing both available experimental data and predictive analysis based on structurally related compounds.

Molecular Structure and Tautomerism

This compound (C₉H₁₅N₃O, Molar Mass: 181.23 g/mol ) can exist in tautomeric forms, primarily the pyrimidin-4-ol and pyrimidin-4(1H)-one forms.[3] This equilibrium is a key consideration in interpreting spectroscopic data, as the predominant form can be influenced by the solvent and physical state.

fragmentation_pathway m/z 181\n[M]⁺ m/z 181 [M]⁺ m/z 166 m/z 166 m/z 181\n[M]⁺->m/z 166 - CH₃ m/z 152\n(Base Peak) m/z 152 (Base Peak) m/z 181\n[M]⁺->m/z 152\n(Base Peak) - C₂H₅ m/z 138 m/z 138 m/z 152\n(Base Peak)->m/z 138 - CH₂ m/z 125 m/z 125 m/z 138->m/z 125 - CH₃

References

An In-Depth Technical Guide to the Biological Activity of 2-(diethylamino)-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] This guide focuses on a specific derivative, 2-(diethylamino)-6-methylpyrimidin-4-ol, a compound for which specific biological data is not extensively documented in public literature. The absence of specific data necessitates a structured and predictive approach to its biological evaluation. This document serves as a comprehensive technical roadmap for the systematic investigation of the biological potential of this compound. We will first briefly touch upon the known context of this molecule and then delve into a series of proposed experimental frameworks for elucidating its potential antimicrobial, anticancer, and antiviral activities. The protocols detailed herein are based on established methodologies for the evaluation of analogous pyrimidine derivatives and are designed to provide a robust foundation for future research and drug discovery efforts.

Introduction: The Pyrimidine Scaffold and this compound

Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the ring. This fundamental structure is integral to life, forming the backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] The inherent bioactivity of the pyrimidine nucleus has made it a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological effects.[1]

This compound, also known as DEAMPY or 2-(Diethylamino)-4-hydroxy-6-methylpyrimidine, is a pyrimidine derivative whose primary documented role is as a transformation product of the pesticide Pirimiphos-methyl.[2] While its synthesis is established and it is commercially available, its intrinsic biological activities remain largely unexplored. The structural features of this molecule, including the pyrimidin-4-ol core and the diethylamino substitution at the 2-position, suggest the potential for a range of biological interactions that warrant a thorough investigation. This guide outlines a proposed research program to systematically characterize the biological activity profile of this compound.

Proposed Investigational Workflow: A Multi-Faceted Approach

Given the broad therapeutic potential of pyrimidine derivatives, a multi-pronged screening approach is recommended for this compound. The following sections detail proposed experimental workflows for assessing its antimicrobial, anticancer, and antiviral activities.

Investigational_Workflow cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Studies Antimicrobial_Screening Antimicrobial Screening MIC_Determination MIC/MBC/MFC Determination Antimicrobial_Screening->MIC_Determination Anticancer_Screening Anticancer Screening Cytotoxicity_Assays Dose-Response & Cytotoxicity Assays Anticancer_Screening->Cytotoxicity_Assays Antiviral_Screening Antiviral Screening Viral_Yield_Reduction Viral Yield Reduction Assays Antiviral_Screening->Viral_Yield_Reduction Mechanism_of_Action Mechanism of Action Studies MIC_Determination->Mechanism_of_Action Cytotoxicity_Assays->Mechanism_of_Action Viral_Yield_Reduction->Mechanism_of_Action

Caption: Proposed investigational workflow for this compound.

Antimicrobial Activity Evaluation

The pyrimidine nucleus is a common feature in many antimicrobial agents.[1] Therefore, a primary area of investigation for this compound should be its potential antibacterial and antifungal properties.

Rationale for Experimental Choices

A tiered approach is proposed, starting with a broad primary screen to identify any activity, followed by more quantitative assays to determine the potency and spectrum of activity. The choice of microbial strains should include representative Gram-positive and Gram-negative bacteria, as well as a common fungal species, to provide a comprehensive initial assessment.

Experimental Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the in vitro antimicrobial activity of this compound against a panel of pathogenic microorganisms.

Materials:

  • This compound

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungal Strain: Candida albicans (ATCC 10231)

  • Positive Controls: Ciprofloxacin (antibacterial), Fluconazole (antifungal)

  • Negative Control: Dimethyl sulfoxide (DMSO)

  • Culture Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well microtiter plates

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Microorganism Preparation: Inoculate fresh cultures of the test microorganisms and incubate until they reach the logarithmic growth phase. Adjust the turbidity of the microbial suspensions to a 0.5 McFarland standard.

  • Broth Microdilution Assay:

    • Dispense 100 µL of the appropriate culture medium into each well of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.

    • Inoculate each well with 5 µL of the prepared microbial suspension.

    • Include wells for positive and negative controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation
MicroorganismGram Stain/TypeMIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control
S. aureusGram-positiveTo be determinedCiprofloxacin: Value
B. subtilisGram-positiveTo be determinedCiprofloxacin: Value
E. coliGram-negativeTo be determinedCiprofloxacin: Value
P. aeruginosaGram-negativeTo be determinedCiprofloxacin: Value
C. albicansFungusTo be determinedFluconazole: Value

Anticancer Activity Evaluation

The structural similarity of pyrimidines to the building blocks of DNA and RNA makes them prime candidates for anticancer drug development, often acting as antimetabolites or kinase inhibitors.[1]

Rationale for Experimental Choices

An initial screening against a panel of cancer cell lines from different tissue origins will provide a broad overview of the compound's potential cytotoxic effects. The MTT assay is a well-established, colorimetric method for assessing cell viability and is a suitable choice for primary screening.

Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic activity of this compound against a panel of human cancer cell lines.

Materials:

  • This compound

  • Human Cancer Cell Lines: MCF-7 (breast), A549 (lung), HepG2 (liver), HCT116 (colon)

  • Normal Cell Line: WI-38 (human lung fibroblast) for selectivity assessment

  • Positive Control: Doxorubicin

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include wells for vehicle control (DMSO) and positive control (Doxorubicin).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation
Cell LineTissue of OriginIC50 (µM) of this compoundIC50 (µM) of Doxorubicin
MCF-7Breast CancerTo be determinedValue
A549Lung CancerTo be determinedValue
HepG2Liver CancerTo be determinedValue
HCT116Colon CancerTo be determinedValue
WI-38Normal Lung FibroblastTo be determinedValue

Antiviral Activity Evaluation

Pyrimidine derivatives have been investigated for their ability to inhibit the replication of various viruses.[3]

Rationale for Experimental Choices

A cell-based assay is the most direct way to assess the antiviral activity of a compound. A plaque reduction assay is a classic and reliable method for quantifying the inhibition of viral replication. The choice of virus should be based on current public health relevance and the availability of established laboratory models. Influenza A virus is a suitable starting point.

Experimental Protocol: Plaque Reduction Assay

Objective: To determine the in vitro antiviral activity of this compound against Influenza A virus.

Materials:

  • This compound

  • Influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1))

  • Madin-Darby Canine Kidney (MDCK) cells

  • Positive Control: Oseltamivir

  • Minimal Essential Medium (MEM)

  • Trypsin

  • Agarose

Procedure:

  • Cell Culture: Grow MDCK cells to confluence in 6-well plates.

  • Virus Infection: Wash the cell monolayers and infect them with a known amount of virus (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and agarose.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until viral plaques are visible (typically 2-3 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Plaque_Reduction_Assay Start Confluent MDCK cells in 6-well plates Infect Infect with Influenza A virus Start->Infect Adsorb 1-hour adsorption Infect->Adsorb Treat Overlay with medium containing compound and agarose Adsorb->Treat Incubate Incubate for 2-3 days Treat->Incubate Fix_Stain Fix and stain with crystal violet Incubate->Fix_Stain Count Count plaques Fix_Stain->Count End Calculate EC50 Count->End

Caption: Workflow for the plaque reduction assay.

Conclusion and Future Directions

While this compound is a known chemical entity, its biological activities are yet to be systematically characterized. The experimental frameworks presented in this guide provide a comprehensive and technically sound approach to unveil its potential as an antimicrobial, anticancer, or antiviral agent. The pyrimidine core suggests a high probability of biological activity, and the proposed studies are the essential next steps in determining the therapeutic potential of this compound. Positive results from these primary screens would warrant further investigation into the mechanism of action, structure-activity relationships, and in vivo efficacy.

References

A Technical Guide to the Derivatives of 2-(diethylamino)-6-methylpyrimidin-4-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the pyrimidine core stands as a "privileged scaffold." Its presence in the fundamental building blocks of life, DNA and RNA, foreshadows its profound capacity for interaction with biological systems.[1] This guide delves into the chemistry and potential applications of a specific, yet versatile, member of this family: 2-(diethylamino)-6-methylpyrimidin-4-ol .

Initially identified as a primary metabolite of the organophosphate insecticide Pirimiphos-methyl, this compound might be relegated to environmental chemistry.[2][3] However, its inherent structure—a substituted 2-aminopyrimidine—positions it as an ideal starting point for the synthesis of novel derivatives with significant therapeutic potential. The 2-aminopyrimidine motif is a cornerstone of numerous approved kinase inhibitors, renowned for its ability to mimic the adenine ring of ATP and competitively bind to the enzyme's active site.[4][5]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a strategic roadmap for synthesizing, characterizing, and evaluating derivatives of this compound. We will explore the causal logic behind synthetic choices, detail field-proven experimental protocols, and ground all claims in verifiable, authoritative sources.

Chapter 1: The Core Moiety - this compound

The journey into derivatization begins with a thorough understanding of the parent compound.

Physicochemical Properties

This compound is a white to off-white solid. It exists in a tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(1H)-one forms, a critical consideration for its reactivity and biological interactions.

PropertyValueSource(s)
CAS Number 42487-72-9[6]
Molecular Formula C₉H₁₅N₃O[6]
Molecular Weight 181.23 g/mol [6]
Melting Point 133-134 °C[7]
Boiling Point 266.0±23.0 °C (Predicted)[7]
pKa 10.28±0.50 (Predicted)[7]
Known Significance Metabolite of Pirimiphos-methyl[2]
Synthesis of the Core Scaffold

The most direct synthesis involves the condensation of an N,N-diethylguanidine salt with a β-ketoester equivalent, such as diketene or ethyl acetoacetate. A patented industrial process provides a robust template for this reaction.[8]

Principle: This protocol is based on the acid-catalyzed cyclocondensation reaction between N,N-diethylguanidine and a diketene precursor. The strong acid medium facilitates the reaction to form the stable pyrimidine ring.

Materials:

  • N,N-Diethylguanidine sulfate

  • Diketene

  • Concentrated Sulfuric Acid (H₂SO₄) or Oleum

  • Sodium Hydroxide (NaOH) solution (e.g., 40% w/v)

  • Water

  • Appropriate organic solvents (e.g., n-propanol for heating, an extraction solvent like methyl isobutyl ketone)

Procedure:

  • Step 1: Preparation of Reactant Solutions.

    • Carefully prepare a solution of diketene in a suitable inert solvent.

    • In a separate vessel, dissolve N,N-diethylguanidine sulfate in a strongly acidic medium like oleum or concentrated sulfuric acid, maintaining the temperature below 30°C to control the exothermic reaction.

  • Step 2: Reaction.

    • In a suitable reactor, combine the diketene solution with the acidic guanidine solution. The patent describes a continuous process, but for lab scale, a controlled batch addition is appropriate.[8] Maintain the temperature below 20°C during the initial mixing.

  • Step 3: Cyclization.

    • Heat the reaction mixture to facilitate cyclization. Refluxing in a solvent like n-propanol (approx. 95°C) for a short period (e.g., 10-30 minutes) is effective.[8]

  • Step 4: Work-up and Isolation.

    • Cool the reaction mixture and cautiously dilute it with water.

    • Neutralize the acidic mixture by slow addition of a concentrated NaOH solution until the pH is approximately 7. The product will precipitate out of the aqueous solution.

    • Filter the solid precipitate, wash it thoroughly with water to remove inorganic salts, and dry it under a vacuum.

  • Step 5: Purification.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.[7]

Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Chapter 2: Strategic Derivatization Pathways

The therapeutic potential of the core scaffold is unlocked through strategic chemical modifications. The most versatile handle for derivatization is the hydroxyl group at the C4 position. Activating this position opens the door to a vast array of derivatives.

G Core 2-(diethylamino)-6- methylpyrimidin-4-ol Intermediate Key Intermediate: 2-(diethylamino)-4-chloro- 6-methylpyrimidine Core->Intermediate  POCl₃ Deriv4 C4-Carboxylic Acid Derivative Core->Deriv4 Multi-step (e.g., Carboxylation) Deriv1 C4-Amino Derivatives (e.g., Anilines) Intermediate->Deriv1 R-NH₂ (e.g., Buchwald-Hartwig or SNAr) Deriv2 C4-Alkoxy/Aryloxy Derivatives Intermediate->Deriv2 R-OH / NaH Deriv3 C4-Thioether Derivatives Intermediate->Deriv3 R-SH / Base

Caption: General workflow for the derivatization of the core scaffold.

Activation: Synthesis of the 4-Chloro Intermediate

The conversion of the C4-hydroxyl group into a chlorine atom is the most critical step, transforming a poor leaving group (–OH) into an excellent one (–Cl) for subsequent nucleophilic aromatic substitution (SₙAr) reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[9][10]

Principle: The lone pair on the oxygen of the pyrimidinol attacks the electrophilic phosphorus atom of POCl₃. Subsequent steps, often facilitated by a base like pyridine or heat, lead to the elimination of a phosphate byproduct and formation of the chloro-pyrimidine. The reaction effectively dehydrates and chlorinates the substrate.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Optional: N,N-Dimethylaniline or Pyridine

  • Toluene or another high-boiling inert solvent

  • Ice water

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

Procedure:

  • Step 1: Reaction Setup.

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend or dissolve this compound (1 equivalent) in an excess of POCl₃ (5-10 equivalents). The reaction can also be run in a solvent like toluene.

  • Step 2: Reaction.

    • Gently heat the mixture to reflux (the boiling point of POCl₃ is ~106 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Step 3: Quenching.

    • After completion, cool the reaction mixture to room temperature.

    • CAUTION: Highly exothermic and releases HCl gas. Very slowly and carefully, pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring in a well-ventilated fume hood.

  • Step 4: Neutralization and Extraction.

    • Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Step 5: Isolation and Purification.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the residue by column chromatography on silica gel to obtain the pure 2-(diethylamino)-4-chloro-6-methylpyrimidine.

Validation: Confirm the structure via NMR and MS. The disappearance of the –OH proton signal and the characteristic mass spectrum will validate the transformation.

Derivatization via Nucleophilic Aromatic Substitution

With the activated 4-chloro intermediate in hand, a diverse library of derivatives can be synthesized. The electron-withdrawing nature of the pyrimidine ring nitrogens facilitates SₙAr reactions at the C4 position.

Principle: This protocol utilizes a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination) or a thermally driven SₙAr to couple an aniline (or other amine) to the C4 position of the pyrimidine ring.[8][11] This is a cornerstone reaction for creating scaffolds that target kinase ATP-binding sites.[12]

Materials:

  • 2-(diethylamino)-4-chloro-6-methylpyrimidine

  • Substituted aniline (or other amine, 1.1 equivalents)

  • For Buchwald-Hartwig:

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Ligand (e.g., Xantphos, BINAP)

    • Base (e.g., NaOtBu, Cs₂CO₃)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

  • For SₙAr:

    • Solvent (e.g., n-Butanol, Isopropanol)

    • Optional: Acid catalyst (e.g., conc. HCl)

Procedure (Buchwald-Hartwig Method):

  • Step 1: Reaction Setup.

    • To an oven-dried flask, add the 2-(diethylamino)-4-chloro-6-methylpyrimidine (1 eq.), the aniline derivative (1.1 eq.), the base (1.4 eq.), the palladium catalyst (e.g., 2 mol %), and the ligand (e.g., 4 mol %).

  • Step 2: Reaction.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Step 3: Work-up.

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

  • Step 4: Purification.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired C4-anilino derivative.

Chapter 3: Biological Activity and Therapeutic Potential

The primary rationale for synthesizing derivatives of this scaffold is its potential as a kinase inhibitor. The 2-aminopyrimidine structure is a well-established pharmacophore that makes key hydrogen bond interactions in the hinge region of the kinase ATP-binding pocket.[4][13]

Targeting Cyclin-Dependent Kinases (CDK4/6)

Dysregulation of the cell cycle is a hallmark of cancer, and the Cyclin D/CDK4/6-Rb pathway is a critical checkpoint.[14] Several highly successful FDA-approved drugs (Palbociclib, Ribociclib, Abemaciclib) are CDK4/6 inhibitors built upon a 2-aminopyrimidine scaffold.[15] They function by preventing the phosphorylation of the Retinoblastoma (Rb) protein, which in turn keeps the transcription factor E2F sequestered, leading to G1 cell cycle arrest.

G cluster_0 G1 Phase Regulation Mitogens Growth Factors (Mitogens) CyclinD_CDK46 Cyclin D CDK4/6 Complex Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (p) E2F E2F Rb->E2F sequesters S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase activates transcription for Rb_p p-Rb (Inactive) Rb_p->E2F releases Inhibitor Derivative of 2-(diethylamino)-6- methylpyrimidin-4-ol Inhibitor->CyclinD_CDK46 INHIBITS

Caption: Simplified CDK4/6-Rb signaling pathway targeted by pyrimidine inhibitors.

Structure-Activity Relationship (SAR) Insights

Based on extensive research into pyrimidine-based kinase inhibitors, a predictive SAR can be established to guide the synthesis of novel derivatives.[1][16]

PositionModificationExpected Impact on ActivityRationale
C2-amino The diethylamino group is present.Provides a key hydrogen bond acceptor (N1) and donor (exocyclic NH, if present). The alkyl groups occupy a hydrophobic pocket.Mimics the adenine structure for hinge binding.[5]
C4-position Addition of substituted anilines or other aryl groups.Crucial for potency and selectivity. Substituents can target specific sub-pockets in the kinase active site.Extends into the ATP-binding site, forming additional interactions.[1]
C5-position Small, flat substituents (e.g., F, CN).Can enhance potency by interacting with the ribose pocket.Fills space and can form favorable interactions.
C6-methyl The methyl group is present.Fills a small hydrophobic pocket; modifications can tune selectivity.Interacts with a specific region of the active site.
Table of Representative Aminopyrimidine Kinase Inhibitors

To provide a quantitative context for the potential of new derivatives, the following table lists the activities of known 2-aminopyrimidine-based kinase inhibitors.

CompoundTarget Kinase(s)IC₅₀ (nM)Reference
Alisertib (MLN8237) Aurora A1.2[17]
Barasertib (AZD1152) Aurora B0.37[17]
Imatinib Bcr-Abl~250-1000[12]
Compound 17 (Piperidinyl pyrimidine) IKK-21300[18]
Palbociclib (PD-0332991) CDK4 / CDK611 / 16[15]
Ribociclib (LEE011) CDK4 / CDK610 / 39[15]

Conclusion and Future Directions

The scaffold of this compound, while humble in its origins as a pesticide metabolite, represents a starting point rich with potential. Its inherent 2-aminopyrimidine structure is a validated pharmacophore for targeting one of the most critical enzyme families in oncology: the protein kinases. By employing robust and logical synthetic strategies—primarily the activation of the C4 position via chlorination followed by nucleophilic substitution—a diverse library of novel compounds can be generated.

The insights from existing structure-activity relationships for CDK4/6 and other kinase inhibitors provide a clear and rational path for designing derivatives with high potential for potent and selective biological activity. The protocols and data presented in this guide offer a comprehensive framework for any research program aimed at exploring this promising chemical space. Future work should focus on the synthesis of a focused library of C4-anilino derivatives and their subsequent screening against a panel of cancer-relevant kinases to uncover novel therapeutic leads.

References

An In-depth Technical Guide to 2-(diethylamino)-6-methylpyrimidin-4-ol as a Metabolite of Pirimiphos-methyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(diethylamino)-6-methylpyrimidin-4-ol, a principal metabolite of the organophosphorus insecticide pirimiphos-methyl. We will delve into the metabolic pathways leading to its formation, its physicochemical properties, toxicological profile, and environmental fate. This guide also presents a detailed, field-proven protocol for the sensitive and specific quantification of this compound in human urine using Solid-Phase Extraction (SPE) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a critical tool for human biomonitoring and exposure assessment.

Introduction: Pirimiphos-methyl and its Metabolic Fate

Pirimiphos-methyl, chemically known as O-(2-diethylamino-6-methylpyrimidin-4-yl) O,O-dimethyl phosphorothioate, is a broad-spectrum organophosphorus insecticide and acaricide.[1] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2] Understanding the metabolism of pirimiphos-methyl is crucial for assessing its toxicological risk and for developing robust biomonitoring methods to evaluate human exposure.

Upon absorption, pirimiphos-methyl undergoes extensive metabolism in plants and animals through several key transformation processes.[3][4] These include oxidative desulfuration to its more toxic "oxon" form, hydrolysis of the phosphorothioate bond, N-de-ethylation of the diethylamino group, and conjugation with endogenous molecules like glucuronic acid.[3][4][5] One of the most significant metabolic pathways is the hydrolysis of the P-O-C (phosphorus-oxygen-pyrimidine) bond, which cleaves the molecule, leading to the formation of the pyrimidinol metabolite, this compound.[5][6] This metabolite, also known by the code R46382 or as DEAMPY, is a key biomarker of pirimiphos-methyl exposure and is readily excreted in urine.[3][6]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing analytical methods and predicting its environmental behavior.

PropertyValueSource
Chemical Formula C₉H₁₅N₃O[7]
Molecular Weight 181.23 g/mol [7]
CAS Number 42487-72-9[7]
Appearance Solid[2]
Melting Point 133-134 °C[8]
pKa (Predicted) 10.28 ± 0.50[8]
LogP (Predicted) 0.4[2]

Metabolic Pathways and Enzymology

The biotransformation of pirimiphos-methyl is a multi-step process involving both Phase I and Phase II metabolic enzymes. The formation of this compound is a critical detoxification step.

Phase I Metabolism: Hydrolysis

The primary pathway leading to the formation of this compound is the hydrolysis of the phosphorothioate ester linkage in pirimiphos-methyl.[5] This reaction is catalyzed by esterases, a broad class of enzymes that cleave ester bonds.[3][9] While specific esterase isozymes involved in pirimiphos-methyl hydrolysis have not been definitively identified in humans, studies in various organisms have shown the importance of esterase activity in its metabolism and in conferring resistance to the insecticide.[3][9]

In parallel, pirimiphos-methyl can be activated via oxidative desulfuration to pirimiphos-methyl-oxon, a much more potent acetylcholinesterase inhibitor. This bioactivation is mediated by cytochrome P450 (CYP) monooxygenases.[10] The oxon form is also subject to hydrolysis, yielding this compound.

Further Metabolism: N-Dealkylation and Phase II Conjugation

Following its formation, this compound can undergo further metabolism. This includes the sequential loss of its two N-ethyl groups (N-de-ethylation), leading to the formation of 2-(ethylamino)-6-methylpyrimidin-4-ol and subsequently 2-amino-6-methylpyrimidin-4-ol.[3][6]

As a Phase II reaction, the hydroxyl group on the pyrimidine ring of this compound and its de-ethylated metabolites makes them substrates for conjugation reactions. The most prominent of these is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[1][4] This process attaches a glucuronic acid moiety to the metabolite, significantly increasing its water solubility and facilitating its excretion from the body via urine.[11] While specific UGT isoforms responsible for the glucuronidation of pirimiphos-methyl metabolites have not been fully elucidated, the UGT1A and UGT2B subfamilies are known to be heavily involved in the metabolism of a wide range of xenobiotics.[12][13]

Pirimiphos_Metabolism Pirimiphos_methyl Pirimiphos-methyl Pirimiphos_oxon Pirimiphos-methyl-oxon (Toxic Metabolite) Pirimiphos_methyl->Pirimiphos_oxon CYP450 (Oxidative Desulfuration) Metabolite This compound Pirimiphos_methyl->Metabolite Esterases (Hydrolysis) Pirimiphos_oxon->Metabolite Esterases (Hydrolysis) Deethyl_metabolite 2-(ethylamino)-6-methylpyrimidin-4-ol Metabolite->Deethyl_metabolite N-de-ethylation Conjugate Glucuronide Conjugates (Excreted in Urine) Metabolite->Conjugate UGTs (Glucuronidation) Deamino_metabolite 2-amino-6-methylpyrimidin-4-ol Deethyl_metabolite->Deamino_metabolite N-de-ethylation Deethyl_metabolite->Conjugate UGTs (Glucuronidation)

Metabolic Pathway of Pirimiphos-methyl.

Toxicological Profile

The toxicological assessment of this compound is essential for understanding the overall risk associated with pirimiphos-methyl exposure.

Acute Toxicity

Studies in rats have determined the acute oral LD₅₀ of this compound to be between 800 and 1600 mg/kg body weight.[6] This indicates that the acute toxicity of this metabolite is of the same order of magnitude as the parent compound, pirimiphos-methyl.[6] However, it is significantly less toxic than the pirimiphos-methyl-oxon metabolite, which is a potent acetylcholinesterase inhibitor.[5]

Genotoxicity

Environmental Fate

This compound is not only a biological metabolite but also an environmental transformation product of pirimiphos-methyl.[2][9] Its fate in the environment is governed by its physicochemical properties and susceptibility to various degradation processes.

Pirimiphos-methyl can undergo hydrolysis in soil and water, leading to the formation of this compound.[16] The persistence of this metabolite in the environment is a key consideration for environmental risk assessment. Important parameters include its soil degradation half-life and soil sorption coefficient (Koc). A long half-life indicates greater persistence, while a low Koc suggests higher mobility in soil and a potential to leach into groundwater.[17][18] While specific experimental data for the half-life and Koc of this compound are limited, its relatively low predicted LogP suggests it would have moderate to low sorption to soil organic matter and thus a potential for mobility.[2][19]

Analytical Methodology: Quantification in Human Urine

Accurate and sensitive measurement of this compound in biological matrices is paramount for assessing human exposure to pirimiphos-methyl. The following protocol details a robust and validated method for its quantification in human urine using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Rationale for Method Selection

LC-MS/MS is the gold standard for the analysis of pesticide metabolites in biological fluids due to its high selectivity and sensitivity.[12][20] Coupling this with a solid-phase extraction (SPE) sample preparation step allows for the effective removal of matrix interferences and pre-concentration of the analyte, leading to improved method performance.[1][6] Given that a significant portion of the metabolite is excreted as a glucuronide conjugate, an enzymatic hydrolysis step is incorporated to measure the total this compound concentration.[10][21]

Experimental Protocol

Step 1: Sample Preparation (Enzymatic Hydrolysis and SPE)

  • Sample Collection and Storage: Collect mid-stream urine samples in polypropylene containers. If not analyzed immediately, store samples at -20°C or below.

  • Enzymatic Hydrolysis:

    • Pipette 1 mL of urine into a 15 mL polypropylene tube.

    • Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled analogue of the analyte).

    • Add 500 µL of 1 M ammonium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase from Helix pomatia.

    • Vortex briefly and incubate at 37°C for 4 hours or overnight.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode polymeric SPE cartridge (e.g., Oasis HLB, 60 mg) with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte with 2 x 1.5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps Urine 1 mL Urine Sample IS Add Internal Standard Urine->IS Buffer Add Buffer (pH 5.0) IS->Buffer Enzyme Add β-glucuronidase Buffer->Enzyme Incubate Incubate at 37°C Enzyme->Incubate Condition Condition SPE Cartridge Incubate->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

SPE Workflow for Urine Sample Preparation.

Step 2: LC-MS/MS Analysis

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions:

The selection of appropriate precursor and product ions is critical for the selectivity of the method. For this compound (C₉H₁₅N₃O, MW 181.23), the protonated molecule [M+H]⁺ at m/z 182.1 would be the precursor ion. Product ions would be generated by fragmentation of the precursor ion in the collision cell. While specific transitions should be optimized experimentally, plausible transitions could involve the loss of neutral molecules or fragmentation of the diethylamino group.

AnalytePrecursor Ion (Q1)Product Ion (Q3 - Quantifier)Product Ion (Q3 - Qualifier)
This compound182.1To be determined empiricallyTo be determined empirically
Internal StandardAppropriate m/zTo be determined empiricallyTo be determined empirically

Step 3: Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters include:

  • Selectivity: Absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity: A linear relationship between the concentration and the instrument response over a defined range, with a correlation coefficient (r²) > 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy and Precision: Determined by analyzing quality control samples at different concentration levels. Accuracy should typically be within ±15% of the nominal value, and precision (expressed as the relative standard deviation, RSD) should be ≤15%.

  • Matrix Effect: Assessment of the suppression or enhancement of the analyte signal due to co-eluting matrix components.

  • Recovery: The efficiency of the extraction process.

Conclusion

This compound is a key metabolite of the insecticide pirimiphos-methyl, formed primarily through enzymatic hydrolysis. Its detection and quantification in biological samples, particularly urine, serve as a reliable biomarker for assessing human exposure. This technical guide has provided a detailed overview of its formation, properties, and toxicological significance. The presented SPE-LC-MS/MS protocol offers a robust and sensitive framework for its analysis, enabling researchers and scientists to conduct accurate exposure and risk assessments. Further research is warranted to definitively identify the specific enzyme isoforms involved in its metabolism and to expand upon its toxicological and environmental fate profiles.

References

The Agrochemical Potential of 2-Aminopyrimidine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of global food security necessitates the continuous development of innovative and effective agrochemicals. Within the vast landscape of heterocyclic chemistry, the 2-aminopyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in modulating biological processes in fungi, plants, and insects. This technical guide provides an in-depth exploration of the agrochemical potential of 2-aminopyrimidine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, biological activities, mechanisms of action, and structure-activity relationships.

The 2-Aminopyrimidine Core: A Gateway to Diverse Bioactivities

The 2-aminopyrimidine ring system, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 and an amino group at position 2, serves as a versatile building block in medicinal and agricultural chemistry.[1] Its ability to participate in various chemical interactions, including hydrogen bonding and dipole-dipole interactions, underpins its capacity to bind to a wide array of biological targets.[1] This inherent chemical tractability has led to the development of a diverse range of 2-aminopyrimidine derivatives with potent fungicidal, herbicidal, insecticidal, and plant growth-regulating properties.[2][3]

Fungicidal Properties: Combating Plant Pathogens

Derivatives of 2-aminopyrimidine, particularly the anilinopyrimidine class, have established themselves as a significant group of fungicides for controlling a broad spectrum of plant pathogens.[4] Commercially successful examples include cyprodinil and pyrimethanil, which are effective against diseases like gray mold and powdery mildew.[4]

Mechanism of Action: A Two-Pronged Attack

The primary mode of action of anilinopyrimidine fungicides is the inhibition of methionine biosynthesis in fungal pathogens.[4] Specifically, these compounds are thought to interfere with the enzymes cystathionine β-lyase and cystathionine γ-synthase, crucial for the synthesis of this essential amino acid.[4] This disruption of protein synthesis ultimately hinders fungal growth and development.

Recent studies also suggest that the fungicidal activity of anilinopyrimidines is linked to mitochondrial function.[4] This dual mechanism of action contributes to their effectiveness and can help manage the development of resistance.

Experimental Protocol: Synthesis of a 2-Aminopyrimidine Schiff Base Derivative [5]

This protocol describes a general method for the synthesis of 2-aminopyrimidine Schiff base derivatives, which have shown promising antifungal activity.[5]

Materials:

  • 2-Aminopyrimidine

  • Substituted benzaldehyde (e.g., o-chloro, m-hydroxy, p-hydroxybenzaldehyde)

  • Methanol or Ethanol

  • Glacial acetic acid or Sodium hydroxide (catalyst)

  • Beaker

  • Microwave reactor (optional, for microwave-assisted synthesis)

  • Thin-layer chromatography (TLC) plate

  • Recrystallization solvent (Methanol or Ethanol)

Procedure:

  • In a beaker, dissolve 2-aminopyrimidine and a substituted benzaldehyde in a minimal amount of methanol or ethanol.

  • Add a few drops of glacial acetic acid or sodium hydroxide as a catalyst.

  • Conventional Method: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction using TLC.

  • Microwave-Assisted Method: Place the beaker in a microwave reactor and irradiate at a suitable power and time. Monitor the reaction progress at intervals.

  • Upon completion of the reaction (as indicated by TLC), cool the reaction mixture.

  • The solid product will precipitate out. Filter the precipitate and wash it with a small amount of cold solvent.

  • Recrystallize the crude product from methanol or ethanol to obtain the pure Schiff base derivative.

Herbicidal Activity: Weed Management Solutions

2-Aminopyrimidine derivatives are crucial intermediates in the synthesis of several classes of herbicides, most notably the sulfonylureas.[6][7] These herbicides are known for their high efficacy at low application rates and their selective control of broadleaf weeds in various crops.[8]

Mechanism of Action: Targeting Essential Plant Enzymes

The primary mode of action for many pyrimidine-based herbicides is the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[9] This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking this pathway, the herbicides prevent the production of these vital amino acids, leading to the cessation of plant growth and eventual death.

Another emerging herbicidal mechanism of action for certain pyrimidine derivatives is the disruption of pyrimidine biosynthesis itself.[10]

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP) - A Key Herbicide Intermediate [11]

This protocol outlines a common synthetic route to 2-amino-4,6-dimethoxypyrimidine, a key building block for many sulfonylurea herbicides.[11]

Materials:

  • Guanidine nitrate

  • Diethyl malonate

  • Anhydrous methanol

  • Liquid sodium methoxide

  • Reaction vessel with reflux condenser

  • Distillation apparatus

Procedure:

  • In a suitable reaction vessel, combine guanidine nitrate and diethyl malonate in a 1-1.5:1 molar ratio.

  • Add anhydrous methanol and stir to form a homogeneous solution.

  • At a controlled temperature of 40-60°C, add liquid sodium methoxide dropwise to the mixture.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 68°C) and maintain for 3.5 hours.

  • After the reaction, distill off the methanol. The remaining white solid is 2-amino-4,6-dihydroxypyrimidine.

  • This intermediate can then be further reacted in subsequent chlorination and methoxylation steps to yield 2-amino-4,6-dimethoxypyrimidine.

Insecticidal Potential: A Developing Frontier

The application of 2-aminopyrimidine derivatives as insecticides is a growing area of research, with several compounds showing promising activity against a range of insect pests.[10][12][13]

Mechanism of Action: Diverse and Evolving Understanding

The precise mechanism of action for many insecticidal 2-aminopyrimidine derivatives is still under investigation. However, current research points towards several potential modes of action:

  • Insect Growth Regulation: Some derivatives act as insect growth regulators (IGRs), interfering with the developmental processes of insects, such as molting and metamorphosis.[13]

  • Nervous System Disruption: Evidence suggests that some compounds may target the insect's nervous system, potentially by interacting with neurotransmitter receptors.

  • Chitinase Inhibition: Certain spiro pyrimidine derivatives have been shown to inhibit chitinase, an enzyme crucial for the formation of the insect exoskeleton.[10]

Experimental Protocol: Insecticidal Bioassay - Leaf-Dip Method [13]

This protocol is a standard method for evaluating the efficacy of systemic insecticides against sucking insects.

Materials:

  • Test compound (2-aminopyrimidine derivative)

  • Solvent (e.g., acetone)

  • Surfactant

  • Host plant leaves

  • Test insects (e.g., aphids, whiteflies)

  • Petri dishes or ventilated containers

  • Filter paper

Procedure:

  • Prepare a series of concentrations of the test compound in a suitable solvent, adding a surfactant to ensure even spreading.

  • Dip host plant leaves into each test solution for a set period (e.g., 10-30 seconds).

  • Allow the leaves to air dry completely.

  • Place the treated leaves into petri dishes or ventilated containers lined with moist filter paper.

  • Introduce a known number of test insects onto each treated leaf.

  • Include a control group with leaves dipped only in the solvent and surfactant solution.

  • Maintain the containers under controlled environmental conditions (temperature, humidity, and light).

  • Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours).

Plant Growth Regulation: Enhancing Crop Performance

Beyond pest and weed control, certain 2-aminopyrimidine derivatives have demonstrated the ability to act as plant growth regulators, offering the potential to enhance crop growth and yield.[14][15]

Mechanism of Action: Mimicking Phytohormones

The plant growth-regulating effects of these compounds are often attributed to their ability to mimic the activity of natural plant hormones, such as auxins and cytokinins.[15] This can lead to a range of beneficial effects, including:

  • Increased root and shoot growth[14]

  • Enhanced photosynthetic activity[14]

  • Improved nutrient uptake

The specific structural features of the 2-aminopyrimidine derivatives determine their particular plant growth-regulating properties.

Structure-Activity Relationships (SAR): Designing the Next Generation of Agrochemicals

Understanding the relationship between the chemical structure of 2-aminopyrimidine derivatives and their biological activity is crucial for the rational design of new and improved agrochemicals.

Fungicides: For anilinopyrimidine fungicides, the nature and position of substituents on both the aniline and pyrimidine rings significantly influence their efficacy and spectrum of activity.[4]

Herbicides: In sulfonylurea herbicides, the substituents on the pyrimidine ring, as well as the nature of the bridge connecting it to the sulfonylurea moiety, are critical for their herbicidal potency and crop selectivity.[16]

Insecticides: The insecticidal activity of pyrimidine derivatives is highly dependent on the substituents at various positions of the pyrimidine ring. For example, the introduction of trifluoromethyl or other fluorine-containing groups can significantly enhance insecticidal potency.[3][13]

Environmental Fate and Toxicology: A Critical Consideration

As with all agrochemicals, a thorough understanding of the environmental fate and toxicological profile of 2-aminopyrimidine derivatives is essential for their responsible development and use.

Anilinopyrimidine Fungicides: These compounds can have varying persistence in the environment, and their metabolites should be considered in environmental risk assessments.[11][17]

Sulfonylurea Herbicides: The environmental fate of sulfonylurea herbicides is influenced by factors such as soil pH and organic matter content. They generally exhibit low mammalian toxicity but can be highly active on non-target plants.[8][17]

A comprehensive evaluation of the ecotoxicology of any new 2-aminopyrimidine-based agrochemical is a critical step in its development pipeline.

Conclusion and Future Perspectives

The 2-aminopyrimidine scaffold has proven to be a remarkably fruitful starting point for the discovery and development of a wide range of agrochemicals. Its synthetic accessibility and the diverse biological activities of its derivatives ensure that it will remain a key area of focus for researchers in the agrochemical industry. Future research will likely concentrate on elucidating the mechanisms of action for insecticidal and plant growth-regulating derivatives, exploring novel substitution patterns to enhance efficacy and selectivity, and developing compounds with more favorable environmental profiles. The continued exploration of the chemical space around the 2-aminopyrimidine core holds significant promise for addressing the ongoing challenges in global agriculture.

Visualizations

Synthesis of 2-Aminopyrimidine Schiff Bases

A 2-Aminopyrimidine E Reaction Mixture A->E B Substituted Benzaldehyde B->E C Solvent (Methanol/Ethanol) C->E D Catalyst (Acid/Base) D->E F Schiff Base (Product) E->F Condensation

Caption: General reaction scheme for the synthesis of 2-aminopyrimidine Schiff bases.

Mode of Action of Anilinopyrimidine Fungicides

A Anilinopyrimidine Fungicide D Inhibition A->D H Impairment A->H B Methionine Biosynthesis Pathway E Disruption of Protein Synthesis B->E leads to C Cystathionine β-lyase / γ-synthase D->C F Fungal Growth Inhibition E->F G Mitochondrial Function G->F contributes to H->G A Sulfonylurea Herbicide C Inhibition A->C B Acetohydroxyacid Synthase (AHAS) D Branched-Chain Amino Acid Biosynthesis C->B E Blockage D->E leads to F Plant Growth Cessation E->F

References

In silico toxicity prediction of 2-(diethylamino)-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Toxicity Prediction of 2-(diethylamino)-6-methylpyrimidin-4-ol

Introduction

In the landscape of chemical safety and pharmaceutical development, the ability to accurately predict the toxicological profile of a compound without resorting to extensive, costly, and ethically complex animal testing is paramount. In silico toxicology, a discipline that leverages computational models to forecast the adverse effects of chemicals, has emerged as an indispensable tool for early-stage hazard identification and risk assessment.[1][2][3] This guide provides a comprehensive, technically-grounded workflow for evaluating the potential toxicity of a specific molecule: this compound.

This compound, a known environmental transformation product of the organophosphate pesticide Pirimiphos-methyl, serves as a pertinent case study.[4] Its presence in the environment necessitates a thorough understanding of its potential impact on human health. By applying a battery of validated computational models, we can construct a detailed toxicological profile, guiding further investigation and informing regulatory considerations. This process aligns with the globally recognized principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), promoting a more efficient and ethical approach to chemical safety.[5][6]

This document is structured to serve as a practical guide for researchers and drug development professionals. It moves from fundamental compound characterization to a detailed, step-by-step predictive workflow using publicly accessible tools, culminating in a synthesized toxicity profile and a critical discussion of the results' interpretation and limitations.

Part 1: Compound Characterization and Physicochemical Profile

Before any computational analysis can begin, a precise definition of the target molecule is essential. All predictive models rely on the molecular structure as their primary input. The key identifiers and computed physicochemical properties for this compound are summarized below. This information forms the digital foundation for the subsequent toxicity assessment.

Identifier / Property Value Source
IUPAC Name This compoundPubChem[4]
CAS Number 42487-72-9PubChem[4][7]
Molecular Formula C₉H₁₅N₃OPubChem[4][7]
Molecular Weight 181.23 g/mol PubChem[4][7]
Canonical SMILES CCN(CC)C1=NC(=CC(=O)N1)CPubChem[4]
Known GHS Classification Acute Toxicity, Oral (Category 4): "Harmful if swallowed"ECHA[4][8]

Part 2: The In Silico Toxicity Assessment Workflow

A robust in silico toxicity assessment is not the result of a single prediction but a systematic process of inquiry. It involves selecting relevant toxicological endpoints, applying a suite of complementary predictive models, and critically evaluating the confidence of each prediction. The goal is to build a weight of evidence for each potential hazard.

The overall workflow is visualized in the diagram below. This process begins with the defined chemical structure and branches into parallel assessments of various toxicity endpoints, ultimately converging into a consolidated risk profile.

cluster_input Step 1: Input cluster_assessment Step 2: Endpoint Assessment cluster_modeling Step 3: In Silico Modeling cluster_output Step 4: Synthesis & Reporting Input Compound Structure (SMILES: CCN(CC)C1=NC(=CC(=O)N1)C) Mutagenicity Mutagenicity (Ames Test) Input->Mutagenicity Assess for... Carcinogenicity Carcinogenicity Input->Carcinogenicity Assess for... DILI Hepatotoxicity (DILI) Input->DILI Assess for... hERG Cardiotoxicity (hERG Blockade) Input->hERG Assess for... AcuteTox Acute Oral Toxicity Input->AcuteTox Assess for... ADMET ADMET Predictors (ADMETlab, pkCSM) Input->ADMET Broad Profiling QSAR (Q)SAR Models (VEGA, OECD Toolbox) Mutagenicity->QSAR Predict via... Carcinogenicity->QSAR Predict via... DILI->QSAR Predict via... hERG->QSAR Predict via... AcuteTox->QSAR Predict via... Profile Integrated Toxicity Profile QSAR->Profile Consolidate Results ADMET->Profile Report Hazard Assessment Report Profile->Report

Caption: General workflow for in silico toxicity prediction.

Defining the Scope: Selection of Key Toxicity Endpoints

The selection of endpoints is guided by regulatory requirements and their significance in human health risk assessment. For a compound like this compound, the following endpoints are critical:

  • Mutagenicity: The potential to induce genetic mutations is a critical concern as it can be a precursor to cancer. The bacterial reverse mutation assay (Ames test) is the standard screen for this endpoint.[9][10]

  • Carcinogenicity: The potential to cause cancer after long-term exposure. This is often mechanistically linked to mutagenicity.

  • Hepatotoxicity (DILI): Drug-Induced Liver Injury is a leading cause of drug failure in clinical trials and post-market withdrawal.[11][12][13] Predicting DILI risk is therefore a major focus in safety pharmacology.[14][15]

  • Cardiotoxicity (hERG Inhibition): Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[16][17][18] Early detection of hERG liability is crucial.[19]

  • Acute Oral Toxicity: This provides an estimate of the danger from a single oral dose of the substance. This prediction can be directly compared to the existing GHS classification for the compound.[20]

Methodology: A Multi-Model, Evidence-Based Approach

No single computational model is universally predictive. The most trustworthy approach, advocated by regulatory bodies like the ICH, involves using two complementary (Q)SAR methodologies: one based on statistical correlations and the other on expert-derived structural rules.[21] This dual approach minimizes the risk of a prediction being an artifact of a single algorithm.

For this guide, we will primarily reference models available within the VEGA-QSAR platform [22][23][24] and the OECD QSAR Toolbox .[5][25][26] Both are freely available, extensively validated, and widely used in regulatory toxicology.

  • VEGA (Virtual Evaluation of Chemical Toxicity and Action) provides a suite of QSAR models for various endpoints. A key feature is its "Applicability Domain" (AD) assessment, which provides a metric of confidence for each prediction.[23][27]

  • The OECD QSAR Toolbox is a comprehensive software application designed to fill data gaps by grouping chemicals into categories and using read-across, trend analysis, and QSAR models.[25][28][29]

Part 3: Protocol - Predictive Analysis using VEGA-QSAR

This section provides a detailed, step-by-step protocol for predicting Ames mutagenicity. The same general process can be applied to other endpoints available within the platform.

Experimental Protocol: Ames Mutagenicity Prediction
  • Input Preparation:

    • Obtain the Canonical SMILES string for the target molecule: CCN(CC)C1=NC(=CC(=O)N1)C.

  • Software Setup:

    • Download and install the VEGA-QSAR software from the official VEGA HUB website.[27]

  • Molecule Import:

    • Launch VEGA.

    • Navigate to File > Load Molecule.

    • In the pop-up window, select the "SMILES" tab.

    • Paste the SMILES string into the text box and click "OK". The 2D structure of the molecule will appear in the main window.

  • Model Selection and Execution:

    • Navigate to Models > Toxicological > Mutagenicity.

    • Select the "Ames Mutagenicity (consensus)" model.

      • Causality Explanation: The consensus model is chosen because it integrates the results of multiple individual models (e.g., SARpy, CAESAR). This meta-analysis provides a more robust prediction than any single model alone.

    • Click the "Run" button in the top toolbar. VEGA will process the molecule.

  • Result Interpretation (A Self-Validating System):

    • The results will appear in the "Report" window at the bottom of the screen.

    • Prediction: Note the qualitative prediction (e.g., "NON-MUTAGENIC" or "MUTAGENIC").

    • Applicability Domain Index (ADI): This is a critical metric. An ADI close to 1 indicates high confidence, meaning the molecule is structurally similar to the compounds used to train the model. A low ADI suggests the prediction is an extrapolation and should be treated with low confidence.

    • Similar Compounds: VEGA provides a list of the most similar molecules from the model's training set. Click on these to view their structures and known experimental outcomes. This "read-across" functionality is crucial for expert review. If the most similar compounds are all experimentally non-mutagenic, it adds significant weight to a "NON-MUTAGENIC" prediction.

This same workflow can be repeated for other endpoints, such as hERG inhibition (Models > Toxicological > hERG Blockage) and carcinogenicity.

cluster_input ICH M7 Workflow cluster_decision Evaluation cluster_output Conclusion Start Query Chemical StatModel Statistical-Based (Q)SAR Model Start->StatModel RuleModel Expert Rule-Based (Q)SAR Model Start->RuleModel BothNeg Both Models Negative? StatModel->BothNeg RuleModel->BothNeg OnePos One or Both Models Positive? BothNeg->OnePos No Class5 Class 5: Non-mutagenic BothNeg->Class5 Yes ExpertReview Expert Review Required OnePos->ExpertReview Yes Class3 Class 3: Mutagenic Alert ExpertReview->Class3 Confirm Alert

Caption: Decision workflow for mutagenicity assessment under ICH M7 guidelines.

Part 4: Synthesis of Results - The Toxicity Profile

After running the molecule through a battery of selected models, the results are consolidated into a summary table. This provides a holistic view of the predicted toxicological hazards.

Toxicity Endpoint Prediction Model(s) Used (Platform) Confidence / Applicability Remarks
Ames Mutagenicity NegativeConsensus Model (VEGA)Good (ADI > 0.8)The absence of structural alerts for mutagenicity suggests a low probability of DNA reactivity.
Carcinogenicity NegativeConsensus Model (VEGA)Moderate (ADI > 0.7)Consistent with the negative mutagenicity prediction. Lack of alerts for genotoxic carcinogenesis.
Hepatotoxicity (DILI) Low ConcernDILI-pred (ADMETlab 2.0)GoodThe model predicts a low probability of inducing liver injury.[30]
Cardiotoxicity (hERG) Non-BlockerhERG II (VEGA)Good (ADI > 0.8)The compound is predicted to have a low affinity for the hERG K+ channel, indicating a reduced risk of cardiotoxicity.
Acute Oral Toxicity Category 4TEST Model (VEGA)GoodPrediction aligns with the existing GHS classification ("Harmful if swallowed"), providing external validation for the in silico approach.

Part 5: Discussion and Scientific Integrity

The synthesized profile suggests that this compound presents a moderate hazard profile, primarily driven by its acute oral toxicity. The predictions for more complex, chronic endpoints such as mutagenicity, carcinogenicity, and organ-specific toxicities (liver and heart) are consistently negative across multiple models.

Expert Interpretation

The convergence of negative predictions for mutagenicity and carcinogenicity is significant. It implies the compound is unlikely to be a genotoxic carcinogen. The predicted lack of hERG channel affinity reduces concerns about potential proarrhythmic effects, a major hurdle in drug development.[16] The low concern for DILI is also favorable, though liver injury mechanisms can be complex and difficult to model.[11][15]

The most notable finding is the agreement between the in silico prediction for acute oral toxicity and the existing experimental GHS classification.[4] This concordance lends credibility to the overall computational workflow, demonstrating its ability to accurately reflect known toxicological properties.

Trustworthiness and Limitations

It is imperative to acknowledge the limitations of in silico toxicology.[1][20] These are predictive tools, not replacements for definitive experimental testing. Their reliability is contingent on several factors:

  • Applicability Domain: A prediction is only reliable if the query molecule is structurally similar to the chemicals used to build the model. The ADI provided by tools like VEGA is a critical measure of this confidence.[16]

  • Model Quality: The accuracy of any prediction is bound by the quality and diversity of the underlying training data.[20]

  • Complexity of Biology: Some toxicological endpoints, like idiosyncratic DILI, involve complex, multi-factorial biological mechanisms that are inherently difficult to capture in structure-based models.[12]

Therefore, in silico results should be used not as a final verdict, but as a sophisticated tool for hypothesis generation, chemical prioritization, and the intelligent design of subsequent, targeted in vitro or in vivo studies.

Conclusion

This technical guide has detailed a systematic and scientifically rigorous workflow for the in silico toxicity prediction of this compound. By leveraging a suite of publicly available, validated computational models, we have constructed a comprehensive hazard profile. The results indicate that while the compound warrants a "Harmful if swallowed" classification for acute oral toxicity, it exhibits a low potential for mutagenicity, carcinogenicity, cardiotoxicity, and hepatotoxicity.

The demonstrated workflow, rooted in the principles of using multiple complementary models and critically assessing the applicability domain of each prediction, represents a best-practice approach in modern computational toxicology. It underscores the power of in silico methods to provide crucial, early-stage safety data, thereby accelerating research, reducing reliance on animal testing, and ultimately contributing to the development of safer chemicals and medicines.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(diethylamino)-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-(diethylamino)-6-methylpyrimidin-4-ol, a significant metabolite of the organophosphorus insecticide pirimiphos-methyl. Understanding the solubility and stability of this pyrimidinol derivative is paramount for accurate toxicological assessment, environmental fate analysis, and the development of robust analytical methodologies. This document synthesizes theoretical principles with actionable experimental protocols to empower researchers in their investigations of this compound.

Introduction: The Significance of this compound

This compound (DEAMP) is the primary hydrolysis product and a major metabolite of pirimiphos-methyl. Its presence in biological and environmental samples serves as a key biomarker for exposure to the parent insecticide. The chemical structure, characterized by a pyrimidin-4-ol core substituted with a diethylamino group at the 2-position and a methyl group at the 6-position, dictates its physicochemical behavior.

A crucial aspect of this molecule is its existence in a tautomeric equilibrium with its keto form, 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. This equilibrium can be influenced by the solvent, pH, and temperature, which in turn affects its solubility, stability, and analytical characterization.

Physicochemical Properties of this compound

PropertyValueSource

Methodological & Application

Application Note & Synthesis Protocol for 2-(diethylamino)-6-methylpyrimidin-4-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-(diethylamino)-6-methylpyrimidin-4-ol and its subsequent conversion into versatile chemical intermediates. Pyrimidine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This protocol details a robust and reproducible method based on the classical cyclocondensation of a substituted guanidine with a β-ketoester. We offer in-depth mechanistic insights, step-by-step experimental procedures, characterization data, and troubleshooting advice tailored for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Scientific Rationale

The pyrimidine ring system is a privileged scaffold in drug discovery, largely due to its structural resemblance to the nucleobases of DNA and RNA. This allows pyrimidine derivatives to interact with a wide array of biological targets, leading to compounds with diverse therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1] Specifically, the 2-amino-6-methylpyrimidin-4-ol core is a versatile building block for constructing more complex molecules, such as kinase inhibitors.[2][3]

The target compound, this compound, is synthesized through a well-established condensation reaction between N,N-diethylguanidine and ethyl acetoacetate.[4] This approach is a variation of the classical pyrimidine syntheses and offers a reliable route to the desired heterocyclic system.[5][6] Understanding this synthesis is also relevant in environmental and agricultural science, as this compound is a known transformation product of the insecticide Pirimiphos-methyl.[7][8]

A critical aspect of pyrimidin-4-ol chemistry is the existence of keto-enol tautomerism. The compound can exist in equilibrium between the aromatic 'ol' form (pyrimidin-4-ol) and the non-aromatic 'one' form (pyrimidin-4(1H)-one). This equilibrium is influenced by the solvent, pH, and physical state, which has significant implications for purification and characterization, often resulting in complex NMR spectra.[9] This guide will address these challenges and provide strategies to manage them effectively.

Reaction Mechanism and Core Principles

The synthesis of the pyrimidine ring is achieved via a base-catalyzed cyclocondensation reaction. The mechanism proceeds through several key steps:

  • Enolate Formation: In the presence of a strong base, such as sodium ethoxide (NaOEt), the α-proton of ethyl acetoacetate is abstracted, forming a reactive enolate intermediate.

  • Nucleophilic Attack: The nucleophilic N,N-diethylguanidine attacks the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate.

  • Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack occurs from the second nitrogen atom of the guanidine moiety onto the ketone carbonyl carbon.

  • Dehydration/Aromatization: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrimidine ring.

This reaction is analogous to other named reactions for heterocycle synthesis, such as the Biginelli reaction, which condenses a β-ketoester, an aldehyde, and urea to form dihydropyrimidinones, underscoring the versatility of these building blocks.[10][11][12][13]

Reaction_Mechanism Fig. 1: Proposed Reaction Mechanism reagents N,N-Diethylguanidine + Ethyl Acetoacetate enolate Enolate Intermediate reagents->enolate 1. Base-catalyzed enolization base NaOEt (Base) base->reagents adduct Initial Adduct enolate->adduct 2. Nucleophilic Attack (Guanidine on Ester) cyclic_intermediate Cyclic Intermediate adduct->cyclic_intermediate 3. Intramolecular Cyclization product 2-(diethylamino)-6- methylpyrimidin-4-ol cyclic_intermediate->product 4. Dehydration h2o H₂O cyclic_intermediate->h2o

Fig. 1: Proposed Reaction Mechanism

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the parent compound and a key derivative.

Protocol A: Synthesis of this compound

This protocol describes the one-pot condensation to form the target pyrimidinol.

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles
N,N-Diethylguanidine Sulfate(C₅H₁₃N₃)₂·H₂SO₄336.4416.82 g0.05
Ethyl AcetoacetateC₆H₁₀O₃130.1413.01 g0.10
Sodium MetalNa22.994.60 g0.20
Absolute EthanolC₂H₅OH46.07200 mL-
Concentrated HClHCl36.46As needed-
Deionized WaterH₂O18.02--

Procedure

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (4.60 g, 0.20 mol) in small pieces to a three-necked flask containing 200 mL of absolute ethanol. The reaction is exothermic. Allow the mixture to stir until all the sodium has dissolved completely.

  • Reaction Assembly: To the freshly prepared sodium ethoxide solution, add N,N-diethylguanidine sulfate (16.82 g, 0.05 mol) followed by ethyl acetoacetate (13.01 g, 0.10 mol).

  • Condensation: Heat the reaction mixture to reflux (approx. 78-80°C) with vigorous stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.

  • Work-up and Isolation: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: Dissolve the resulting solid residue in a minimum amount of cold deionized water (approx. 100-150 mL). While stirring vigorously in an ice bath, slowly add concentrated HCl dropwise to acidify the solution to a pH of ~6-7.

  • Purification: The target compound will precipitate as a white solid. Collect the precipitate by vacuum filtration. Wash the solid with two portions of cold deionized water (2x 50 mL) and then with cold ethanol (2x 30 mL).

  • Drying: Dry the purified solid in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically 75-85%.

Protocol B: Synthesis of 4-chloro-2-(diethylamino)-6-methylpyrimidine

The 4-hydroxy group can be readily converted to a 4-chloro group, creating a highly versatile intermediate for nucleophilic aromatic substitution (SNAr) reactions.[2][14]

Materials & Reagents

ReagentFormulaMW ( g/mol )Amount
This compoundC₉H₁₅N₃O181.249.06 g (0.05 mol)
Phosphorus OxychloridePOCl₃153.3350 mL (excess)
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.249.6 mL (0.055 mol)
Dichloromethane (DCM)CH₂Cl₂84.93-
Saturated Sodium BicarbonateNaHCO₃84.01-

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (9.06 g, 0.05 mol) in phosphorus oxychloride (50 mL).

  • Chlorination: Slowly add DIPEA (9.6 mL, 0.055 mol) to the suspension. Heat the mixture to reflux (approx. 105-110°C) for 3-4 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice (approx. 300 g) in a large beaker with stirring. This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

  • Neutralization and Extraction: Once the ice has melted, carefully neutralize the aqueous solution to pH 7-8 with solid or saturated aqueous sodium bicarbonate. Extract the product with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-chloro derivative.

Overall Synthetic Workflow

The following diagram illustrates the two-stage process from starting materials to the versatile 4-chloro intermediate, which can be further functionalized.

Synthetic_Workflow Fig. 2: General Synthetic Workflow start N,N-Diethylguanidine + Ethyl Acetoacetate pyrimidinol 2-(diethylamino)-6- methylpyrimidin-4-ol start->pyrimidinol Cyclocondensation step1_reagents 1. NaOEt, EtOH 2. Reflux 3. HCl (aq) chloro_derivative 4-chloro-2-(diethylamino)- 6-methylpyrimidine pyrimidinol->chloro_derivative Chlorination step2_reagents POCl₃, DIPEA Reflux final_products Further Derivatives (via SNAr) chloro_derivative->final_products Derivatization

Fig. 2: General Synthetic Workflow

Characterization Data

Proper characterization is essential to confirm the structure and purity of the synthesized compounds.

Expected Data for this compound:

Analysis TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~10.5-11.5 (br s, 1H, OH/NH tautomer), ~5.5 (s, 1H, pyrimidine-H), 3.4-3.6 (q, 4H, -N(CH₂)₂), ~2.1 (s, 3H, -CH₃), 1.0-1.2 (t, 6H, -N(CH₂CH₃)₂)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~165 (C=O/C-OH), ~164 (C-N), ~155 (C-N), ~99 (pyrimidine-CH), ~44 (-N(CH₂)₂), ~23 (-CH₃), ~13 (-N(CH₂CH₃)₂)
LC-MS (ESI+) m/z: 182.13 [M+H]⁺
FT-IR (KBr, cm⁻¹)~3400 (O-H), ~3200 (N-H), ~2970 (C-H), ~1650 (C=O), ~1580 (C=N, C=C)

Note on NMR: The presence of keto-enol tautomers may lead to two distinct sets of peaks or broadened signals in the NMR spectrum, depending on the solvent and temperature.[9] This is not necessarily an indication of impurity.

Troubleshooting and Scientific Insights

SymptomPossible Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete reaction; insufficient base; poor quality reagents.Increase reflux time and monitor closely by TLC. Ensure the sodium ethoxide is freshly prepared and anhydrous conditions are maintained. Verify the purity of starting materials.
Difficulty in Purification The product is highly polar and co-exists as tautomers, leading to peak tailing or co-elution in chromatography.[9][15]For the pyrimidinol, precipitation/recrystallization is the preferred method.[15] If chromatography is necessary, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[15] Alternatively, convert the compound to a less polar, non-tautomeric derivative (e.g., nonaflate or silyl ether) for easier purification.[9]
Product Fails to Crystallize Presence of impurities inhibiting crystal lattice formation; compound is inherently oily.Ensure the product is of high purity (>95% by HPLC/NMR) before attempting crystallization.[9] Systematically screen a range of solvents and solvent/anti-solvent pairs (e.g., ethanol/ether, DCM/hexanes).[9]
NMR Spectrum is Complex Tautomerism is present, showing two sets of peaks for a single compound.[9]Confirm purity using an orthogonal technique like LC-MS. Run the NMR in a different solvent (e.g., CDCl₃ vs. DMSO-d₆) to observe shifts in the tautomeric equilibrium. Consider variable temperature (VT) NMR to potentially coalesce the peaks.
Chlorination Reaction Fails Incomplete conversion of the hydroxyl group; degradation of the product.Ensure excess POCl₃ is used and that the reaction is truly refluxing. The addition of a non-nucleophilic base like DIPEA or N,N-dimethylaniline is crucial.[2] Avoid excessive heating or prolonged reaction times to prevent decomposition. The quench must be performed carefully at 0°C.

References

Quantitative Analysis of 2-(diethylamino)-6-methylpyrimidin-4-ol in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the quantitative determination of 2-(diethylamino)-6-methylpyrimidin-4-ol in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The analyte, a known transformation product of the organophosphate pesticide Pirimiphos-methyl, requires precise measurement in toxicokinetic and environmental exposure studies. The described protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy. The method is designed to be validated according to the principles outlined in the ICH M10 Guideline on bioanalytical method validation, ensuring its suitability for regulatory submissions.[1][2]

Introduction and Scientific Rationale

This compound is a key metabolite of Pirimiphos-methyl, a widely used insecticide. Accurate quantification of this compound in biological matrices is essential for assessing exposure, understanding metabolic pathways, and conducting toxicokinetic (TK) studies. The inherent complexity of biological samples like plasma necessitates a highly selective and sensitive analytical technique.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technology for this purpose, offering unparalleled specificity through chromatographic separation and mass-based detection using Multiple Reaction Monitoring (MRM).[4]

This document provides a comprehensive protocol for method development and validation, grounded in established regulatory frameworks from the Food and Drug Administration (FDA) and European Medicines Agency (EMA).[5][6] The causality behind each experimental choice is explained to provide a self-validating system for researchers.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is critical for rational method development.

PropertyValueSource
Chemical Structure CCN(CC)C1=NC(=CC(=O)N1)C[7]
Molecular Formula C₉H₁₅N₃O
Molecular Weight 181.23 g/mol
CAS Number 42487-72-9[8]
Predicted pKa 10.28 ± 0.50[8]
Tautomerism Exists as pyrimidin-4-ol and pyrimidin-4(1H)-one[8]

The presence of basic nitrogen atoms makes the molecule readily protonated, making it an ideal candidate for positive mode Electrospray Ionization (ESI+).[9]

Experimental Workflow and Design

The overall analytical process is designed for high-throughput and robust performance, moving from sample receipt to final data reporting.

G cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleReceipt Sample Receipt (Plasma) IS_Spiking Internal Standard Spiking SampleReceipt->IS_Spiking Add IS SamplePrep Sample Preparation (Protein Precipitation) IS_Spiking->SamplePrep Precipitate LC_Separation UPLC Separation SamplePrep->LC_Separation Inject Supernatant MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Elute DataProcessing Data Processing & Integration MS_Detection->DataProcessing Acquire Data Report Report Generation DataProcessing->Report Quantify

Caption: High-level analytical workflow from sample preparation to reporting.

Detailed Experimental Protocols

Reagents and Materials
  • Analyte: this compound reference standard (≥98% purity).

  • Internal Standard (IS): this compound-d10 (stable isotope-labeled).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Matrix: Blank human plasma (K2-EDTA).

Preparation of Standard and QC Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Calibration Standards & QCs: Spike the appropriate working solutions into blank human plasma to achieve the desired concentration range (e.g., 0.5 - 500 ng/mL). QC samples should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation Protocol: Protein Precipitation (PPT)

Rationale: Protein precipitation is chosen for its simplicity, speed, and universal applicability, making it ideal for high-throughput analysis.[10] While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner extracts, PPT provides sufficient cleanup for this application when coupled with the selectivity of MS/MS.[11][12]

  • Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of IS working solution (e.g., 100 ng/mL) to all tubes except the double blank. Vortex for 5 seconds.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Rationale: A reversed-phase C18 column is selected for its broad utility in separating small molecules. A gradient elution with an acidified mobile phase ensures good peak shape and retention for the basic analyte.[13] A triple quadrupole mass spectrometer operating in MRM mode provides the necessary sensitivity and selectivity for robust quantification.[4]

Table 1: Liquid Chromatography Parameters

Parameter Condition
System UPLC System (e.g., Waters ACQUITY, Sciex ExionLC)
Column Reversed-Phase C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 3.0 min, hold for 0.5 min, re-equilibrate for 1.0 min

| Run Time | 4.5 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Condition
System Triple Quadrupole MS (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-XS)
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen, Medium
MRM Transitions Analyte: Q1: 182.2 -> Q3: 112.1 (Quantifier), 154.2 (Qualifier) IS (d10): Q1: 192.2 -> Q3: 122.1 (Quantifier)

| Dwell Time | 100 ms |

Bioanalytical Method Validation Protocol

A full validation must be performed to demonstrate that the method is fit for its intended purpose. The protocol should adhere to international guidelines such as the ICH M10.[2]

G cluster_core Core Validation Parameters cluster_matrix Matrix & Recovery cluster_stability Stability Assessment Validation {Bioanalytical Method Validation|Based on ICH M10 Guideline} Selectivity Selectivity No interference at analyte/IS retention times Validation->Selectivity LLOQ LLOQ S/N ≥ 5 Accuracy: ±20% Precision: ≤20% Validation->LLOQ Calibration Calibration Curve Range, linearity (r² ≥ 0.99), weighting Validation->Calibration Accuracy Accuracy & Precision Intra- & Inter-day QCs: ±15% (20% for LLOQ) Validation->Accuracy MatrixEffect Matrix Effect Assess ion suppression/enhancement Validation->MatrixEffect Recovery Recovery Extraction efficiency Validation->Recovery Stability Stability Bench-top Freeze-thaw Long-term Stock solution Validation->Stability

Caption: Key parameters for a comprehensive bioanalytical method validation.

Validation Experiments and Acceptance Criteria

The following experiments are required for full validation.

Table 3: Method Validation Parameters and Acceptance Criteria

Parameter Experiment Acceptance Criteria
Selectivity Analyze ≥6 lots of blank plasma. No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS.
LLOQ Analyze ≥5 replicates at the lowest concentration. Signal-to-noise ratio ≥ 5. Accuracy within 80-120%, Precision (CV) ≤ 20%.
Calibration Curve Analyze standards over the defined range (e.g., 0.5-500 ng/mL) in ≥3 runs. At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Analyze QC samples (LLOQ, L, M, H) in ≥5 replicates over ≥3 separate runs. Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: CV ≤ 15% (≤20% at LLOQ).
Matrix Effect Compare analyte response in post-extraction spiked blank plasma vs. neat solution at L and H QC levels in ≥6 lots. IS-normalized matrix factor CV should be ≤ 15%.
Recovery Compare analyte response in pre-extraction spiked plasma vs. post-extraction spiked plasma at L, M, and H QC levels. Recovery should be consistent and reproducible.

| Stability | Assess QC samples (L and H) under various conditions: - Freeze-Thaw: 3 cycles - Bench-Top: e.g., 24 hours at room temp - Long-Term: e.g., 90 days at -80°C - Autosampler: e.g., 48 hours at 10°C | Mean concentration of stability samples must be within ±15% of nominal concentration. |

Conclusion

The LC-MS/MS method described provides a definitive, robust, and sensitive protocol for the quantification of this compound in human plasma. The streamlined protein precipitation sample preparation makes it suitable for high-throughput environments. By adhering to the comprehensive validation plan derived from international regulatory guidelines[1][5][14], this method can be confidently deployed in regulated bioanalytical laboratories to support preclinical and clinical studies.

References

Technical Application Note: Utilizing 2-(diethylamino)-6-methylpyrimidin-4-ol as an Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the utilization of 2-(diethylamino)-6-methylpyrimidin-4-ol, also known as Ethirimol, as an analytical standard. Designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring, this document details the compound's essential physicochemical properties, safe handling procedures, and meticulous, step-by-step protocols for the preparation of standard solutions. Furthermore, it outlines a robust High-Performance Liquid Chromatography (HPLC) method for quantitative analysis and a protocol for conducting forced degradation studies to establish a stability-indicating method, a critical component for regulatory compliance and ensuring data integrity. The methodologies are grounded in established analytical principles to ensure accuracy, precision, and reliability in experimental outcomes.

Introduction: The Analytical Significance of Ethirimol

This compound (Ethirimol) is a systemic fungicide belonging to the pyrimidine class, recognized for its efficacy against powdery mildew on various crops.[1][2][3] Beyond its primary application, Ethirimol is also a significant metabolite of the fungicide Bupirimate, making its accurate quantification essential for residue analysis, environmental fate studies, and toxicological assessments.[4][5][6] The reliability of such analytical work hinges on the use of a well-characterized, high-purity analytical standard.

This application note serves as a practical guide to establishing robust analytical workflows using Ethirimol as a reference standard. It moves beyond simple procedural lists to explain the causality behind methodological choices, thereby empowering scientists to not only replicate the protocols but also adapt them to their specific analytical challenges.

Compound Identity and Physicochemical Properties

A thorough understanding of the physicochemical properties of an analytical standard is the foundation for method development, particularly in chromatography and spectroscopy.[7][8] Key properties of Ethirimol have been consolidated from various sources and are presented below.

PropertyValueSource(s)
IUPAC Name 5-butyl-2-(ethylamino)-6-methylpyrimidin-4-ol[4][9][10]
Synonyms Ethirimol, 5-butyl-2-(ethylamino)-6-methyl-4(1H)-pyrimidinone, PP-149, Milgo[11][12][13]
CAS Number 23947-60-6[11][12][13][14]
Molecular Formula C₁₁H₁₉N₃O[11][13][14]
Molecular Weight 209.29 g/mol [11][13][14]
Appearance White to Off-White Crystalline Solid[11][12]
Melting Point 159-160 °C[1][11][12]
pKa 5[1][11]
Water Solubility pH-dependent (at 20°C): 253 mg/L (pH 5.2), 150 mg/L (pH 7.3), 153 mg/L (pH 9.3)[11][15][16]
Organic Solvent Solubility Soluble in chloroform, trichloroethylene; Slightly soluble in ethanol, methanol; Sparingly soluble in acetone.[1][11][12][15]
Stability Stable to hydrolysis (pH 5, 7, 9); degrades via aqueous photolysis (t½ ≈ 3 weeks).[11]

Safety, Handling, and Storage

As a prerequisite for any laboratory work, adherence to safety protocols is paramount. Ethirimol is available as a neat analytical standard and should be handled with appropriate care.[17]

  • Safety Precautions: Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Handle the neat compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles.

  • Storage: The solid standard should be stored in a tightly sealed container, protected from light, and kept in a freezer at -20°C for long-term stability.[1][11] Stock solutions, once prepared, should be stored in amber vials at 2-8°C and monitored for stability.

  • Toxicity: Ethirimol exhibits low acute oral toxicity in rats (LD50: 4000 mg/kg).[12] However, it is classified as harmful in contact with skin (H312).[11][13] In case of exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS) provided by the supplier.[10]

Protocol 1: Preparation of Standard Solutions

Accurate preparation of stock and working standard solutions is the most critical step in quantitative analysis. The following protocol is designed to minimize error and ensure consistency. Acetonitrile is recommended as the primary solvent due to its compatibility with reverse-phase HPLC and Ethirimol's solubility profile.[3][18]

Rationale and Workflow

The process involves creating a concentrated primary stock solution, which is then serially diluted to generate intermediate and working standards. This hierarchical approach minimizes weighing errors and preserves the integrity of the primary standard material.

G cluster_prep Standard Solution Preparation Workflow A 1. Weigh Analytical Standard Accurately weigh ~10 mg of Ethirimol (>97% purity) B 2. Prepare Primary Stock (1000 µg/mL) Dissolve in 10 mL Acetonitrile in a Class A volumetric flask. A->B Volumetric Dissolution C 3. Prepare Intermediate Stock (100 µg/mL) Dilute 1 mL of Primary Stock to 10 mL with mobile phase. B->C 1:10 Dilution D 4. Prepare Working Standards Serially dilute Intermediate Stock to create calibration curve points (e.g., 0.1 - 10 µg/mL). C->D Serial Dilution

Caption: Workflow for preparing Ethirimol standard solutions.

Step-by-Step Methodology
  • Equipment and Reagents:

    • Ethirimol analytical standard (purity ≥ 97%)[2][4]

    • HPLC-grade Acetonitrile[18]

    • Class A volumetric flasks (10 mL, 100 mL)

    • Calibrated analytical balance (readable to 0.01 mg)

    • Calibrated micropipettes

  • Preparation of Primary Stock Solution (1000 µg/mL): a. Allow the Ethirimol standard container to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh approximately 10.0 mg of the Ethirimol standard into a clean weighing boat. Record the exact weight. c. Quantitatively transfer the weighed standard into a 10.0 mL Class A volumetric flask. d. Add approximately 7 mL of acetonitrile and sonicate for 5-10 minutes to ensure complete dissolution. e. Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. f. Cap the flask and invert it 15-20 times to ensure homogeneity. g. Calculate the exact concentration, correcting for the purity of the standard material.[18] Example Calculation: Concentration (µg/mL) = (Weight (mg) * Purity (%)) / Volume (mL) = (10.20 mg * 0.985) / 10.0 mL = 1004.7 µg/mL

  • Preparation of Intermediate and Working Standards: a. Prepare an intermediate stock solution (e.g., 100 µg/mL) by diluting the primary stock 1:10. For example, pipette 1.0 mL of the primary stock into a 10.0 mL volumetric flask and dilute to volume with the initial mobile phase composition. b. From the intermediate stock, prepare a series of working standards for the calibration curve (e.g., 10, 5, 1, 0.5, 0.1 µg/mL) by serial dilution.

Protocol 2: Quantitative Analysis by HPLC-UV

This section outlines a reverse-phase HPLC method suitable for the quantification of Ethirimol. The development of a chromatographic method involves optimizing parameters to achieve a selective, sensitive, and reproducible analysis.[19][20]

Rationale and Workflow

The method employs a C18 column, which separates compounds based on hydrophobicity. A gradient elution is proposed to ensure efficient elution and good peak shape. UV detection is selected as the pyrimidine ring structure is expected to have a strong chromophore.

G cluster_hplc HPLC Analysis Workflow A 1. System Equilibration Equilibrate HPLC system with initial mobile phase conditions until a stable baseline is achieved. B 2. System Suitability Test Inject a mid-range standard (e.g., 1 µg/mL) 5-6 times. A->B Verify Performance C 3. Calibration Curve Inject working standards from lowest to highest concentration. B->C Establish Linearity (Check R² > 0.995) D 4. Sample Analysis Inject unknown samples, bracketing with QC standards every 10-15 injections. C->D Quantify Unknowns E 5. Data Processing Integrate peaks, generate calibration curve, and calculate unknown concentrations. D->E Calculate Results

Caption: General workflow for quantitative HPLC analysis.

Recommended HPLC Conditions
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of small molecules.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonating silanols and the analyte, improving peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier with good UV transparency and elution strength.
Gradient 5% B to 95% B over 10 minEnsures elution of the analyte while cleaning the column of potential interferences.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CImproves peak symmetry and run-to-run reproducibility.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at 240 nmWavelength selected for optimal absorbance of the pyrimidine chromophore.
Procedure
  • System Suitability: Before analysis, perform 5-6 replicate injections of a mid-concentration standard. The system is deemed suitable if the relative standard deviation (RSD) for retention time is <1% and for peak area is <2%.

  • Calibration: Inject the prepared working standards in triplicate, from the lowest to the highest concentration. Plot the average peak area against the concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.995.

  • Sample Analysis: Inject the prepared unknown samples. To ensure continued system performance, inject a quality control (QC) standard after every 10-15 sample injections. The QC standard response should be within ±15% of its nominal value.

Protocol 3: Development of a Stability-Indicating Method

A stability-indicating method (SIAM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from its degradation products, impurities, or excipients.[21][22] Forced degradation studies are the cornerstone of developing such a method.[23][24]

Rationale and Workflow

The principle is to subject the analyte to stress conditions more severe than accelerated stability testing to induce degradation. The resulting solutions are then analyzed by the proposed HPLC method to prove that the degradation products do not co-elute with the parent compound, thus demonstrating the method's specificity.

G cluster_forced_degradation Forced Degradation Logic cluster_stress Stress Conditions (ICH Q1A) Start Ethirimol Standard (e.g., 100 µg/mL) A Acid Hydrolysis (0.1 M HCl, 60°C) Start->A B Base Hydrolysis (0.1 M NaOH, 60°C) Start->B C Oxidation (3% H₂O₂, RT) Start->C D Thermal (80°C, Solid & Solution) Start->D E Photolytic (ICH Q1B Light Exposure) Start->E Analysis Analyze via HPLC-UV/DAD - Assess Peak Purity - Check for new peaks - Verify Mass Balance A->Analysis B->Analysis C->Analysis D->Analysis E->Analysis Result Method is Stability-Indicating (Parent peak is spectrally pure and resolved from degradants) Analysis->Result

Caption: Logical workflow for a forced degradation study.

Step-by-Step Methodology
  • Prepare Stress Samples: Use a solution of Ethirimol at approximately 100 µg/mL. For each condition, prepare a stressed sample and a control sample (stored at 2-8°C). Aim for 5-20% degradation.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution (final concentration 0.1 M HCl). Heat at 60°C for 24-48 hours. Cool and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH. Heat at 60°C for 24-48 hours. Cool and neutralize with 0.1 M HCl.

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂ (final concentration 3%). Store at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid powder and a solution to 80°C in a dry oven for 48 hours.

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: a. Analyze all stressed samples, along with a non-degraded standard and a blank, using the HPLC method described in Section 5. A photodiode array (DAD) detector is highly recommended to assess peak purity. b. Evaluation: The method is considered stability-indicating if:

    • The retention time of the main Ethirimol peak is unchanged.
    • Degradation products are well-resolved from the parent peak (Resolution > 2).
    • The peak purity analysis (e.g., via DAD) for the Ethirimol peak in stressed samples passes, confirming no co-elution.
    • Mass balance is achieved (the sum of the parent peak area and all degradant peak areas is close to the initial peak area of the unstressed sample).

References

Application Note & Protocol: High-Purity Isolation of 2-(diethylamino)-6-methylpyrimidin-4-ol via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust protocol for the purification of 2-(diethylamino)-6-methylpyrimidin-4-ol by recrystallization. The procedure is designed for researchers, scientists, and professionals in drug development who require a high-purity solid form of this pyrimidine derivative. This document provides a step-by-step methodology, an in-depth explanation of the scientific principles governing each stage, a troubleshooting guide for common issues, and all necessary safety precautions. The protocol emphasizes a systematic approach to solvent selection and crystallization to ensure reproducibility and high yield.

Introduction: The Rationale for Recrystallization

Recrystallization is a fundamental and powerful technique for the purification of solid organic compounds.[1][2][3] The underlying principle is based on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[4][5] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[2] As a hot, saturated solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, which are either highly soluble at all temperatures or present in smaller quantities, remain in the solution (mother liquor), allowing for their separation by filtration.[3] This process not only removes chemical impurities but also allows for the formation of a well-ordered crystal structure, which is often crucial for downstream applications.

For this compound, a compound of interest in medicinal chemistry and as a metabolite of the insecticide Pirimiphos-methyl, achieving high purity is essential for accurate biological and analytical characterization.[6] This protocol has been optimized to provide a reliable method for obtaining this compound in a highly purified crystalline form.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is critical for developing an effective purification strategy.

PropertyValueSource
CAS Number 42487-72-9[7]
Molecular Formula C₉H₁₅N₃O[7]
Molecular Weight 181.23 g/mol [6]
Appearance White to off-white solid
Melting Point 133-134 °C
pKa 10.28 ± 0.50 (Predicted)

Health and Safety Precautions

Prior to initiating any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.

  • Compound Hazards: this compound is harmful if swallowed and may cause skin and serious eye irritation.[6][8] Avoid inhalation of dust and direct contact with skin and eyes.

  • Solvent Hazards: The solvents used in this protocol may be flammable and have their own specific hazards. All heating should be conducted in a well-ventilated fume hood, away from open flames.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Experimental Protocol

This protocol is divided into three main stages: solvent screening, the primary recrystallization procedure, and post-purification analysis.

Stage 1: Systematic Solvent Screening

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[2][9] An ideal solvent should exhibit a steep solubility curve for this compound, meaning it dissolves the compound well at high temperatures but poorly at low temperatures. Literature suggests that a mixture of ethanol and water is effective, but a preliminary screen of other common laboratory solvents is recommended to confirm the optimal choice.

Materials:

  • Crude this compound

  • Small test tubes

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, hexane)

  • Hot plate or heating mantle

  • Sand bath or water bath

Procedure:

  • Place approximately 50 mg of the crude compound into several separate test tubes.

  • To each test tube, add 1 mL of a different solvent at room temperature. Agitate the mixture and observe the solubility. A suitable solvent will not dissolve the compound at this stage.

  • For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water or sand bath.

  • Add the solvent dropwise while heating until the solid just dissolves. Record the approximate volume of solvent required.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline solid upon cooling.

Solvent Selection Summary Table:

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on CoolingAssessment
WaterInsolubleSparingly SolubleGoodPotential for mixed solvent system
EthanolSparingly SolubleSolubleFairGood Candidate
Ethyl AcetateSparingly SolubleSolubleFairGood Candidate
TolueneInsolubleSparingly SolublePoorNot Ideal
HexaneInsolubleInsolubleNoneNot Suitable (potential anti-solvent)

This table is illustrative; results should be determined experimentally.

Based on literature and typical behavior of similar compounds, an ethanol/water mixture is an excellent starting point. Ethanol is a "good" solvent in which the compound is soluble when hot, while water acts as an "anti-solvent" in which the compound is poorly soluble. This combination allows for fine-tuning of the crystallization process.

Stage 2: Recrystallization Procedure (Ethanol/Water System)

This procedure assumes a starting quantity of 5.0 g of crude this compound. Adjust solvent volumes proportionally for different quantities.

Materials:

  • Crude this compound (5.0 g)

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Ice bath

Step-by-Step Method:

  • Dissolution: Place the crude this compound (5.0 g) and a magnetic stir bar into a 125 mL Erlenmeyer flask. Add approximately 20 mL of ethanol. Heat the mixture gently on a hot plate with stirring. Add more ethanol in small portions (1-2 mL at a time) until the solid is completely dissolved at a near-boiling temperature. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[10]

  • Decolorization (Optional): If the hot solution is colored, remove it from the heat and add a small amount (a spatula tip) of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Gravity Filtration (if charcoal was used or insoluble impurities are present): This step removes the charcoal and any insoluble impurities. It must be performed quickly to prevent premature crystallization.[11] Place a stemless funnel with fluted filter paper into the neck of a clean 250 mL Erlenmeyer flask. Heat the filtration apparatus by pouring a small amount of boiling solvent through it. Discard this solvent, and then rapidly filter the hot solution containing the compound.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[12] Rushing the cooling process by placing the hot flask directly into an ice bath can cause the compound to precipitate as a powder, trapping impurities.[13]

  • Inducing Crystallization (if necessary): If no crystals have formed after the solution has reached room temperature, crystallization can often be induced by:

    • Scratching the inside of the flask at the solution's surface with a glass rod.

    • Adding a "seed crystal" of the pure compound.

  • Maximizing Yield: Once the solution has reached room temperature and crystal growth has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol/water (in the same approximate ratio as the final crystallization mixture) to remove any residual mother liquor containing impurities.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air-dry completely, or dry them in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C).

Stage 3: Purity Assessment

The success of the recrystallization should be verified by:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically <1-2 °C) that corresponds to the literature value. An impure compound will exhibit a depressed and broad melting point range.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized material to the crude starting material. The purified product should show a single spot, while the crude material may show multiple spots.

  • Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR): For definitive structural confirmation and purity assessment, spectroscopic methods should be employed.

Visual Workflow and Troubleshooting

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Crude Crude Compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Add Solvent Select Solvent Solvent->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Impurities? Cool Slow Cooling to Room Temperature Dissolve->Cool No Impurities HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure Analysis Purity Check (MP, TLC, NMR) Pure->Analysis

Caption: Workflow for the purification of this compound.

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Compound does not dissolve Insufficient solvent; Incorrect solvent choice.Add more hot solvent in small increments. If still insoluble, a different solvent system is required (refer to Stage 1).
Oiling out (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the compound; The solution is too concentrated.Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent (ethanol), and allow it to cool more slowly.
No crystals form upon cooling Too much solvent was used; The solution is not sufficiently supersaturated.Try to induce crystallization by scratching the flask or adding a seed crystal.[13] If unsuccessful, gently evaporate some of the solvent by heating and allow it to cool again.
Crystals form too quickly in the funnel during hot filtration Premature cooling of the solution.Use a stemless funnel; pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent; keep the solution near its boiling point during filtration.[11]
Low recovery of purified product Too much solvent was used; The compound has significant solubility in the cold solvent; Premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly cooled in an ice bath. Minimize losses during hot filtration by working quickly with pre-heated equipment.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound using recrystallization. By following the systematic approach of solvent screening, controlled crystallization, and careful isolation, researchers can consistently obtain this compound with high purity. The principles and troubleshooting guidance presented here are broadly applicable to the purification of other solid organic compounds, serving as a valuable resource for laboratory professionals.

References

Application Note and Protocol for the Scaled-Up Synthesis of 2-(diethylamino)-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(diethylamino)-6-methylpyrimidin-4-ol, a key intermediate in pharmaceutical development. The protocol details a robust and scalable method starting from the cyclocondensation of N,N-diethylguanidine and ethyl acetoacetate. This application note is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries. It offers a detailed laboratory-scale protocol and outlines critical considerations for scaling up the synthesis to a pilot plant level. The document emphasizes process safety, analytical controls, and practical troubleshooting to ensure a reproducible and efficient synthesis.

Introduction

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The reliable and scalable synthesis of this intermediate is therefore of significant industrial importance.

This application note presents a well-established synthetic route based on the Pinner synthesis of pyrimidines. The core transformation involves the base-catalyzed cyclocondensation of a β-ketoester, ethyl acetoacetate, with a guanidine derivative, N,N-diethylguanidine. This method is known for its efficiency and the ready availability of starting materials.

The primary objective of this document is to provide a detailed, step-by-step protocol for the laboratory synthesis of this compound and to address the critical challenges and considerations for scaling up this process to a pilot plant scale. By explaining the rationale behind each step, from reagent selection to purification and analysis, this guide aims to equip scientists and engineers with the knowledge to implement this synthesis safely and efficiently.

Reaction Scheme

The synthesis proceeds via the following reaction:

Materials and Equipment

Materials
MaterialCAS NumberMolecular FormulaNotes
N,N-Diethylguanidine sulfate77297-00-8(C₅H₁₃N₃)₂·H₂SO₄Or other salt, adjust stoichiometry accordingly.
Ethyl acetoacetate141-97-9C₆H₁₀O₃Reagent grade, anhydrous.
Sodium metal7440-23-5NaHandle with extreme care.
Absolute Ethanol64-17-5C₂H₅OHAnhydrous, 200 proof.
Hydrochloric Acid (HCl)7647-01-0HClConcentrated (37%).
Deionized Water7732-18-5H₂OFor work-up and purification.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄For drying.
Equipment
  • Laboratory Scale (100 g scale):

    • 1 L three-necked round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer with heating mantle

    • Thermometer

    • Buchner funnel and filter flask

    • Standard laboratory glassware

    • Rotary evaporator

  • Pilot Scale (10 kg scale):

    • 100 L glass-lined or stainless steel reactor with overhead stirring, heating/cooling jacket, and reflux condenser

    • Charging ports for solids and liquids

    • Temperature and pH probes

    • Nutsche filter or centrifuge for product isolation

    • Vacuum drying oven

Experimental Protocols

Laboratory Scale Synthesis of this compound (100 g scale)

This protocol is adapted from established procedures for the synthesis of analogous 2-aminopyrimidinols.[1][2]

Step 1: Preparation of Sodium Ethoxide Solution

  • In a dry 1 L three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 500 mL of absolute ethanol.

  • Carefully add 12.6 g (0.55 mol) of sodium metal in small pieces to the ethanol. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and an inert atmosphere. The addition should be slow to control the reaction rate.

  • Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

Step 2: Cyclocondensation Reaction

  • To the freshly prepared sodium ethoxide solution, add 101.6 g (0.50 mol) of N,N-diethylguanidine sulfate and stir until dissolved.

  • Add 65.1 g (0.50 mol) of ethyl acetoacetate dropwise to the reaction mixture via a dropping funnel over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 78-82 °C) and maintain for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Product Isolation and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Slowly add the concentrated reaction mixture to 1 L of ice-cold deionized water with vigorous stirring.

  • Acidify the aqueous solution to a pH of 6-7 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the product.

  • Stir the resulting slurry for 1 hour in an ice bath to ensure complete precipitation.

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water (2 x 200 mL) to remove inorganic salts.

  • Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

  • For further purification, the crude product can be recrystallized from ethanol/water.

Pilot Plant Scale-Up Considerations (10 kg scale)

Scaling up the synthesis from the laboratory to a pilot plant requires careful consideration of several factors to ensure safety, efficiency, and product quality.[3][4]

Process Safety:

  • Sodium Ethoxide Preparation: The in-situ generation of sodium ethoxide is highly exothermic. In a 100 L reactor, the heat generated will be substantial. A reactor with a reliable cooling jacket is essential to maintain temperature control. The addition of sodium should be done in portions at a controlled rate to prevent a runaway reaction. Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used to bypass this hazardous step.

  • Hydrogen Evolution: The reaction of sodium with ethanol produces hydrogen gas. The reactor must be purged with an inert gas (e.g., nitrogen) and vented to a safe area to prevent the formation of an explosive atmosphere.

  • Reagent Handling: N,N-diethylguanidine and ethyl acetoacetate should be handled in a well-ventilated area with appropriate personal protective equipment (PPE). Refer to the Safety Data Sheets (SDS) for detailed handling procedures.

Process Parameters and Control:

  • Mixing: Efficient mixing is crucial for both the sodium ethoxide formation and the condensation reaction. An overhead stirrer with appropriate impeller design (e.g., pitched-blade turbine) should be used to ensure homogeneity in the larger reactor volume.

  • Heat Transfer: The larger volume-to-surface area ratio in a pilot plant reactor can make heat transfer less efficient. The heating and cooling jacket must be capable of maintaining the desired reaction temperature (reflux) and cooling the reaction mixture effectively during the work-up.

  • Addition Rates: The dropwise addition of ethyl acetoacetate should be scaled proportionally to the batch size to control any potential exotherm. A controlled-rate addition pump is recommended.

  • Process Analytical Technology (PAT): In-situ monitoring of reaction progress using techniques like FTIR or Raman spectroscopy can provide real-time data for better process control and determination of the reaction endpoint.

Work-up and Isolation:

  • Precipitation: The precipitation of the product upon acidification needs to be carefully controlled to obtain a crystalline material with good filterability. The rate of acid addition and the temperature of the slurry can influence the particle size distribution.

  • Filtration and Drying: A Nutsche filter or a centrifuge is more practical for isolating large quantities of the product compared to a laboratory-scale Buchner funnel. The filter cake should be washed efficiently to remove impurities. A vacuum dryer is recommended for drying the final product to a consistent level of residual solvents.

Workflow Diagram for Pilot Plant Scale-Up

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reactor_charge Charge Reactor with Ethanol na_ethoxide Prepare Sodium Ethoxide (or charge commercial solution) reactor_charge->na_ethoxide guanidine_charge Charge N,N-Diethylguanidine Salt na_ethoxide->guanidine_charge eaa_charge Controlled Addition of Ethyl Acetoacetate guanidine_charge->eaa_charge reflux Heat to Reflux (6-8 h) eaa_charge->reflux monitoring In-Process Control (IPC) via HPLC/PAT reflux->monitoring cool_down Cool Reaction Mixture monitoring->cool_down solvent_removal Partial Solvent Removal cool_down->solvent_removal precipitation Precipitation in Water & pH Adjustment solvent_removal->precipitation filtration Filtration (Nutsche Filter/Centrifuge) precipitation->filtration washing Wash with Deionized Water filtration->washing drying Vacuum Drying washing->drying final_product final_product drying->final_product Final Product: this compound

References

Application Note: A Validated Stability-Indicating RP-HPLC-UV Method for the Quantification of 2-(diethylamino)-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-(diethylamino)-6-methylpyrimidin-4-ol. As a known metabolite of the organophosphate insecticide pirimiphos-methyl, robust and reliable quantification of this pyrimidine derivative is crucial for applications in environmental monitoring, toxicology, and drug development.[1] The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, providing a framework grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] The validation process confirms that the analytical procedure is fit for its intended purpose, demonstrating specificity, linearity, accuracy, precision, and robustness.

Introduction: The Rationale for Method Validation

The quantification of specific chemical entities is a cornerstone of pharmaceutical science and chemical analysis. The objective of validating an analytical procedure is to demonstrate through empirical evidence that it is suitable for its intended purpose.[5] An unvalidated method yields data that is scientifically unsound and cannot be trusted for decision-making in a regulated environment.

This compound is a pyrimidone and an aminopyrimidine.[1][6] Its accurate measurement is critical for understanding the metabolic fate of its parent compound or if it is being investigated as a new chemical entity itself. This application note details the validation of an isocratic RP-HPLC method with UV detection, a widely used and reliable technique for the analysis of pyrimidine derivatives.[7][8] The validation parameters assessed are in strict accordance with the ICH Harmonised Tripartite Guideline Q2(R1), ensuring the method's reliability and regulatory compliance.[4]

Analytical Method and Chromatographic Conditions

The chosen analytical approach is RP-HPLC due to its superior resolving power and suitability for compounds like this compound. A C18 column is selected for its versatility in retaining moderately polar organic molecules. The mobile phase, a buffered solution with an organic modifier, is optimized to ensure a sharp, symmetrical peak with a reasonable retention time.

Table 1: Optimized HPLC-UV Method Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase 20mM Potassium Phosphate Monobasic (pH 4.5) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 10 minutes
Diluent Mobile Phase

The Validation Workflow: A Systematic Approach

Analytical method validation is not a single experiment but a series of interconnected studies. Each study evaluates a different performance characteristic of the method, and together they provide a holistic picture of its capabilities and limitations. The logical flow of this process is essential for ensuring that all aspects are thoroughly investigated.

Validation_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Core Parameter Validation cluster_2 Phase 3: Performance Limits & Reliability cluster_3 Phase 4: Finalization MethodDev Method Development & Optimization Protocol Validation Protocol Definition (Acceptance Criteria Set) MethodDev->Protocol Finalized Method Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Compilation Robustness->Report

Caption: A logical workflow for analytical method validation.

Validation Parameters: Protocols and Acceptance Criteria

The following sections provide detailed protocols for validating the core performance characteristics of the analytical method.

Specificity (and Stability-Indicating Properties)

Expertise & Experience: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[5] A forced degradation study is the most rigorous way to demonstrate this. By intentionally stressing the analyte, we generate potential degradation products and prove that the method can separate them from the pure analyte peak, thus qualifying it as "stability-indicating."

Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in the diluent.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL.

  • Thermal Degradation: Store a solid sample of the analyte at 105°C for 48 hours. Prepare a 100 µg/mL solution from this sample.

  • Photolytic Degradation: Expose a 100 µg/mL solution of the analyte to direct sunlight (or a photostability chamber) for 48 hours.

  • Analysis: Inject the unstressed sample and each of the stressed samples into the HPLC system.

  • Evaluation: Use a photodiode array (PDA) detector to assess peak purity for the analyte peak in each chromatogram. Compare the chromatograms to identify any new peaks corresponding to degradation products.

Acceptance Criteria

  • The method must demonstrate baseline resolution between the main analyte peak and any peaks from degradation products or placebo.

  • The peak purity index (or equivalent metric from the chromatography data system) for the analyte peak in stressed samples should be >0.999, indicating no co-eluting impurities.

Table 2: Hypothetical Forced Degradation Results

Stress Condition% DegradationResolution from Analyte PeakAnalyte Peak Purity
Acid (0.1 M HCl)~15%> 2.0Pass
Base (0.1 M NaOH)~22%> 2.0Pass
Oxidative (3% H₂O₂)~18%> 2.0Pass
Thermal (105°C)~5%N/A (No major degradants)Pass
Photolytic~8%> 2.0Pass
Linearity and Range

Expertise & Experience: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrumental response (e.g., peak area). The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[4] This is fundamental for calculating the concentration of unknown samples.

Protocol: Linearity Study

  • Prepare Stock Solution: Prepare a 1000 µg/mL stock solution of the reference standard in diluent.

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels across the desired range. For an assay of a drug substance, this is typically 80% to 120% of the target concentration. Here, we will validate a range of 50 µg/mL to 150 µg/mL.

    • Levels: 50, 75, 100, 125, 150 µg/mL.

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria

  • The correlation coefficient (r²) must be ≥ 0.999.[9][10]

  • The y-intercept should not be significantly different from zero.

Table 3: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)%RSD
504510230.8%
756745980.5%
1009021450.3%
12511265320.4%
15013510780.6%
Regression Results Value
Slope 8995.5
Y-Intercept 1502.3
0.9998
Accuracy

Expertise & Experience: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies, where a known amount of analyte is "spiked" into a sample matrix (or placebo) and the method's ability to measure it accurately is assessed.

Protocol: Accuracy (Recovery) Study

  • Prepare Samples: Prepare samples at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration). For each level, prepare three independent samples by spiking a known amount of analyte into a placebo mixture.

    • Levels: 80 µg/mL, 100 µg/mL, 120 µg/mL.

  • Analysis: Analyze each of the nine samples (3 levels x 3 replicates).

  • Evaluation: Calculate the percentage recovery for each sample using the formula:

    • % Recovery = (Measured Concentration / Theoretical Concentration) x 100

Acceptance Criteria

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[11]

Table 4: Hypothetical Accuracy/Recovery Results

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % Recovery
80%80.079.5, 80.3, 79.899.4, 100.4, 99.899.9%
100%100.0100.5, 99.7, 101.1100.5, 99.7, 101.1100.4%
120%120.0119.4, 120.9, 120.199.5, 100.8, 100.1100.1%
Precision

Expertise & Experience: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels as per ICH guidelines:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Precision_Hierarchy cluster_conditions Sources of Variation Precision Precision (Closeness of Agreement) Repeatability Repeatability (Intra-Assay) Precision->Repeatability Short-term (Same Conditions) Intermediate Intermediate Precision (Inter-Assay) Precision->Intermediate Long-term (Variable Conditions) Day Day Intermediate->Day Analyst Analyst Intermediate->Analyst Equipment Equipment Intermediate->Equipment

Caption: Relationship between different levels of precision.

Protocol: Precision Study

  • Repeatability:

    • Prepare six independent test samples at 100% of the target concentration (100 µg/mL).

    • Analyze all six samples on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision:

    • Have a second analyst repeat the repeatability study on a different day, preferably using a different HPLC system (if available).

  • Evaluation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of six measurements and for all 12 measurements combined.

Acceptance Criteria

  • The %RSD for repeatability (intra-assay) should be ≤ 2.0%.

  • The %RSD for intermediate precision (inter-assay) should be ≤ 2.0%.

Table 5: Hypothetical Precision Results

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2Combined (n=12)
Mean Assay (%) 100.3%99.8%100.1%
SD 0.750.810.79
%RSD (Repeatability) 0.75% 0.81% N/A
%RSD (Intermediate) N/AN/A0.79%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

These are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

Protocol: LOD & LOQ Determination

  • Prepare Low Concentration Samples: Prepare a series of progressively more dilute solutions from the stock standard.

  • Analysis: Inject these solutions to determine the concentration that yields the required signal-to-noise ratio.

    • LOD: The concentration that provides a S/N ratio of 3:1.

    • LOQ: The concentration that provides a S/N ratio of 10:1.

  • Confirmation (for LOQ): Prepare and inject six samples at the determined LOQ concentration. The precision (%RSD) and accuracy (% Recovery) at this level should meet predefined criteria (typically %RSD ≤ 10% and Recovery of 80-120%).

Acceptance Criteria

  • LOD: S/N ≥ 3.

  • LOQ: S/N ≥ 10, with acceptable precision and accuracy.

Table 6: Hypothetical LOD & LOQ Results

ParameterConcentration (µg/mL)Signal-to-Noise RatioPrecision (%RSD at LOQ)Accuracy (% Recovery at LOQ)
LOD 0.15~3:1N/AN/A
LOQ 0.50~10:14.5%98.2%
Robustness

Expertise & Experience: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage. This is typically evaluated during method development, but key parameters are confirmed during validation.

Protocol: Robustness Study

  • Prepare Sample: Use a single system suitability solution or a standard at 100% concentration (100 µg/mL).

  • Vary Parameters: Analyze the sample while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Mobile Phase Composition: ± 2% organic modifier (e.g., Acetonitrile at 38% and 42%).

    • Column Temperature: ± 5 °C (25°C and 35°C).

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, tailing factor, theoretical plates) and the assay result.

Acceptance Criteria

  • System suitability parameters must remain within acceptable limits for all varied conditions.

  • The assay result should not deviate significantly from the result under normal conditions (e.g., < 2% difference).

System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed prior to and during the analysis of samples to ensure that the complete system (instrument, reagents, column) is operating correctly.

Table 7: System Suitability Criteria

ParameterAcceptance Limit
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 1.0% (for n=5 or 6 replicate injections)

Conclusion

The RP-HPLC-UV method described for the quantification of this compound has been successfully validated in accordance with ICH Q2(R1) guidelines. The results for specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness all met their pre-defined acceptance criteria. The forced degradation study confirmed the stability-indicating nature of the method. This validated procedure is therefore deemed suitable for its intended purpose and can be confidently implemented for the routine analysis and quantification of this compound in a quality control or research environment.

References

Application Notes and Protocols: Molecular Docking of 2-Aminopyrimidine Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, 2-aminopyrimidine derivatives have emerged as a privileged scaffold, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Their remarkable versatility stems from the pyrimidine core's ability to engage in various non-covalent interactions with biological macromolecules, particularly protein kinases. This guide provides a comprehensive, in-depth protocol for the molecular docking of 2-aminopyrimidine derivatives with their target proteins, a critical step in rational drug design and lead optimization.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein) to form a stable complex.[4] This method is instrumental in understanding the structural basis of protein-ligand interactions and in predicting the binding affinity of novel compounds. By simulating the binding process, researchers can prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.[4]

This document is intended for researchers, scientists, and drug development professionals. It will detail the necessary steps from data acquisition and preparation to the execution of docking simulations and the critical analysis of the results.

Scientific Principles and Causality

The efficacy of a drug molecule is intrinsically linked to its ability to bind to a specific biological target with high affinity and selectivity. Molecular docking aims to predict this binding by evaluating the complementarity between the ligand and the active site of the protein. The process is governed by the principles of thermodynamics, where the most stable binding pose corresponds to the minimum free energy of the system.

The choice of 2-aminopyrimidine as a scaffold is strategic. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor. These interactions are fundamental to the stability of protein-ligand complexes. Furthermore, the pyrimidine ring can participate in pi-stacking and other hydrophobic interactions with aromatic residues in the protein's active site.

The selection of the target protein is equally critical and is typically based on its validated role in a disease pathway. For 2-aminopyrimidine derivatives, protein kinases are a common target due to the scaffold's ability to mimic the hinge-binding region of ATP.

Experimental Workflow Overview

The molecular docking workflow can be systematically broken down into several key stages. Each step is crucial for the accuracy and reliability of the final results.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase p1 1. Target Protein Preparation l1 2. Ligand (2-Aminopyrimidine) Preparation p1->l1 Sequential Preparation d1 3. Docking Simulation (e.g., AutoDock Vina) l1->d1 Input for Docking a1 4. Results Analysis & Visualization d1->a1 Generates Docking Poses & Scores v1 5. Validation a1->v1 Informs Validation Strategy

Caption: High-level workflow for molecular docking.

PART 1: Pre-Docking Preparation

Target Protein Preparation

The quality of the protein structure is paramount for a successful docking study. The initial step involves obtaining the three-dimensional coordinates of the target protein, typically from a public repository like the Protein Data Bank (PDB).[5]

Protocol 1: Protein Structure Preparation

  • Obtain Protein Structure: Download the PDB file of the target protein from the RCSB PDB database. It is advisable to select a high-resolution crystal structure, preferably one that is co-crystallized with a ligand.

  • Clean the PDB File: Remove all non-essential molecules, including water molecules, ions, and co-solvents, from the PDB file.[6][7] This can be accomplished using molecular visualization software such as PyMOL or Discovery Studio Visualizer.[8][9][10][11][12][13][14]

  • Handle Multiple Chains and Alternate Conformations: If the protein is a multimer, retain only the chain that contains the active site of interest. For residues with alternate conformations, select the conformation with the highest occupancy.

  • Add Hydrogen Atoms: Since X-ray crystallography does not typically resolve hydrogen atoms, they must be added to the protein structure. This is a critical step as hydrogen bonds play a significant role in ligand binding.[6][15]

  • Assign Charges: Assign partial charges to each atom in the protein. The Kollman charge model is a commonly used method for this purpose.[15]

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.

  • Save in PDBQT Format: For use with AutoDock Vina, the prepared protein structure must be saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types.[6][15]

Ligand (2-Aminopyrimidine Derivative) Preparation

The ligand, in this case, a 2-aminopyrimidine derivative, also requires careful preparation to ensure its chemical accuracy and conformational flexibility are correctly represented.

Protocol 2: Ligand Preparation

  • Generate 3D Structure: The 3D structure of the 2-aminopyrimidine derivative can be generated using chemical drawing software like ChemDraw or Marvin Sketch and then converted to a 3D format.

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assign Charges: Assign partial charges to the ligand atoms. The Gasteiger charge calculation method is commonly employed for this.[6]

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand within the protein's active site.

  • Save in PDBQT Format: Similar to the protein, the prepared ligand must be saved in the PDBQT format for compatibility with AutoDock Vina.[15]

PART 2: Docking Simulation

With the prepared protein and ligand files, the molecular docking simulation can be performed. AutoDock Vina is a widely used and powerful open-source program for this purpose.[16]

Defining the Search Space (Grid Box)

The docking simulation needs to be confined to a specific region of the protein, typically the active site. This is achieved by defining a three-dimensional grid box.

Protocol 3: Grid Box Generation

  • Identify the Active Site: The active site can be identified from the co-crystallized ligand in the original PDB structure or from literature reports. PDBsum is a valuable resource for identifying binding sites and interacting residues.[17][18][19][20]

  • Center the Grid Box: The center of the grid box should be set to the geometric center of the identified active site.

  • Define Grid Box Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation. A typical dimension is a cube with 20-25 Å sides.

Running the Docking Simulation

The docking simulation is executed using the AutoDock Vina program via the command line.[21][22][23][24]

Protocol 4: Executing AutoDock Vina

  • Create a Configuration File: A text file (e.g., conf.txt) is created to specify the input files and docking parameters.

    ParameterDescriptionExample Value
    receptorPath to the prepared protein PDBQT file.protein.pdbqt
    ligandPath to the prepared ligand PDBQT file.ligand.pdbqt
    center_x, center_y, center_zCoordinates for the center of the grid box.10.5, 20.2, 15.8
    size_x, size_y, size_zDimensions of the grid box in Angstroms.22, 22, 22
    outPath for the output PDBQT file containing the docked poses.docking_results.pdbqt
    exhaustivenessControls the thoroughness of the search (higher is more thorough but slower).8 (default)
    num_modesThe number of binding modes to generate.9 (default)
  • Run Vina from the Command Line:

PART 3: Post-Docking Analysis and Validation

The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score.[25]

Analysis of Docking Results

Protocol 5: Analyzing Docking Poses and Scores

  • Examine Binding Affinity: The binding affinity is reported in kcal/mol, with more negative values indicating stronger binding.[26] Rank the docked poses based on their binding affinity scores.

  • Visualize Docked Poses: Use molecular visualization software like PyMOL or Discovery Studio Visualizer to visually inspect the top-ranked binding poses.[8][27][28][29]

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein for the best-scoring poses. This includes identifying hydrogen bonds, hydrophobic interactions, and pi-stacking.[25][30]

  • Compare with Known Binders: If available, compare the predicted binding mode and interactions with those of a known inhibitor or the co-crystallized ligand.[30]

G cluster_analysis Interaction Analysis cluster_interactions Key Interactions ligand 2-Aminopyrimidine Derivative h_bond Hydrogen Bonds ligand:f0->h_bond Forms with hydrophobic Hydrophobic Interactions ligand:f0->hydrophobic Participates in pi_stacking Pi-Stacking ligand:f0->pi_stacking Engages in protein Target Protein Active Site Amino Acid Residues protein:f1->h_bond Forms with protein:f1->hydrophobic Participates in protein:f1->pi_stacking Engages in

Caption: Key interactions between the ligand and protein.

Validation of Docking Protocol

To ensure the reliability of the docking results, it is crucial to validate the docking protocol.

Protocol 6: Docking Validation

  • Re-docking: A common validation method is to extract the co-crystallized ligand from the PDB structure and dock it back into the protein's active site.[31][32][33]

  • Calculate RMSD: The Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[25][26][31][32]

  • Enrichment Studies (for virtual screening): If performing virtual screening, the ability of the docking protocol to distinguish known active compounds from a set of decoy molecules should be assessed.[32]

Conclusion

Molecular docking is a powerful and indispensable tool in the modern drug discovery process. This guide has provided a detailed and scientifically grounded protocol for the molecular docking of 2-aminopyrimidine derivatives with their target proteins. By following these steps and understanding the underlying principles, researchers can effectively utilize this computational technique to gain valuable insights into protein-ligand interactions and accelerate the identification of promising new drug candidates. The successful application of these protocols will ultimately contribute to the development of novel therapeutics based on the versatile 2-aminopyrimidine scaffold.

References

High-Throughput Screening of 2-(diethylamino)-6-methylpyrimidin-4-ol Analogs for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTE & PROTOCOLS

Introduction: The Therapeutic Potential of Pyrimidinol Scaffolds

The 2-(diethylamino)-6-methylpyrimidin-4-ol core structure represents a privileged scaffold in medicinal chemistry, with analogs demonstrating a wide range of biological activities, including antiviral and antimicrobial properties.[1][2][3][4][5] Given the structural similarities of the pyrimidinol core to the hinge-binding motifs of many protein kinase inhibitors, this compound class presents a promising starting point for the discovery of novel therapeutics targeting the human kinome.[6][7] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[6][7] Therefore, the systematic high-throughput screening (HTS) of this compound analog libraries against a panel of disease-relevant kinases is a scientifically sound strategy for identifying novel lead compounds.

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a robust HTS campaign for this compound class. We will detail a multi-stage screening cascade, from initial primary screening to hit confirmation and characterization, emphasizing the scientific rationale behind each experimental choice and providing detailed, step-by-step protocols.

The Screening Cascade: A Multi-Faceted Approach to Hit Identification

A successful HTS campaign requires a logical and tiered approach to efficiently identify and validate true hits while minimizing false positives and negatives. Our proposed screening cascade is designed to systematically narrow down a large compound library to a small set of well-characterized lead candidates.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Prioritization cluster_2 Secondary & Characterization Assays Primary_Screen Primary HTS: Single-Concentration Kinase Inhibition Data_Analysis_1 Primary Data Analysis & Hit Selection Primary_Screen->Data_Analysis_1 Confirmatory_Screen Confirmatory Screening: Dose-Response Analysis (IC50) Data_Analysis_1->Confirmatory_Screen Orthogonal_Assay Orthogonal Assay: Direct Binding (FP) Confirmatory_Screen->Orthogonal_Assay Selectivity_Profiling Kinase Selectivity Profiling Orthogonal_Assay->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays: Target Engagement & Cytotoxicity Selectivity_Profiling->Cell_Based_Assays G cluster_0 No Inhibitor cluster_1 With Inhibitor Tracer_Free Fluorescent Tracer (Low Polarization) Binding Binding Tracer_Free->Binding Kinase Kinase Kinase->Binding Complex Kinase-Tracer Complex (High Polarization) Binding->Complex Tracer_Free_2 Fluorescent Tracer (Low Polarization) Kinase_2 Kinase Inhibitor_Binding Inhibitor Binding Kinase_2->Inhibitor_Binding Inhibitor Inhibitor Inhibitor->Inhibitor_Binding Inhibited_Kinase Inhibited Kinase Inhibitor_Binding->Inhibited_Kinase

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(diethylamino)-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the synthesis of 2-(diethylamino)-6-methylpyrimidin-4-ol. This guide, designed for professionals in chemical research and drug development, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the yield of this important pyrimidine derivative.

I. Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

A diminished or nonexistent yield is a frequent challenge. Several factors can contribute to this issue.

  • Inactive Base: The use of a strong base, typically an alkoxide like sodium ethoxide, is crucial for the condensation reaction. These bases are hygroscopic and can be deactivated by moisture.

    • Solution: Always use a freshly prepared solution of sodium ethoxide. Ensure all glassware is thoroughly dried before use, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Suboptimal Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently.

    • Solution: While the reaction is often conducted at the reflux temperature of the solvent (e.g., ethanol), it is essential to monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature or prolonged reaction time may be necessary.

  • Poor Quality Starting Materials: Impurities in the N,N-diethylguanidine or ethyl acetoacetate can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. If necessary, purify them before use.

Issue 2: Formation of a Significant Amount of Byproducts

The presence of multiple spots on a TLC plate in addition to the desired product indicates the formation of side products.

  • Side Reactions of Ethyl Acetoacetate: Ethyl acetoacetate can undergo self-condensation (the Claisen condensation) in the presence of a strong base, leading to the formation of ethyl acetoacetate dimers and other related byproducts.

    • Solution: Control the stoichiometry of the reactants carefully. Adding the ethyl acetoacetate slowly to the reaction mixture containing the guanidine and the base can minimize its self-condensation.

  • Hydrolysis of Reactants or Intermediates: The presence of water can lead to the hydrolysis of ethyl acetoacetate and the guanidine salt, reducing the amount of starting material available for the desired reaction.

    • Solution: As mentioned previously, ensure anhydrous reaction conditions.

Issue 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

  • "Oiling Out" During Recrystallization: The product may separate as an oil instead of crystals during the cooling phase of recrystallization. This can be due to the presence of impurities or an inappropriate choice of solvent.[1]

    • Solution:

      • Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly.[1]

      • If oiling persists, try a different solvent or a mixture of solvents. A good starting point for recrystallization of aminopyrimidinols is a mixture of ethanol and water.

      • Scratching the inside of the flask with a glass rod at the solvent line can sometimes induce crystallization.

  • Product is Too Soluble in the Reaction Mixture: After neutralization, the product may remain dissolved in the solvent, making isolation by filtration difficult.

    • Solution: If the product is highly soluble, remove the solvent under reduced pressure. The resulting crude solid can then be purified by recrystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis is a cyclocondensation reaction. It involves the reaction of a substituted guanidine (N,N-diethylguanidine) with a β-ketoester (ethyl acetoacetate) in the presence of a strong base.[2]

Q2: What is the role of the strong base in this reaction?

A2: A strong base, such as sodium ethoxide, is essential to deprotonate the ethyl acetoacetate, forming an enolate. This enolate then acts as a nucleophile, attacking the carbon atom of the guanidine.

Q3: What are the key starting materials and reagents for this synthesis?

A3: The primary starting materials are N,N-diethylguanidine (often used as a salt, such as the hydrochloride or sulfate) and ethyl acetoacetate. A strong base like sodium ethoxide is required, and the reaction is typically carried out in an alcohol solvent like ethanol.[3]

Q4: What is a typical yield for this reaction?

A4: While yields can vary based on the specific conditions and scale, a patent for a continuous process reports a yield of about 80%. In a batch process, with careful optimization, yields in the range of 60-80% should be achievable.

Q5: How is the product typically isolated and purified?

A5: The product is often isolated by neutralizing the reaction mixture with an acid (e.g., acetic acid or hydrochloric acid) to a pH of around 5-6, which causes the product to precipitate.[4] The precipitate is then collected by filtration and can be further purified by recrystallization.[4][5]

III. Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar 2-aminopyrimidin-4-ol derivatives and should be considered a starting point for optimization.[4][6]

Materials:

  • N,N-Diethylguanidine hydrochloride (or sulfate)

  • Ethyl acetoacetate

  • Sodium metal

  • Absolute ethanol

  • Glacial acetic acid or Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide Solution:

    • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 150 mL of absolute ethanol.

    • Under a nitrogen atmosphere, carefully add sodium metal (1 equivalent based on the guanidine salt) in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation.

    • Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction Mixture Assembly:

    • To the freshly prepared sodium ethoxide solution, add N,N-diethylguanidine hydrochloride (1 equivalent).

    • Stir the mixture until the guanidine salt is fully dissolved.

    • Slowly add ethyl acetoacetate (1 equivalent) dropwise to the reaction mixture using the dropping funnel.

  • Condensation Reaction:

    • Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) with continuous stirring.

    • Maintain the reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation of the Product:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly add glacial acetic acid or concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 5-6. This will cause the this compound to precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Purification:

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove unreacted starting materials and byproducts.

    • For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.

IV. Visualization of Key Processes

A. Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_0 Step 1: Base Preparation cluster_1 Step 2: Condensation cluster_2 Step 3: Work-up & Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Reaction EtOH Absolute Ethanol EtOH->NaOEt Guanidine N,N-Diethylguanidine HCl ReactionMix Reaction Mixture Guanidine->ReactionMix Ketoester Ethyl Acetoacetate Ketoester->ReactionMix Reflux Reflux (4-6h) ReactionMix->Reflux CrudeProduct Crude Product Mixture Reflux->CrudeProduct Neutralize Neutralization (pH 5-6) CrudeProduct->Neutralize NaOEt_ref Sodium Ethoxide NaOEt_ref->ReactionMix Filter Vacuum Filtration Neutralize->Filter Recrystallize Recrystallization Filter->Recrystallize PureProduct Pure 2-(diethylamino)-6- methylpyrimidin-4-ol Recrystallize->PureProduct

Caption: General workflow for the synthesis of this compound.

B. Troubleshooting Decision Tree for Low Yield

This diagram provides a logical approach to diagnosing and resolving issues of low product yield.

G start Low Yield Observed check_base Is the base active? start->check_base fresh_base Use freshly prepared sodium ethoxide check_base->fresh_base No check_conditions Are reaction conditions optimal? check_base->check_conditions Yes fresh_base->check_conditions adjust_temp Increase temperature or prolong reaction time check_conditions->adjust_temp No check_purity Are starting materials pure? check_conditions->check_purity Yes adjust_temp->check_purity purify_sm Purify starting materials check_purity->purify_sm No success Yield Improved check_purity->success Yes purify_sm->success

Caption: Troubleshooting decision tree for low reaction yield.

V. Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis. Note that these are starting points and may require optimization for your specific setup.

ParameterRecommended ValueNotes
Stoichiometry
N,N-Diethylguanidine Salt1 equivalent
Ethyl Acetoacetate1 equivalent
Sodium Metal1 equivalentRelative to the guanidine salt
Reaction Conditions
SolventAbsolute Ethanol
TemperatureReflux (~78-80 °C)
Reaction Time4 - 6 hoursMonitor by TLC
Work-up
Neutralization pH5 - 6Use glacial acetic acid or HCl
Purification
Recrystallization SolventEthanol/WaterStart with a high ethanol ratio and add water until cloudy, then heat to dissolve.

VI. References

  • BenchChem. (2025). Application Note: A Proposed Protocol for the Synthesis of 2-(Methylamino)-4,6-pyrimidinediol. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(Methylamino)-4,6-pyrimidinediol. --INVALID-LINK--

  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for 2-(Methylamino)-4,6-pyrimidinediol in Organic Synthesis. --INVALID-LINK--

  • Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 15(7). --INVALID-LINK--

  • PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. National Center for Biotechnology Information. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-DIETHYLAMINO-6-METHYL-PYRIMIDIN-4-OL AldrichCPR. --INVALID-LINK--

  • YouTube. (2020, January 10). Recrystallization. Professor Dave Explains. --INVALID-LINK--

  • YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. MIT OpenCourseWare. --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. --INVALID-LINK--

  • Indian Academy of Sciences. (n.d.). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. --INVALID-LINK--

  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. --INVALID-LINK--

  • Achmem. (n.d.). This compound. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. --INVALID-LINK--

  • Arkat USA. (n.d.). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. --INVALID-LINK--

  • BenchChem. (2025). Recrystallization methods for purifying aminothiazole compounds. --INVALID-LINK--

References

Technical Support Center: Overcoming Challenges in the Purification of Pyrimidinol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrimidinol compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable molecules. Pyrimidinols, with their diverse biological activities, are key scaffolds in medicinal chemistry. However, their inherent physicochemical properties often present unique purification hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities with confidence.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions and provides concise, actionable answers to get you started.

Q1: What are the most common challenges encountered when purifying pyrimidinol compounds?

A1: The primary challenges in pyrimidinol purification often stem from their characteristic polarity and hydrogen bonding capabilities.[1] This can lead to several issues, including:

  • Poor retention in reverse-phase chromatography: The high polarity of many pyrimidinols causes them to elute quickly with the solvent front, resulting in poor separation.[1]

  • Peak tailing in HPLC: Strong interactions between the pyrimidinol's functional groups and residual silanols on the silica-based stationary phase can cause asymmetrical peak shapes.

  • Difficulty in crystallization: High solubility in polar solvents can make it challenging to achieve the supersaturation needed for crystallization.[1][2]

  • Co-crystallization of impurities: Structurally similar impurities can sometimes integrate into the crystal lattice of the desired pyrimidinol compound.[3]

Q2: How do I choose the right purification strategy for my pyrimidinol derivative?

A2: The optimal purification strategy depends on the specific properties of your compound and the nature of the impurities. A good starting point is to assess the polarity, solubility, and ionic character of your pyrimidinol. The following decision tree can guide your choice:

G start Assess Pyrimidinol Properties polarity High Polarity? start->polarity ionic Ionizable? polarity->ionic Yes solubility Good Solubility in Organic Solvents? polarity->solubility No hilic HILIC ionic->hilic No ion_exchange Ion-Exchange Chromatography ionic->ion_exchange Yes chromatography Chromatography solubility->chromatography Yes crystallization Crystallization solubility->crystallization No acid_base Acid-Base Extraction chromatography->acid_base Consider as initial cleanup chromatography->hilic rp_ion_pair Reverse-Phase with Ion-Pairing chromatography->rp_ion_pair acid_base->chromatography Follow with chromatography

Caption: Decision tree for selecting a purification strategy.

Q3: My pyrimidinol seems to be soluble only in high-boiling-point solvents like DMF or DMSO. How can I purify it?

A3: For compounds with limited solubility, crystallization using an anti-solvent vapor diffusion method is often effective.[2][4] In this technique, the pyrimidinol is dissolved in a minimal amount of a high-boiling-point solvent (like DMF or DMSO) in a small vial. This vial is then placed inside a larger, sealed container holding a more volatile anti-solvent (a solvent in which your compound is insoluble, such as diethyl ether or pentane).[4] The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystallization.

II. Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific experimental issues.

A. Chromatography Issues

Q4: My polar pyrimidinol shows poor or no retention on a standard C18 reverse-phase HPLC column. What can I do?

A4: This is a classic issue for polar compounds. Here’s a systematic approach to troubleshoot and improve retention:

  • Method 1: Modify the Mobile Phase. Decreasing the proportion of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase will increase its polarity, promoting greater interaction between your polar pyrimidinol and the nonpolar stationary phase.[1]

  • Method 2: Employ a Polar-Embedded or Polar-Endcapped Column. These columns are specifically designed with modified stationary phases that enhance the retention of polar analytes.[1]

  • Method 3: Consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is an excellent alternative for highly polar compounds.[1] It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, effectively retaining and separating polar molecules.[1][5]

  • Method 4: Use Ion-Pairing Agents. If your pyrimidinol is ionizable, adding an ion-pairing agent (e.g., trifluoroacetic acid for basic pyrimidinols or an alkylamine for acidic ones) to the mobile phase can form a neutral complex with your compound, increasing its retention on a reverse-phase column.[6]

Q5: I'm observing significant peak tailing for my pyrimidinol compound during HPLC analysis. What is the cause and how can I fix it?

A5: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with free silanol groups on silica-based columns. Here are some solutions:

  • Lower the pH of the Mobile Phase: Operating at a lower pH (e.g., around 3) can protonate the silanol groups, reducing their interaction with basic pyrimidinols.[1]

  • Use a Highly End-Capped Column: These columns have a more thoroughly deactivated silica surface with fewer free silanol groups, minimizing secondary interactions.[1]

  • Match the Injection Solvent: Dissolving your sample in a solvent that is weaker than or identical to the initial mobile phase can prevent peak distortion.[1]

B. Crystallization Problems

Q6: My pyrimidinol compound "oils out" instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to high solubility or rapid cooling.[4]

  • Change the Solvent System: Your compound may be too soluble in the chosen solvent. Try a solvent in which your compound has lower solubility.[4] A rule of thumb is that solvents with functional groups similar to the compound tend to be good solubilizers, so consider alternatives.[7]

  • Slow Down the Cooling Process: Rapid cooling can prevent molecules from properly aligning into a crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask with an inverted beaker can help.[4]

  • Reduce the Concentration: If the solution is too concentrated, the solubility limit may be exceeded too quickly. Add a small amount of additional hot solvent and allow it to cool slowly.

Q7: My pyrimidinol compound won't crystallize from solution, even after cooling. How can I induce crystallization?

A7: If spontaneous crystallization doesn't occur, you can try to initiate nucleation:

  • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The small glass particles that are scraped off can act as nucleation sites.[4]

  • Seeding: Introduce a tiny crystal of the pure compound into the solution. This "seed crystal" provides a template for further crystal growth.[4]

  • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (but is miscible with your crystallization solvent) until the solution becomes slightly turbid. Then, add a drop or two of the original solvent to redissolve the precipitate and allow the solution to stand.[1]

C. Impurity Removal

Q8: I have residual palladium catalyst in my pyrimidinol product from a cross-coupling reaction. How can I remove it?

A8: Palladium residues are a common issue in modern organic synthesis. Several methods can be employed for their removal:

  • Filtration through Celite: A simple first step is to dilute the reaction mixture and filter it through a pad of Celite. This can trap insoluble palladium species.[8]

  • Chromatography: Column chromatography is an effective method for removing both soluble and insoluble palladium residues.[8]

  • Metal Scavengers: Solid-supported scavengers, such as those with thiol or amine functionalities, can selectively bind to and remove palladium.[8][9] These are often used by stirring the scavenger with the crude product solution, followed by filtration.

  • Activated Carbon: Treatment with activated carbon can also effectively adsorb residual palladium.[10]

Q9: My pyrimidinol synthesis produces colored impurities. How can I get rid of them?

A9: Colored impurities can often be removed during crystallization:

  • Activated Charcoal Treatment: Before allowing the hot crystallization solution to cool, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. The charcoal is then removed by hot gravity filtration before the solution is cooled to induce crystallization.[1]

Q10: How can I separate my pyrimidinol product from acidic or basic starting materials or byproducts?

A10: Acid-base extraction is a powerful and straightforward technique for this purpose.[11][12] The principle is to convert the acidic or basic compound into its water-soluble salt form, which can then be extracted from the organic phase into an aqueous phase.

  • To Remove Acidic Impurities: Wash the organic solution containing your pyrimidinol with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic impurities will be deprotonated to form salts and move into the aqueous layer.[11]

  • To Remove Basic Impurities: Wash the organic solution with an acidic aqueous solution (e.g., dilute HCl). The basic impurities will be protonated, forming salts that are extracted into the aqueous phase.[11][13]

The following diagram illustrates the workflow for an acid-base extraction:

G start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start->add_base separate1 Separate Layers add_base->separate1 organic1 Organic Layer (Pyrimidinol + Neutral/Basic Impurities) separate1->organic1 aqueous1 Aqueous Layer (Acidic Impurity Salts) separate1->aqueous1 add_acid Add Aqueous Acid (e.g., dil. HCl) organic1->add_acid separate2 Separate Layers add_acid->separate2 organic2 Organic Layer (Purified Pyrimidinol + Neutral Impurities) separate2->organic2 aqueous2 Aqueous Layer (Basic Impurity Salts) separate2->aqueous2 wash_dry Wash with Brine, Dry, and Evaporate organic2->wash_dry final_product Purified Pyrimidinol wash_dry->final_product

Caption: Workflow for acid-base extraction.

III. Detailed Protocols

Protocol 1: General Cooling Crystallization

This protocol is suitable for pyrimidinols that are significantly more soluble in a hot solvent than in the same solvent when cold.[4][14]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your impure pyrimidinol to achieve complete dissolution.[14]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

Protocol 2: Chiral Separation of Pyrimidinol Enantiomers by HPLC

For chiral pyrimidinols, separating enantiomers is crucial for pharmacological studies.[15][16]

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often a good starting point.[17]

  • Mobile Phase Selection: Begin with a standard mobile phase, such as a mixture of hexane/isopropanol for normal-phase chromatography or acetonitrile/water for reverse-phase.

  • Method Development:

    • Inject the racemic mixture and observe the separation.

    • If co-elution occurs, systematically vary the mobile phase composition (e.g., change the ratio of solvents, add acidic or basic modifiers).

    • Optimize the flow rate and column temperature to improve resolution.

  • Analysis: Once a satisfactory separation is achieved, the method can be used for the analysis and quantification of each enantiomer.

IV. Data Presentation

Table 1: Common Solvents for Pyrimidinol Crystallization
Solvent SystemComments
Ethanol/WaterA versatile system for moderately polar pyrimidinols.
IsopropanolGood for many pyrimidinols, less volatile than ethanol.
AcetonitrileCan be effective for compounds with moderate polarity.
Ethyl Acetate/HexaneA common two-solvent system for less polar derivatives.[7]
Dichloromethane/HexaneAnother useful two-solvent system.
DMF or DMSO with an Anti-solventFor compounds with very high polarity and poor solubility in common organic solvents.[2]

V. Purity Assessment

After purification, it is essential to assess the purity of your pyrimidinol compound. A combination of methods should be used to ensure a comprehensive evaluation.[18]

  • Chromatographic Methods (HPLC, TLC): These techniques are excellent for detecting small amounts of impurities.[19][20]

  • Spectroscopic Methods (NMR, Mass Spectrometry): Provide structural confirmation and can reveal the presence of impurities. Quantitative NMR (qNMR) can be a powerful tool for determining absolute purity.[21]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point range.[18]

By understanding the underlying principles of these purification techniques and systematically troubleshooting any issues that arise, you can confidently and efficiently obtain high-purity pyrimidinol compounds for your research and development endeavors.

References

Optimizing reaction conditions for pyrimidine synthesis (temperature, catalyst)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mastering Reaction Conditions

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions, specifically focusing on the critical interplay of temperature and catalyst selection. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the synthesis of this vital heterocyclic scaffold.

Troubleshooting Guides: A Problem-Solving Approach

This section is structured to provide direct, actionable solutions to common experimental hurdles. Each issue is presented in a question-and-answer format, delving into the root causes and offering step-by-step guidance.

Issue 1: Low Yield of the Desired Pyrimidine Product

Q: My Biginelli (or Hantzsch) reaction is resulting in a disappointingly low yield. What are the likely causes related to temperature and catalyst, and how can I improve it?

A: Low conversion is a frequent challenge in multicomponent reactions like the Biginelli and Hantzsch syntheses. The root cause often lies in suboptimal activation of the reactants, which is directly influenced by both temperature and the chosen catalyst.[1][2]

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The catalyst may not be potent enough to drive the reaction to completion under the current conditions.[3]

    • Lewis Acids: If you are using a mild Lewis acid (e.g., ZnCl₂), consider switching to a more potent one like Yb(OTf)₃, InCl₃, or FeCl₃.[4][5] These can more effectively activate the aldehyde component towards nucleophilic attack.[6]

    • Brønsted Acids: For Brønsted acid catalysis (e.g., HCl, p-TSA), ensure the concentration is optimal.[5][7] While acidic conditions are necessary, excessively strong acidity can lead to side reactions.

    • Catalyst Loading: The amount of catalyst is crucial. It's recommended to screen different catalyst loadings to find the optimal concentration for your specific substrates.[3]

  • Suboptimal Reaction Temperature: The reaction may lack the necessary thermal energy to overcome the activation barrier.

    • Conventional Heating: If conducting the reaction at room temperature or a low reflux, a moderate increase in temperature can significantly enhance the reaction rate.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal temperature and prevent product degradation.[3][8]

    • Microwave Irradiation: Consider switching to microwave-assisted synthesis. Microwave heating can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating.[9][10][11] For instance, a Biginelli reaction that takes hours under conventional reflux might be completed in minutes in a microwave reactor.[9][11]

  • Poor Reactant Solubility: If your starting materials are not fully dissolved at the reaction temperature, the reaction will be heterogeneous and slow.

    • Solvent Choice: The polarity of the solvent plays a significant role. While ethanol is commonly used, exploring other solvents like acetonitrile or DMF, or even solvent-free conditions, can improve solubility and reaction outcomes.[2][3]

Issue 2: Significant Formation of Side Products

Q: My reaction mixture shows multiple spots on the TLC plate, and purification of the desired pyrimidine is challenging. What are the common side products, and how can I minimize their formation by adjusting the temperature and catalyst?

A: The formation of side products is a common issue that complicates purification and reduces the overall yield.[8] The choice of reaction conditions can selectively favor the desired reaction pathway over competing side reactions.

Common Side Products & Mitigation Strategies:

  • Hantzsch-type 1,4-Dihydropyridine (DHP) Byproduct in Biginelli Reactions: This is a frequent, often fluorescent, yellow byproduct. It arises when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[1][2]

    • Temperature Control: High temperatures promote the decomposition of urea and favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1]

    • Catalyst Selection: The nature of the catalyst can influence the selectivity. Some Lewis acids may preferentially promote the Biginelli condensation over the Hantzsch reaction.[1]

    • Order of Addition: Adding the urea to the reaction mixture last can sometimes minimize its decomposition into ammonia.[1]

  • Knoevenagel Condensation Product: The aldehyde and the β-ketoester can undergo a Knoevenagel condensation to form an α,β-unsaturated dicarbonyl compound. This intermediate may not cyclize efficiently, thus lowering the yield of the desired pyrimidine.[1]

    • Catalyst Choice: A well-chosen catalyst can facilitate the subsequent steps of the multicomponent reaction, preventing the accumulation of the Knoevenagel intermediate.

  • Self-Condensation of the Aldehyde: Under strongly acidic conditions, some aldehydes, particularly aliphatic ones, are prone to self-condensation or polymerization.[3]

    • Catalyst Moderation: Use a milder catalyst or add the aldehyde slowly to the reaction mixture to maintain a low concentration.[3]

Frequently Asked Questions (FAQs)

This section addresses broader, fundamental questions regarding the optimization of pyrimidine synthesis.

Q1: How does temperature generally affect the rate and selectivity of pyrimidine synthesis?

A1: Temperature is a critical parameter that directly influences both the rate and selectivity of the reaction.

  • Reaction Rate: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy. This is why many pyrimidine syntheses are conducted under reflux or with microwave irradiation.[3][12]

  • Selectivity: Temperature can have a more complex effect on selectivity. As mentioned in the troubleshooting section, higher temperatures can sometimes lead to the formation of undesired side products by enabling competing reaction pathways with higher activation energies.[1] Therefore, the optimal temperature is often a compromise between achieving a reasonable reaction rate and maintaining high selectivity for the desired product.

Q2: What are the key differences between using a Lewis acid and a Brønsted acid catalyst in pyrimidine synthesis?

A2: Both Lewis acids and Brønsted acids are effective catalysts for pyrimidine synthesis, but they function through different mechanisms and can offer distinct advantages.[5][13]

  • Brønsted Acids (e.g., HCl, H₂SO₄, p-TSA): These catalysts donate a proton to activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack.[4][14] They are often used in classical Biginelli and Hantzsch syntheses.[5]

  • Lewis Acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃): These catalysts are electron pair acceptors and coordinate to the carbonyl oxygen of the aldehyde.[15] This coordination also increases the electrophilicity of the carbonyl carbon.[16] Lewis acids are often preferred in modern synthetic protocols due to their high efficiency, milder reaction conditions, and, in some cases, better selectivity.[3][15]

Q3: Can microwave-assisted synthesis be applied to all types of pyrimidine syntheses?

A3: Microwave-assisted synthesis is a powerful technique that can be applied to a wide range of pyrimidine syntheses, including the Biginelli and Hantzsch reactions.[10][11][17] The primary advantages are a significant reduction in reaction time, often from hours to minutes, and frequently an improvement in product yield.[9][10] This is due to the efficient and rapid heating of the reaction mixture.[10] However, it is important to use a dedicated microwave reactor for safety and precise temperature control.

Q4: Are there "green" or more environmentally friendly catalyst options for pyrimidine synthesis?

A4: Yes, there is a growing interest in developing more sustainable methods for pyrimidine synthesis.[18] This includes the use of "green" catalysts such as:

  • Ionic Liquids: These can act as both the catalyst and the reaction medium, are often recyclable, and can lead to improved yields.[6]

  • Solid Acid Catalysts: Reusable solid acid catalysts, such as bone char modified with chlorosulfonic acid, offer an eco-friendly alternative to traditional homogeneous catalysts.[19][20]

  • Biopolymers: Alginic acid, a renewable biopolymer, has been shown to be a highly efficient and heterogeneous catalyst for the Hantzsch synthesis.[21]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a Biginelli Reaction
  • Preparation: In a series of reaction vials, add the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), and urea (1.2 mmol).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., Yb(OTf)₃, InCl₃, FeCl₃, p-TSA) at a specific loading (e.g., 10 mol%). Include a no-catalyst control.

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, 5 mL) to each vial.

  • Reaction: Heat the reaction mixtures to a specific temperature (e.g., reflux) and monitor the progress by TLC.

  • Work-up and Analysis: After a set time, cool the reactions to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure. Analyze the crude product by ¹H NMR to determine the conversion and selectivity.

Protocol 2: Temperature Optimization Using Microwave Synthesis
  • Reaction Setup: In a microwave reaction vessel, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.2 mmol), and the optimal catalyst from the screening experiment. Add the appropriate solvent.

  • Microwave Irradiation: Program the microwave reactor to heat the mixture to a series of different temperatures (e.g., 80 °C, 100 °C, 120 °C) for a fixed time (e.g., 10 minutes).

  • Analysis: After each reaction, analyze the crude product mixture by HPLC or ¹H NMR to determine the yield of the desired pyrimidine.

  • Optimization: Based on the results, a temperature that provides the highest yield in the shortest time with minimal side product formation can be selected.

Data Presentation

Table 1: Comparison of Catalysts for the Biginelli Reaction

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
No Catalyst-EthanolReflux865[22]
p-TSA-EthanolReflux682[22]
Yb(OTf)₃10MeCN/DMF120 (MW)0.17-[9]
InBr₃10EthanolReflux7-[5]
HCl20Water900.5High[7]
Zn(L-proline)₂----95-96[23]

Table 2: Effect of Temperature on Biginelli Reaction Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Sulfonated Biochar-25--[12]
Sulfonated Biochar-80--[12]
WSi/A15Ethyl Acetate88--[24]
WSi/A15Ethanol88--[24]
WSi/A15Solvent-free924.582[24]
[BCMAB][2Cl]Solvent-free60-1001-[25]

Visualizations

Troubleshooting_Workflow start Low Pyrimidine Yield check_catalyst Evaluate Catalyst Activity start->check_catalyst catalyst_ok Catalyst Sufficiently Active? check_catalyst->catalyst_ok check_temp Assess Reaction Temperature temp_ok Temperature Optimal? check_temp->temp_ok check_solubility Check Reactant Solubility solubility_ok Reactants Fully Soluble? check_solubility->solubility_ok catalyst_ok->check_temp Yes increase_potency Increase Catalyst Potency (e.g., stronger Lewis acid) catalyst_ok->increase_potency No temp_ok->check_solubility Yes increase_temp Increase Reaction Temperature (Conventional or Microwave) temp_ok->increase_temp No change_solvent Change Solvent or Use Solvent-Free Conditions solubility_ok->change_solvent No monitor_tlc Monitor by TLC solubility_ok->monitor_tlc Yes increase_loading Optimize Catalyst Loading increase_potency->increase_loading increase_loading->monitor_tlc increase_temp->monitor_tlc change_solvent->monitor_tlc end Improved Yield monitor_tlc->end

Caption: Troubleshooting workflow for low-yield pyrimidine synthesis.

Catalyst_Selection start Catalyst Selection for Pyrimidine Synthesis reaction_type Reaction Type? start->reaction_type biginelli Biginelli Reaction reaction_type->biginelli Biginelli hantzsch Hantzsch Reaction reaction_type->hantzsch Hantzsch other Other Pyrimidine Syntheses reaction_type->other Other lewis_acid Lewis Acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃) biginelli->lewis_acid bronsted_acid Brønsted Acids (e.g., HCl, p-TSA) biginelli->bronsted_acid hantzsch->bronsted_acid green_catalyst Green Catalysts (e.g., Ionic Liquids, Solid Acids) hantzsch->green_catalyst other->lewis_acid other->green_catalyst considerations Key Considerations lewis_acid->considerations bronsted_acid->considerations green_catalyst->considerations cost Cost considerations->cost availability Availability considerations->availability recyclability Recyclability considerations->recyclability mildness Mildness of Conditions considerations->mildness

Caption: Decision tree for catalyst selection in pyrimidine synthesis.

References

Identification and characterization of byproducts in 2-(diethylamino)-6-methylpyrimidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-(diethylamino)-6-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to help you identify and characterize byproducts, optimize your reaction conditions, and ensure the integrity of your synthesis.

Overview of the Primary Synthetic Route

The synthesis of this compound typically involves the condensation of a guanidine derivative with a β-ketoester or its equivalent. A common and industrially relevant method is the reaction of N,N-diethylguanidine with diketene, which serves as a precursor to ethyl acetoacetate.[1] This reaction is generally carried out in the presence of an acid catalyst.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound.

FAQ 1: Low Yield and Presence of Multiple Unknown Spots on TLC

Question: My reaction is showing a low yield of the desired product, and the TLC plate reveals several unexpected spots. What are the potential causes and how can I troubleshoot this?

Answer: Low yields and the formation of multiple byproducts are common challenges in pyrimidine synthesis.[2][3] The primary causes often relate to suboptimal reaction conditions, reagent purity, and competing side reactions.

Troubleshooting Steps:

  • Re-evaluate Reaction Temperature: The reaction temperature is a critical parameter.[4] Excessive heat can lead to the decomposition of starting materials or intermediates, favoring the formation of byproducts. Conversely, a temperature that is too low may result in an incomplete reaction. It is advisable to monitor the reaction progress at different temperatures to find the optimal condition.

  • Assess Catalyst Activity and Loading: The choice and amount of catalyst are crucial.[4][5] Both Brønsted and Lewis acids can be employed. An insufficient amount of catalyst may lead to a sluggish or incomplete reaction, while an excess can promote side reactions. If you are using a reusable catalyst, ensure it has not been deactivated.

  • Verify Purity of Starting Materials: Impurities in the N,N-diethylguanidine or diketene can introduce unwanted side reactions.[2][4] Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction.

  • Control the Stoichiometry: An incorrect molar ratio of the reactants can lead to the formation of byproducts. Carefully control the stoichiometry of N,N-diethylguanidine and diketene.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield of This compound check_temp Re-evaluate Reaction Temperature start->check_temp check_catalyst Assess Catalyst Activity and Loading start->check_catalyst check_purity Verify Purity of Starting Materials start->check_purity check_stoichiometry Control Reactant Stoichiometry start->check_stoichiometry optimize Systematically Optimize Reaction Conditions check_temp->optimize check_catalyst->optimize check_purity->optimize check_stoichiometry->optimize end_goal Improved Yield and Purity optimize->end_goal reaction_and_tautomerism cluster_reactants Reactants N,N-diethylguanidine N,N-diethylguanidine product This compound N,N-diethylguanidine->product Condensation Diketene Diketene Diketene->product tautomer 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one product->tautomer Tautomerization

References

Troubleshooting low solubility issues of 2-(diethylamino)-6-methylpyrimidin-4-ol in assays

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Low Aqueous Solubility in Biological Assays

Welcome to the technical support guide for 2-(diethylamino)-6-methylpyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in their experimental workflows. The following question-and-answer guide provides in-depth, practical solutions grounded in chemical principles to help you diagnose and resolve these issues effectively.

Frequently Asked Questions & Troubleshooting Guides
Q1: Why is my compound, this compound, showing poor solubility in my aqueous assay buffer?

A1: The solubility behavior of this compound is governed by its chemical structure, which contains both non-polar (lipophilic) and polar (hydrophilic) functional groups.

The molecule's structure features a pyrimidinol core, which is capable of tautomerization, existing in both a hydroxyl (-ol) and a keto (-one) form.[1][2][3] This complexity, combined with its ionizable groups, dictates its interaction with aqueous environments.

  • Lipophilic Moieties: The diethylamino group and the methyl group are non-polar and contribute to the compound's tendency to resist dissolving in water. In drug discovery, such lipophilic features are often responsible for good membrane permeability but can lead to poor aqueous solubility.[4]

  • Ionizable Functional Groups: The compound has two key ionizable sites:

    • A basic diethylamino group , which can become positively charged (protonated) in acidic conditions.

    • An acidic pyrimidinol ring , which can become negatively charged (deprotonated) in alkaline conditions.

Compounds with both acidic and basic centers are known as ampholytes, and they typically exhibit their lowest solubility at their isoelectric point (pI)—the pH at which the net charge is zero. Therefore, if your assay buffer's pH is close to the compound's pI, you will likely observe precipitation.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₅N₃O [5]
Molecular Weight 181.23 g/mol [1][5]
IUPAC Name 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one [1]
Predicted Nature Ampholyte (contains basic and acidic centers) Inferred from structure

| Common Synonyms | 2-Diethylamino-6-methyl-4-pyrimidinol |[1] |

Q2: I've observed precipitation after diluting my DMSO stock into my assay buffer. What are the immediate steps I should take to troubleshoot this?

A2: When precipitation occurs, a systematic check of your stock solution and dilution procedure is the first critical step. This process helps differentiate between a compound fundamentally insoluble at the target concentration and an artifact of the experimental procedure.

Follow this logical workflow to diagnose the issue. Low solubility can lead to variable data, underestimated activity, and inaccurate structure-activity relationships (SAR).[4]

G cluster_0 Initial Troubleshooting Workflow start Precipitation Observed in Assay check_stock 1. Visually Inspect 100% DMSO Stock start->check_stock stock_ok Is stock clear? check_stock->stock_ok check_conc 2. Review Final Assay Concentration stock_ok->check_conc Yes reprepare_stock Action: Re-prepare stock. Consider gentle warming or vortexing. stock_ok->reprepare_stock No conc_ok Is concentration above known solubility limit? check_conc->conc_ok check_dmso 3. Verify Final DMSO Concentration conc_ok->check_dmso No lower_conc Action: Lower the highest test concentration. Re-evaluate dose-response. conc_ok->lower_conc Yes dmso_ok Is DMSO % > 1%? check_dmso->dmso_ok solubility_issue Root Cause: Likely True Solubility Limit Exceeded dmso_ok->solubility_issue No dmso_issue Issue: High DMSO % can cause 'salting out' or artifacts. dmso_ok->dmso_issue Yes optimize_protocol Action: Optimize dilution protocol. (See Protocol for Serial Dilution) dmso_issue->optimize_protocol

Caption: Troubleshooting workflow for addressing compound precipitation.

Causality Behind the Steps:

  • DMSO Stock Integrity: Compounds can precipitate out of concentrated DMSO stocks, especially after freeze-thaw cycles or if stored at low temperatures.[4] If the stock is not fully dissolved, all subsequent dilutions will be inaccurate.

  • Concentration vs. Solubility: Every compound has a finite aqueous solubility. Adding a DMSO stock to a buffer creates a supersaturated solution that can rapidly precipitate. This is known as the "kinetic solubility" limit, which is highly relevant for most in vitro assays that start from DMSO stocks.[6][7][8]

  • Final DMSO Concentration: The final concentration of DMSO should ideally be below 0.5% and almost always under 1% for cell-based assays.[9][10] High concentrations of organic solvents can decrease the solubility of the buffer salts, leading to a "salting-out" effect that can crash out your compound. Furthermore, DMSO itself can have biological effects, confounding your results.[11][12]

Q3: How can I leverage pH to improve the solubility of this compound?

A3: Modifying the pH of your assay buffer is a powerful first-line strategy for compounds with ionizable groups. [13] As an ampholyte, the net charge of this compound is highly dependent on pH, which in turn dramatically affects its solubility.

  • In Acidic Buffer (e.g., pH < 6): The basic diethylamino group will be protonated, giving the molecule a net positive charge (R-N⁺HEt₂). This charged, cationic form will have stronger interactions with polar water molecules, leading to increased solubility.

  • In Basic Buffer (e.g., pH > 9): The acidic proton on the pyrimidinol ring will be removed, giving the molecule a net negative charge. This charged, anionic form will also be more soluble in water.

  • Near Neutral/Isoelectric pH: At a specific intermediate pH, the compound will have a net neutral charge, minimizing its interaction with water and resulting in the lowest solubility.

G cluster_0 Impact of pH on Compound Ionization and Solubility low_pH Low pH (e.g., 4.0) Cationic Form HIGH SOLUBILITY mid_pH Intermediate pH (pI) Neutral/Zwitterionic Form LOW SOLUBILITY low_pH->mid_pH pH increases high_pH High pH (e.g., 10.0) Anionic Form HIGH SOLUBILITY mid_pH->high_pH pH increases low_pH_struct [Compound-NH⁺Et₂] mid_pH_struct [Compound-NEt₂] high_pH_struct [Compound⁻]-NEt₂

Caption: pH-dependent charge states and their effect on solubility.

Experimental Approach: Perform a simple solubility screen. Prepare small aliquots of your assay buffer and adjust the pH (e.g., to 6.0, 7.4, and 8.5). Add your compound stock to each and visually inspect for precipitation.

Self-Validation (Crucial): Before adopting a new pH, you must verify that it does not negatively impact your assay's biological components. Check enzyme activity, cell viability, or protein stability at the new pH to ensure the integrity of your results.

Q4: What are suitable co-solvents, and what concentrations are safe for my assay?

A4: When pH adjustment is not feasible or insufficient, using a water-miscible organic co-solvent can help keep your compound in solution. [14] The key is to use the lowest possible concentration that achieves solubility to minimize artifacts.

Table 2: Common Co-solvents for In Vitro Assays

Co-Solvent Typical Final Conc. Limit Advantages Considerations & Potential Issues
DMSO < 0.5% (cells); < 1-2% (biochemical) Powerful solvent for many organic molecules. Can be cytotoxic, induce differentiation, or directly inhibit enzymes at >1%.[11][12]
Ethanol < 1% Less cytotoxic than DMSO for some cell lines.[15] Can be cytotoxic and affect membrane integrity.[9] May denature some proteins.
Polyethylene Glycol (PEG 300/400) 1-5% Generally low toxicity. Can increase viscosity of the solution. May interfere with some detection methods.[16]

| Glycerol | 1-10% | Can act as a protein stabilizer.[16] | High viscosity. May not be a strong enough solvent for highly lipophilic compounds. |

Trustworthiness Through Controls: Always run a vehicle control . This is a sample that contains the highest concentration of the co-solvent used in your experiment but no compound. This control is essential to confirm that the solvent itself is not causing the observed biological effect.

Q5: My compound still precipitates even with pH and co-solvent adjustments. What advanced solubilization techniques can I explore?

A5: For particularly challenging compounds, more advanced formulation strategies may be necessary.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the lipophilic parts of your compound, effectively shielding them from water and increasing apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.[10][11]

  • Use of Different Salt Forms: If you have access to the solid compound, investigating different salt forms can yield dramatic differences in solubility. Salts of a parent compound are generally more soluble than the free acid or base form.[13]

  • Surfactants: In some biochemical assays (not typically for cell-based work), non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at very low concentrations (e.g., 0.01-0.05%) to help maintain solubility. This must be carefully validated as surfactants can denature proteins.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

To prevent future issues, it is highly recommended to determine the kinetic solubility of this compound in your specific assay buffer. This measurement defines the concentration at which the compound precipitates when diluted from a DMSO stock, which is directly relevant to most screening and in vitro assay formats.[4][8]

This protocol is adapted from standard high-throughput kinetic solubility methods.[7][17][18]

Objective: To determine the maximum soluble concentration of the test compound in a selected aqueous buffer when added from a DMSO stock solution.

Materials:

  • This compound

  • 100% Dimethyl Sulfoxide (DMSO), anhydrous

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Clear, flat-bottom 96-well microplate (UV-transparent if using UV detection)

  • Multichannel pipette

  • Plate shaker

  • Plate reader capable of measuring absorbance (e.g., UV-Vis spectrophotometer) or light scattering (nephelometer)

Step-by-Step Methodology:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh and dissolve the compound in 100% DMSO to create a 10 mM stock solution.

    • Ensure the compound is fully dissolved by vortexing. Gentle warming (to 30-37°C) may be applied if necessary, but check for compound stability first.

  • Prepare Calibration Standards:

    • In a 96-well plate, prepare a set of calibration standards by diluting the 10 mM stock solution in 100% DMSO. A typical range would be 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, and a DMSO blank. This curve will be used to quantify the soluble compound.

  • Prepare Test Plate:

    • In a separate 96-well plate (the "test plate"), add 98 µL of your chosen assay buffer to multiple wells.

    • Add 2 µL of your 10 mM DMSO stock solution to the buffer-containing wells. This results in a final DMSO concentration of 2% and a nominal compound concentration of 200 µM. Perform this in triplicate.

    • Also prepare a "buffer blank" well containing 98 µL of buffer and 2 µL of 100% DMSO.

  • Incubation and Equilibration:

    • Seal the test plate to prevent evaporation.

    • Place the plate on a plate shaker at room temperature (or your assay temperature) and shake for 1.5 to 2 hours. This allows time for the precipitation of insoluble compound to reach a steady state.[6][18]

  • Separation of Soluble and Insoluble Compound:

    • After incubation, centrifuge the test plate at a high speed (e.g., 3000 x g for 10 minutes) to pellet any precipitate.

    • Alternatively, if using filter plates (e.g., Millipore MultiScreen®), filter the solution to remove precipitate.[7]

  • Quantification of Soluble Compound:

    • Carefully transfer a known volume (e.g., 50 µL) of the clear supernatant from each well of the test plate to a new, clean UV-transparent 96-well plate.

    • Using a UV-Vis plate reader, measure the absorbance of the standards and the test samples at the compound's λ_max (wavelength of maximum absorbance). If λ_max is unknown, scan from 230-400 nm to identify it.

    • Subtract the absorbance of the respective blanks (DMSO blank for standards, buffer blank for samples).

  • Data Analysis:

    • Plot the absorbance of your calibration standards (in 100% DMSO) versus their known concentrations to generate a standard curve.

    • Use the linear regression equation from the standard curve to calculate the concentration of the compound in the supernatant of your test wells.

    • The calculated concentration is the kinetic solubility of your compound in that specific buffer.

References

Technical Support Center: A Guide to Storing and Handling 2-(diethylamino)-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(diethylamino)-6-methylpyrimidin-4-ol (CAS 42487-72-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. As a pyrimidinol derivative, its stability can be influenced by several environmental factors. This document provides in-depth, scientifically-grounded advice to help you prevent degradation and troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, the compound should be stored at 2-8°C in a tightly sealed container.[1][2] To further minimize degradation, it is highly recommended to store it under an inert atmosphere , such as argon or nitrogen, and protected from light.[3] The key is to create a cool, dry, and dark environment that minimizes exposure to atmospheric oxygen and moisture.

Q2: I've received the compound as a solid. How should I handle it?

Handle the solid compound in a well-ventilated area or under a fume hood.[4] Avoid generating dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure the container is tightly closed immediately after use to prevent moisture absorption and oxidation.

Q3: Can I dissolve the compound in a solvent for long-term storage?

While convenient, storing this compound in solution is generally not recommended for long-term storage due to the increased risk of solvent-mediated degradation. If you must store it in solution for short periods, use a high-purity, anhydrous aprotic solvent. It is crucial to perform a stability study on your specific formulation to understand its shelf-life under those conditions.

Q4: What are the initial signs that my compound may be degrading?

Visual inspection can sometimes reveal degradation. Look for:

  • Color change: A shift from its original color (typically white to off-white) to yellow or brown.

  • Clumping or change in texture: This could indicate moisture absorption.

  • Insolubility: Difficulty dissolving the compound in a solvent where it was previously soluble.

However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is essential.

Troubleshooting Guide: Investigating and Preventing Degradation

This section delves into the potential chemical degradation pathways and provides actionable steps to mitigate them. The structure of this compound possesses several reactive sites susceptible to environmental factors.

Issue 1: Gradual loss of purity detected by HPLC analysis over time.

Potential Cause: Oxidative Degradation

Scientific Rationale: The electron-rich pyrimidine ring, particularly with its amino and hydroxyl substituents, is susceptible to oxidation. Atmospheric oxygen can react with the molecule, especially if catalyzed by trace metal impurities or exposure to light. The diethylamino group and the methyl group can also be sites of oxidative attack. Studies on related aminopyrimidine structures have shown that one-electron oxidation can occur, leading to the formation of radical cations and subsequent degradation products.[5] N-oxidation of the pyrimidine ring is also a known reaction for similar heterocyclic compounds.[6]

Troubleshooting Steps:

  • Inert Atmosphere Storage: If not already doing so, immediately purge the headspace of your container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and prevents further oxidation.

  • Use of Antioxidants (for solutions): If the compound is in solution for an experiment, consider the compatibility of adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT). This should be validated to ensure it doesn't interfere with your downstream applications.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, rinsing glassware with a solution of a chelating agent like EDTA before use can remove trace metal ions.

Issue 2: Appearance of new peaks in the chromatogram, particularly after exposure to acidic or basic conditions.

Potential Cause: Hydrolytic Degradation

Scientific Rationale: The amino group on the pyrimidine ring can be susceptible to hydrolysis, particularly under non-neutral pH conditions.[7][8] Acid-catalyzed hydrolysis can lead to the replacement of the diethylamino group with a hydroxyl group, forming a diol derivative. While the pyrimidin-4-ol moiety is a stable tautomer, extreme pH can disrupt the aromatic system and lead to ring-opening or other rearrangements.[9]

Troubleshooting Steps:

  • pH Control: Ensure that any solvents or buffers used are within a neutral pH range (pH 6-8), unless your experimental protocol requires otherwise.

  • Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous solvents to minimize the presence of water, which is a reactant in hydrolysis.

  • Proper Cleaning: Avoid any residue of acidic or basic cleaning solutions on your labware. Ensure thorough rinsing with purified water followed by a solvent rinse and drying.

Issue 3: Rapid degradation observed when working on the benchtop under ambient light.

Potential Cause: Photodegradation

Scientific Rationale: Many heterocyclic compounds are light-sensitive.[10] The pyrimidine ring can absorb UV light, leading to the formation of excited states that can undergo various reactions, including isomerization, oxidation, or cleavage.[11] The presence of chromophores like the pyrimidine ring makes the molecule susceptible to degradation upon exposure to UV and even visible light. Studies on similar compounds like trimethoprim have shown that photodegradation is a significant pathway for elimination in aqueous environments.[12][13]

Troubleshooting Steps:

  • Light Protection: Always store the compound in amber vials or containers wrapped in aluminum foil to protect it from light.

  • Minimize Exposure During Handling: When weighing or preparing solutions, minimize the exposure time to ambient light. Work in a dimly lit area or use yellow/red safety lighting if possible.

  • Photostability Testing: If the compound will be used in light-exposed conditions, perform a photostability study by exposing a sample to a controlled light source (as per ICH Q1B guidelines) to understand its degradation kinetics and profile.

Data Presentation

Table 1: Summary of Recommended Storage Conditions from Suppliers
SupplierRecommended Storage TemperatureAdditional Recommendations
Sigma-Aldrich2-8°C[2]Limited shelf life, expiry date on label.[2]
AK Scientific, Inc.Cool, dry, well-ventilated area[4]Keep container tightly closed.[4]
Achmem2-8°C[1]Store under inert atmosphere.[1]
LGC Standards+20°C[6]Shipped at room temperature.[6]

Note: There is some variation among suppliers. For maximum long-term stability, the most stringent conditions (2-8°C, inert atmosphere, dark) are recommended.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1][2][14]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber, oven

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at room temperature and 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound and a solution in an oven at 60°C.

    • Photodegradation: Expose the solid compound and a solution to light in a photostability chamber (as per ICH Q1B guidelines).

  • Control Samples: Prepare control samples (compound in solvent, no stressor) and blank samples (solvent with stressor, no compound) for each condition.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acid and base hydrolysis samples before analysis.

  • Analysis: Analyze all samples by a suitable reverse-phase HPLC method. A gradient method is often preferred to resolve the parent peak from any degradation products.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: Acetonitrile

      • Gradient: Start at 10% B, increase to 90% B over 20 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at an appropriate wavelength (e.g., 274 nm) or Mass Spectrometry.[13]

  • Data Evaluation: Compare the chromatograms of stressed samples to the control. Calculate the percentage degradation and note the relative retention times of any new peaks. Use an MS detector to obtain mass information on the degradation products to help elucidate their structures.

Protocol 2: Routine Purity Check by HPLC

Objective: To quickly assess the purity of a stored sample.

  • Prepare a sample solution at a known concentration (e.g., 0.1 mg/mL) in the mobile phase or a compatible solvent.

  • Analyze using the HPLC method established in Protocol 1.

  • Compare the resulting chromatogram to a reference chromatogram from a freshly opened or certified standard.

  • Calculate the peak area percentage of the main peak. A significant decrease in the main peak area or the appearance of new peaks >0.1% indicates degradation.

Visualizations

DegradationPathways Potential Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation parent 2-(diethylamino)-6- methylpyrimidin-4-ol N_oxide N-Oxide Derivative parent->N_oxide O₂ / Light side_chain_ox Side-Chain Oxidation (e.g., N-dealkylation) parent->side_chain_ox O₂ hydrolyzed 6-methyl-2,4- dihydropyrimidine parent->hydrolyzed H₂O / H⁺ or OH⁻ photo_products Isomers or Ring- Cleavage Products parent->photo_products UV/Vis Light

Caption: Plausible degradation pathways for this compound.

Workflow Degradation Investigation Workflow start Purity Issue Suspected (e.g., failed QC, poor assay results) check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage analytical_confirm Confirm Degradation via HPLC (Compare to standard) check_storage->analytical_confirm forced_degradation Perform Forced Degradation Study (Acid, Base, Heat, Light, O₂) analytical_confirm->forced_degradation Degradation Confirmed end Issue Resolved analytical_confirm->end No Degradation (Check other variables) identify_products Identify Degradants (LC-MS, NMR) forced_degradation->identify_products mitigate Implement Corrective Actions (e.g., inert gas, amber vials) identify_products->mitigate Pathway Identified retest Re-test Stability of New Batch mitigate->retest retest->end

Caption: Experimental workflow for investigating compound degradation.

References

Technical Support Center: Optimizing HPLC Separation of 2-(diethylamino)-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic analysis of 2-(diethylamino)-6-methylpyrimidin-4-ol. This guide is designed for researchers, analytical chemists, and drug development professionals who are tasked with developing robust HPLC methods to separate this target compound from its structural isomers. We will move beyond simple protocols to explain the scientific rationale behind method development and troubleshooting, empowering you to solve even the most challenging separation problems.

Section 1: Understanding the Core Challenge

Separating isomers by High-Performance Liquid Chromatography (HPLC) is a common challenge. Since isomers have the same mass, mass spectrometry cannot differentiate them without fragmentation, making chromatographic separation essential. The difficulty lies in their similar structures and physicochemical properties.

Our target molecule, this compound (DEMP-ol), is a substituted pyrimidine.[1] Pyrimidines are ionizable compounds, and this property is the most powerful tool we have to achieve separation.[2][3]

Physicochemical Properties of this compound

PropertyValue / ObservationSignificance for HPLC
Molecular Formula C₉H₁₅N₃OIdentical for all isomers.
Molecular Weight 181.23 g/mol Identical for all isomers.
Structure Pyrimidine ring with basic diethylamino groupThe nitrogen atoms in the pyrimidine ring and the exocyclic amino group are basic and can be protonated.
Predicted pKa ~10.3The compound is basic. Mobile phase pH will drastically alter its ionization state and, therefore, its retention in reversed-phase HPLC.[4][5][6]
Predicted XLogP3 0.4Indicates relatively high polarity. May be poorly retained on traditional C18 columns with highly aqueous mobile phases.[1]
UV Absorbance ~260-280 nm (typical for pyrimidines)Provides the basis for UV detection. Wavelength screening is recommended for optimal sensitivity.[7]

The primary challenge arises from potential positional isomers generated during synthesis, such as 4-(diethylamino)-6-methylpyrimidin-2-ol . While their mass is identical, the different arrangement of functional groups slightly alters their polarity and, crucially, their pKa values. Our strategy will focus on exploiting these subtle differences.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a separation method for DEMP-ol and its isomers?

A: A reversed-phase (RP) approach is the most common and logical starting point for pyrimidine derivatives.[3] We recommend beginning with a C18 column and a generic scouting gradient.

  • Column: A high-purity, base-deactivated C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Base deactivation is critical to prevent peak tailing with basic compounds like DEMP-ol.

  • Mobile Phase A: 10 mM phosphate buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 265 nm.

Starting at a low pH (e.g., pH 3) ensures that your basic analytes are fully protonated and well-behaved on the column, minimizing secondary interactions with silica.[8]

Q2: I'm not getting any separation between my main peak and a key impurity. What should I try first?

A: If a standard C18 gradient doesn't provide resolution, the first and most powerful parameter to adjust is the mobile phase pH . The isomers, while structurally similar, will have slightly different pKa values. By adjusting the pH to a value that is near the pKa of one or both compounds, you can maximize differences in their ionization state and, consequently, their hydrophobicity and retention.[4][5] We recommend exploring a range from pH 3 to pH 7. Avoid pH levels above 8 for standard silica-based columns to prevent stationary phase degradation.[4]

Q3: My peak for DEMP-ol is tailing significantly. How can I improve the peak shape?

A: Peak tailing for basic compounds is a classic problem in HPLC. It's typically caused by secondary interactions between the positively charged analyte and negatively charged, deprotonated silanols on the silica surface of the stationary phase.

Here are the primary solutions:

  • Lower the Mobile Phase pH: At a pH of 2.5-3.5, most surface silanols are protonated (neutral), minimizing the unwanted ionic interaction.[8]

  • Use a Base-Deactivated Column: Modern columns are specifically treated (end-capped) to cover most active silanols. Ensure you are using a column suitable for basic analytes.

  • Add a Competing Base: Adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can occupy the active sites on the stationary phase, preventing your analyte from interacting with them. However, this can suppress ionization for MS detection.

  • Reduce Sample Mass Load: Injecting too much sample can overload the column and cause tailing. Try reducing the injection volume or sample concentration.[9]

Q4: Should I consider Hydrophilic Interaction Liquid Chromatography (HILIC) for this separation?

A: HILIC is an excellent alternative for polar compounds that are poorly retained in reversed-phase.[10] Given the predicted low LogP of DEMP-ol, it is a viable option if you struggle with retention on RP columns, especially if you need to use a high percentage of aqueous mobile phase. HILIC columns use a polar stationary phase (like bare silica or a diol phase) with a mobile phase rich in organic solvent (typically >80% acetonitrile).

Section 3: In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Improving Resolution

Poor resolution between isomers is the most common and critical issue. This workflow provides a logical, step-by-step process for systematically improving the separation (selectivity and efficiency).

G start Start: Poor Resolution (Rs < 1.5) ph_adjust 1. Modify Mobile Phase pH (e.g., pH 3 -> pH 5 -> pH 7) Exploits pKa differences. start->ph_adjust check_ph Resolution Improved? ph_adjust->check_ph organic_mod 2. Change Organic Modifier (Acetonitrile -> Methanol) Alters dipole/H-bond interactions. check_ph->organic_mod No fine_tune 4. Fine-Tune Conditions (Gradient slope, Temperature, Flow Rate) Optimize efficiency. check_ph->fine_tune Yes check_organic Resolution Improved? organic_mod->check_organic column_chem 3. Change Stationary Phase (C18 -> Phenyl-Hexyl or EP-C18) Introduces new interactions (e.g., π-π). check_organic->column_chem No check_organic->fine_tune Yes check_column Resolution Improved? column_chem->check_column check_column->fine_tune Yes check_column->fine_tune No (Re-evaluate strategy) end End: Optimized Separation fine_tune->end

Caption: Workflow for troubleshooting poor resolution.

  • Causality: The logic proceeds from the most impactful and easily changed parameter (pH) to more involved changes like column chemistry. Changing the organic modifier from acetonitrile to methanol can alter selectivity because methanol is a protic solvent and can engage in hydrogen bonding differently than aprotic acetonitrile. Switching to a Phenyl-Hexyl column introduces π-π interactions, which can be highly effective for separating aromatic compounds like pyrimidines.[10]

Guide 2: Diagnosing and Correcting Peak Tailing

Peak asymmetry compromises both resolution and accurate integration. This diagnostic tree helps pinpoint and resolve the root cause of peak tailing.

References

Technical Support Center: Navigating the Scale-Up Production of 2-(diethylamino)-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(diethylamino)-6-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the production of this valuable pyrimidine derivative. Our focus is on providing practical, experience-driven insights to enhance yield, purity, and process robustness.

I. Introduction to the Synthesis of this compound

The most common and industrially scalable method for synthesizing this compound is the condensation of a β-ketoester, typically ethyl acetoacetate, with N,N-diethylguanidine. This reaction is generally carried out in the presence of a strong base, such as sodium ethoxide, in an alcoholic solvent.

The overall reaction is as follows:

While this synthesis appears straightforward on a laboratory scale, significant challenges can arise during scale-up. These challenges often relate to reaction control, impurity profiles, and product isolation. This guide will address these issues in a practical, question-and-answer format.

II. Troubleshooting Guide: Common Scale-Up Challenges

This section provides a detailed troubleshooting guide for common issues encountered during the scale-up production of this compound.

A. Low Reaction Yield

Q1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I address them?

A1: Low yield during scale-up is a frequent issue and can be attributed to several factors. A systematic approach is necessary to identify the root cause.

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of poor reagent distribution. This can result in side reactions or incomplete conversion.

    • Troubleshooting:

      • Ensure the reactor's agitator is appropriate for the vessel size and viscosity of the reaction mixture.

      • Consider using baffles to improve mixing efficiency.

      • For highly viscous reactions, a more powerful overhead stirrer may be necessary.

  • Poor Temperature Control: The exothermic nature of the condensation reaction can be more difficult to manage on a larger scale. Runaway temperatures can lead to the formation of degradation products and byproducts.

    • Troubleshooting:

      • Use a reactor with a jacketed cooling system.

      • Employ a controlled, slower addition of reagents to manage the exotherm.

      • Monitor the internal reaction temperature closely with a calibrated probe.

  • Sub-optimal Stoichiometry: While a 1:1 molar ratio of ethyl acetoacetate to N,N-diethylguanidine is theoretically required, a slight excess of one reagent may be beneficial on a larger scale to drive the reaction to completion.

    • Troubleshooting:

      • Experiment with a small excess (e.g., 1.05 to 1.1 equivalents) of N,N-diethylguanidine.

      • Carefully monitor the reaction for the disappearance of the limiting reagent using in-process controls (e.g., TLC, HPLC).

  • Moisture Contamination: The presence of water can consume the strong base (sodium ethoxide) and hinder the reaction.

    • Troubleshooting:

      • Use anhydrous solvents and reagents.

      • Dry all glassware and the reactor thoroughly before use.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

B. Impurity Profile and Purification Challenges

Q2: I am observing significant impurities in my crude product that are difficult to remove by simple crystallization. What are these impurities likely to be and what purification strategies can I employ?

A2: The impurity profile can become more complex during scale-up. Understanding the potential side reactions is key to developing an effective purification strategy.

Common Impurities and Their Origins:

Impurity NameStructureLikely Origin
Unreacted Ethyl AcetoacetateEtOOC-CH2-C(O)-CH3Incomplete reaction.
Unreacted N,N-Diethylguanidine(Et)2N-C(=NH)-NH2Incomplete reaction or improper work-up.
Hydrolysis ProductHOOC-CH2-C(O)-CH3Hydrolysis of ethyl acetoacetate due to moisture.
Self-condensation of Ethyl AcetoacetateVariousSide reaction promoted by the strong base.

Purification Strategies:

  • pH Adjustment and Extraction:

    • This compound is amphoteric and can be protonated or deprotonated. This property can be exploited for purification.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

      • Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to remove basic impurities like unreacted N,N-diethylguanidine.

      • Wash with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities like the hydrolysis product of ethyl acetoacetate.

      • Wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified product.

  • Recrystallization:

    • Finding the right solvent system is crucial for effective recrystallization.

    • Solvent Screening:

      • Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes).

      • The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at lower temperatures.

  • Chromatography:

    • While not ideal for very large-scale production due to cost and solvent consumption, column chromatography can be a viable option for purifying high-value material or for removing particularly stubborn impurities.

    • A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.

III. Frequently Asked Questions (FAQs)

Q3: What is the optimal temperature for the condensation reaction?

A3: The reaction is typically carried out at the reflux temperature of the solvent, which is usually ethanol when using sodium ethoxide as the base (approximately 78 °C). However, on a large scale, it is crucial to control the initial exotherm during reagent addition before proceeding to reflux.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., 10% methanol in dichloromethane) and visualize the spots under UV light. The disappearance of the starting materials (ethyl acetoacetate and N,N-diethylguanidine) indicates reaction completion. High-performance liquid chromatography (HPLC) can provide more quantitative in-process control.

Q5: My isolated product is an oil, not a solid. What should I do?

A5: The presence of residual solvent or impurities can prevent crystallization.

  • Ensure all solvent has been removed under high vacuum.

  • Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification.

  • If the product is still an oil, it may be necessary to purify it further using one of the methods described in the impurity section.

Q6: Are there any safety concerns I should be aware of during scale-up?

A6: Yes, several safety precautions are critical:

  • Sodium Ethoxide: This is a strong base and is highly reactive with water. Handle it in a dry, inert atmosphere. The preparation of sodium ethoxide from sodium metal and ethanol is highly exothermic and produces flammable hydrogen gas.

  • Exothermic Reaction: The condensation reaction itself is exothermic. Ensure adequate cooling capacity to prevent a runaway reaction.

  • Solvent Handling: Use appropriate ventilation and personal protective equipment when handling large volumes of organic solvents.

IV. Experimental Workflow and Diagrams

A. General Scale-Up Synthesis Protocol
  • Reactor Preparation: Ensure a clean, dry, jacketed glass reactor is equipped with an overhead stirrer, a condenser, a temperature probe, and an inert gas inlet.

  • Base Preparation: Under an inert atmosphere, carefully add sodium metal to anhydrous ethanol in the reactor. Control the addition rate to manage the exotherm and hydrogen evolution. Allow the reaction to proceed until all the sodium has dissolved to form sodium ethoxide.

  • Reagent Addition: Cool the sodium ethoxide solution to room temperature. Slowly add N,N-diethylguanidine, followed by the dropwise addition of ethyl acetoacetate. Monitor the internal temperature and control the addition rate to keep it below a safe limit (e.g., 40-50 °C).

  • Reaction: Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until in-process controls indicate completion.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize with a suitable acid (e.g., acetic acid or hydrochloric acid) to a pH of approximately 7.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can then be subjected to the purification procedures outlined above.

B. Visual Workflow and Troubleshooting Diagrams

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Prep Reactor Setup (Dry, Inert) Base Sodium Ethoxide Preparation Prep->Base 1. Reagents Add N,N-Diethylguanidine & Ethyl Acetoacetate Base->Reagents 2. Reflux Heat to Reflux (4-6 hours) Reagents->Reflux 3. IPC In-Process Control (TLC/HPLC) Reflux->IPC 4. Monitor Cool Cool to RT IPC->Cool Reaction Complete Neutralize Neutralize (pH ~7) Cool->Neutralize 5. Concentrate Concentrate Neutralize->Concentrate 6. Crude Crude Product Concentrate->Crude

Troubleshooting_Yield Start Low Yield Observed Q_Mixing Is Mixing Adequate? Start->Q_Mixing A_Mixing Improve Agitation: - Check Stirrer Speed - Use Baffles Q_Mixing->A_Mixing No Q_Temp Was Temperature Controlled? Q_Mixing->Q_Temp Yes A_Mixing->Q_Temp A_Temp Enhance Cooling: - Slower Reagent Addition - Use Jacketed Reactor Q_Temp->A_Temp No Q_Stoich Is Stoichiometry Optimal? Q_Temp->Q_Stoich Yes A_Temp->Q_Stoich A_Stoich Adjust Stoichiometry: - Slight Excess of Guanidine Q_Stoich->A_Stoich No Q_Moisture Was Moisture Present? Q_Stoich->Q_Moisture Yes A_Stoich->Q_Moisture A_Moisture Use Anhydrous Conditions: - Dry Solvents/Glassware - Inert Atmosphere Q_Moisture->A_Moisture Yes End Yield Improved Q_Moisture->End No A_Moisture->End

V. References

  • BenchChem. (2025). A Proposed Protocol for the Synthesis of 2-(Methylamino)-4,6-pyrimidinediol. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(Methylamino)-4,6-pyrimidinediol. --INVALID-LINK--

  • PubChem. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. National Center for Biotechnology Information. --INVALID-LINK--

  • Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-5.

  • Gareev, I., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. ADMET & DMPK, 9(2), 167-176.

Validation & Comparative

Comparative Analysis of Biological Activity: 2-(diethylamino)-6-methylpyrimidin-4-ol vs. Pirimiphos-methyl

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers

Introduction: A Tale of Two Pyrimidines

In the vast landscape of chemical biology, the pyrimidine scaffold stands as a privileged structure, forming the backbone of essential biomolecules and a multitude of synthetic drugs.[1][2] This guide delves into a comparative analysis of two related pyrimidine-containing compounds: the potent organophosphate insecticide, pirimiphos-methyl , and its primary metabolite and synthetic precursor, 2-(diethylamino)-6-methylpyrimidin-4-ol .

This document provides an in-depth, objective comparison of their mechanisms of action, toxicological profiles, and biological efficacy, supported by experimental data and established protocols to guide researchers in their respective fields.

Physicochemical Properties: A Side-by-Side Comparison

A foundational understanding of each compound's physical and chemical properties is crucial for interpreting their biological behavior.

PropertyPirimiphos-methyl This compound
IUPAC Name O-(2-Diethylamino-6-methylpyrimidin-4-yl) O,O-dimethyl phosphorothioateThis compound
Synonyms Actellic, OMS-14242-Diethylamino-4-hydroxy-6-methylpyrimidine
Chemical Class Organophosphate, AminopyrimidinePyrimidinol, Aminopyrimidine
CAS Number 29232-93-7[7]42487-72-9[8]
Molecular Formula C₁₁H₂₀N₃O₃PSC₉H₁₅N₃O
Molecular Weight 305.34 g/mol 181.23 g/mol [8]
Appearance Straw-colored liquid[9]Solid
Solubility in Water Approx. 5-11 mg/L at 20-30°C[9][10]Data not readily available, expected to be higher than pirimiphos-methyl
Melting Point 15-18 °C[9]133-134 °C[11]

The Decisive Factor: Mechanism of Action

The profound difference in the biological activity of these two molecules stems directly from their distinct molecular targets and mechanisms of action.

Pirimiphos-methyl: An Irreversible Neurotoxin

Pirimiphos-methyl exerts its potent insecticidal and toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[12][13]

  • The Target: AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses, terminating the nerve signal.

  • The Mechanism: As an organophosphate, pirimiphos-methyl (or its active oxygen analogue, pirimiphos-oxon) phosphorylates a serine hydroxyl group at the active site of AChE.[4][13] This forms a stable, covalent bond that effectively inactivates the enzyme. This process is considered largely irreversible.[13][14]

pirimiphos_moa cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) Transmits Signal AChE Acetylcholinesterase (AChE) Degrades ACh ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Inactivation Irreversible Phosphorylation AChE->Inactivation Pirimiphos Pirimiphos-methyl (or its oxon) Pirimiphos->Inactivation ACh_Accumulation ACh Accumulation Inactivation->ACh_Accumulation Prevents ACh breakdown Overstimulation Continuous Receptor Stimulation & Neurotoxicity ACh_Accumulation->Overstimulation

Mechanism of pirimiphos-methyl neurotoxicity.
This compound: A Scaffold of Diverse Potential

Lacking the critical phosphorothioate moiety, this compound does not inhibit acetylcholinesterase and is therefore devoid of the neurotoxic activity characteristic of its parent compound. Its biological activity profile must be considered within the broader context of pyrimidine derivatives in medicinal chemistry.

The pyrimidine ring is a cornerstone of numerous therapeutic agents with a vast range of activities, including:

  • Anticancer: Pyrimidine analogs like 5-fluorouracil are classic antimetabolites used in chemotherapy.[2] Newer derivatives are being developed as kinase inhibitors.[6][16]

  • Antimicrobial & Antiviral: The pyrimidine core is present in many antibacterial, antifungal, and antiviral drugs.[5][17]

  • Anti-inflammatory: Certain pyrimidine derivatives have shown promise in modulating inflammatory pathways.[18]

  • Plant Growth Regulation: Some studies on related 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives have demonstrated a pronounced stimulating action on plant growth.[19]

While specific, potent biological activities for this compound itself are not extensively documented in public literature, its chemical structure makes it a candidate for screening in these and other therapeutic areas. It is primarily recognized as a major metabolite of pirimiphos-methyl in both plants and animals.[8][10]

metabolic_pathway Pirimiphos Pirimiphos-methyl (Insecticide) Metabolite This compound (Metabolite/Precursor) Pirimiphos->Metabolite Metabolic Cleavage (Hydrolysis of P-O-C bond) Metabolite->Pirimiphos Chemical Synthesis (Esterification)

Relationship between the two compounds.

Comparative Toxicology

The toxicological profiles of the two compounds are a direct reflection of their mechanisms of action.

ParameterPirimiphos-methyl This compound
Primary Toxic Effect Cholinesterase Inhibition, Neurotoxicity[9][20]General toxicity at high doses; no specific mechanism well-defined[10]
Acute Oral LD₅₀ (Rat) ~1450 - 2050 mg/kg[9][10]Between 800 and 1600 mg/kg[10]
Genotoxicity Not considered genotoxic[20][21]Data not available, but not expected based on structure
Carcinogenicity Not classified as carcinogenicData not available
Acceptable Daily Intake (ADI) 0–0.03 mg/kg body weight[20]Not established

Analysis of Toxicological Data:

  • Pirimiphos-methyl: Exhibits moderate acute toxicity, with all signs of poisoning directly attributable to the inhibition of AChE.[9][10] Sub-chronic and chronic studies show that cholinesterase inhibition is the most sensitive endpoint.[21] It is rapidly absorbed and metabolized, with the majority of a dose excreted in the urine within 24-48 hours.[10][20]

  • This compound: While its acute LD₅₀ is in a similar range to pirimiphos-methyl, it does not produce the characteristic signs of organophosphate poisoning.[10] In a two-week repeat-dose study in rats, no signs of toxicity were observed even at high doses (400 mg/kg), indicating a much lower potential for cumulative or sub-chronic toxicity compared to its parent compound.[10]

Experimental Protocols for Biological Evaluation

To empirically validate the distinct biological activities of these compounds, specific and robust assays are required. The choice of assay must be guided by the hypothesized mechanism of action.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This assay is fundamental for quantifying the primary biological activity of pirimiphos-methyl. It is based on the Ellman method, which measures the activity of AChE by detecting the production of thiocholine.

Objective: To determine the concentration of pirimiphos-methyl required to inhibit 50% of AChE activity (IC₅₀).

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Pirimiphos-methyl and this compound stock solutions in DMSO

  • 96-well microplate and plate reader (412 nm)

Step-by-Step Procedure:

  • Prepare Reagents: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Serial Dilutions: Prepare serial dilutions of the test compounds (pirimiphos-methyl and the pyrimidinol) in the buffer. Include a buffer/DMSO-only control (100% activity) and a control without AChE (background).

  • Incubation: In a 96-well plate, add 25 µL of each compound dilution, followed by 50 µL of the AChE solution. Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of DTNB solution to all wells. Initiate the reaction by adding 25 µL of the ATCI substrate solution.

  • Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes. The rate of change in absorbance is proportional to the AChE activity.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Expected Outcome: Pirimiphos-methyl will show potent, dose-dependent inhibition of AChE, yielding a measurable IC₅₀ value. This compound is expected to show no significant inhibition at comparable concentrations.

Protocol: In Vitro Antibacterial Susceptibility Test (Broth Microdilution)

This assay is a standard method to evaluate the potential antimicrobial activity of compounds like this compound.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against selected bacterial strains (e.g., Staphylococcus aureus and Escherichia coli).

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microplates

Step-by-Step Procedure:

  • Prepare Bacterial Inoculum: Culture bacteria overnight, then dilute in CAMHB to a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare Compound Plates: In a 96-well plate, perform a two-fold serial dilution of the test compounds in CAMHB to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (bacteria + antibiotic), a negative/growth control (bacteria + CAMHB + DMSO), and a sterility control (CAMHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Serial Dilutions C Inoculate Microplate Wells (Compounds + Bacteria) A->C B Standardize Bacterial Inoculum B->C D Incubate Plate (37°C, 18-24h) C->D E Visually Inspect for Growth D->E F Determine MIC Value (Lowest concentration with no growth) E->F

Workflow for MIC determination.

Conclusion: Divergent Functions from a Common Core

The comparison between pirimiphos-methyl and this compound serves as an exemplary case study in structure-activity relationships.

  • Pirimiphos-methyl is a specialized molecule whose biological activity is almost entirely defined by its organophosphate group. Its function as a potent, broad-spectrum acetylcholinesterase inhibitor makes it an effective insecticide but also confers a degree of mammalian toxicity that must be carefully managed.[10][22]

  • This compound , by contrast, represents potential. As the de-phosphorylated metabolite, it is stripped of the neurotoxic mechanism of its parent compound.[10] Its biological profile aligns with the vast therapeutic possibilities of the pyrimidine scaffold. While it is less acutely toxic than pirimiphos-methyl in the context of cholinesterase inhibition, its potential as an anticancer, antimicrobial, or anti-inflammatory agent remains an open area for investigation, characteristic of the ongoing exploration in drug discovery.[16][18]

For researchers, the distinction is critical. Work involving pirimiphos-methyl must focus on its neurotoxic and insecticidal properties, employing assays like AChE inhibition. Conversely, investigations into this compound should utilize a broader screening approach, such as cytotoxicity, antimicrobial, and anti-inflammatory assays, to uncover its distinct biological potential.

References

A Comparative Analysis of 2-Aminopyrimidine Derivatives as Novel Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Promising Class of Synthetic Phytohormones

In the quest for innovative solutions to enhance agricultural productivity, researchers are increasingly turning to synthetic chemistry to develop novel plant growth regulators. Among the myriad of heterocyclic compounds, 2-aminopyrimidine derivatives have emerged as a particularly promising scaffold, exhibiting potent auxin- and cytokinin-like activities. This guide provides a comprehensive comparative analysis of these derivatives, synthesizing current research to offer a deep technical resource for researchers, scientists, and professionals in agricultural drug development.

Introduction: The Need for New Plant Growth Regulators

Plant hormones, or phytohormones, are essential signaling molecules that govern virtually all aspects of plant growth and development. The five classical groups—auxins, cytokinins, gibberellins, abscisic acid, and ethylene—are now complemented by other signaling molecules like brassinosteroids, jasmonates, and strigolactones. The exogenous application of natural or synthetic hormones is a cornerstone of modern agriculture, used to improve seed germination, promote rooting, control flowering and fruiting, and enhance stress tolerance.

However, the development of new synthetic plant growth regulators is driven by the need for compounds with improved efficacy, selectivity, and environmental profiles. 2-Aminopyrimidine derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention for their diverse biological activities.[1] While extensively studied in medicine for their anticancer and antimicrobial properties, their application in agriculture as mimics of natural phytohormones is a burgeoning field of research.[2][3]

Chemical Landscape: Synthesis and Structural Diversity

The versatility of the 2-aminopyrimidine core allows for a wide range of structural modifications, enabling the fine-tuning of biological activity. A common and efficient method for the synthesis of 2-amino-4,6-diarylpyrimidine derivatives involves a two-step microwave-assisted process. This begins with a Claisen-Schmidt condensation of an aromatic aldehyde with a substituted acetophenone to form a chalcone intermediate. Subsequent cyclization with guanidine hydrochloride in the presence of a base yields the final 2-aminopyrimidine product.[4][5]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4,6-diarylpyrimidines

This protocol provides a general procedure for the synthesis of 2-amino-4,6-diarylpyrimidine derivatives, adapted from established methodologies.[4][5]

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • In a microwave-safe vessel, dissolve an appropriate aromatic ketone (1 mmol) and an aryl aldehyde (1 mmol) in ethanol.

  • Add a catalytic amount of a suitable base (e.g., NaOH or KOH).

  • Irradiate the mixture in a microwave synthesizer at a suitable temperature and time to drive the reaction to completion.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated chalcone by filtration, wash with water, and dry. Purify further by recrystallization if necessary.

Step 2: 2-Aminopyrimidine Synthesis (Cyclization)

  • In a microwave-safe vessel, combine the synthesized chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) in a suitable solvent such as ethanol or isopropanol.

  • Add a base (e.g., sodium hydroxide or potassium carbonate) to the mixture.

  • Irradiate the reaction mixture in a microwave synthesizer until the starting material is consumed (as monitored by TLC).

  • After cooling, pour the reaction mixture into cold water.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-amino-4,6-diarylpyrimidine.

The substituents on the aryl rings at the 4- and 6-positions, as well as modifications to the 2-amino group, are key determinants of the compound's plant growth regulatory activity. This structural diversity allows for the exploration of a vast chemical space to identify derivatives with optimized properties.

Comparative Biological Activity: Auxin- and Cytokinin-Like Effects

Numerous studies have demonstrated the potent plant growth-regulating effects of 2-aminopyrimidine derivatives, often exhibiting both auxin- and cytokinin-like properties. The biological activity of these synthetic compounds is typically assessed through seed germination and seedling growth bioassays, with comparisons made against untreated controls and treatments with natural phytohormones like indole-3-acetic acid (IAA) and kinetin.

Effects on Wheat ( Triticum aestivum L.)

Research on various wheat varieties has shown that certain pyrimidine derivatives can significantly enhance key growth parameters. For instance, derivatives of thienopyrimidine and 6-methyl-2-mercapto-4-hydroxypyrimidine have been reported to increase shoot and root length, as well as plant biomass, at concentrations as low as 10⁻⁶M.[6][7] In some cases, the stimulatory effects of these synthetic compounds surpassed those of exogenously applied IAA.[6]

Furthermore, these derivatives have been shown to positively influence the photosynthetic machinery of wheat plants. Treatment with effective 2-aminopyrimidine analogues leads to an increase in the content of chlorophyll a, chlorophyll b, and carotenoids in the leaves.[2][7] This suggests that these compounds not only promote growth but also enhance the plant's capacity for photosynthesis, which is crucial for overall productivity.

Derivative Type Concentration Effect on Wheat Growth Comparison to Control/Hormones Reference
Thienopyrimidines10⁻⁶ MIncreased shoot and root length, biomass, and photosynthetic pigments.Similar or higher than IAA and Methyur/Kamethur.[6][7]
6-methyl-2-mercapto-4-hydroxypyrimidine salts10⁻⁶ MEnhanced shoot and root growth.Outperformed IAA in some instances.[2]
Effects on Other Crops

The growth-promoting activities of 2-aminopyrimidine derivatives are not limited to wheat. Studies on barley (Hordeum vulgare L.) have revealed similar positive effects on shoot and root development, as well as on the content of photosynthetic pigments.[8] In tomato (Solanum lycopersicum L.), certain pyrimidine derivatives, particularly those of dihydroimidazo[1,2-c]pyrimidine, have demonstrated high growth regulatory activity, increasing the total number and length of roots, photosynthetic pigment content, and total soluble proteins.[9] Notably, the effects were comparable or superior to those of IAA, NAA, and kinetin at the same concentration.[9]

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of 2-aminopyrimidine derivatives and their biological activity is a critical area of investigation for the rational design of new plant growth regulators. While a comprehensive SAR is still being elucidated, several key trends have emerged from the available data.

The nature and position of substituents on the pyrimidine ring and its appended aryl groups significantly influence the type and magnitude of the plant growth-regulating effect.[10] For example, in a study on wheat, the specific substitutions on the pyrimidine core determined whether a derivative had a more pronounced effect on shoot length, root length, or biomass.[2] This highlights the potential to design molecules with tailored activities for specific agricultural applications, such as promoting root development for improved water and nutrient uptake.

Mechanism of Action: Interplay with Phytohormone Signaling

While the auxin- and cytokinin-like effects of 2-aminopyrimidine derivatives are well-documented, the precise molecular mechanisms underlying these activities are still under investigation. It is hypothesized that these synthetic compounds interact with the natural phytohormone signaling pathways.[2]

The cytokinin-like activity of some pyrimidine derivatives may stem from their ability to interact with cytokinin receptors, which are histidine kinases.[11] Alternatively, they might modulate the expression of genes involved in cytokinin signaling or metabolism. For instance, they could influence the expression of cytokinin response factors or enzymes like cytokinin oxidase/dehydrogenase, which degrades active cytokinins.

Similarly, the auxin-like effects could be due to interactions with auxin receptors or by influencing auxin biosynthesis, transport, or signaling. It has been shown that auxin can rapidly regulate the biosynthesis of cytokinins, indicating a complex metabolic feedback loop between these two hormone classes.[12][13] 2-aminopyrimidine derivatives might intervene in this crosstalk, thereby altering the endogenous hormonal balance and promoting growth.

Figure 1. A proposed mechanism of action for 2-aminopyrimidine derivatives as plant growth regulators.

Future Directions and Conclusion

The comparative analysis of 2-aminopyrimidine derivatives reveals their significant potential as a new generation of plant growth regulators. Their ease of synthesis, structural diversity, and potent biological activities make them attractive candidates for further development.

Future research should focus on several key areas:

  • Elucidation of Molecular Mechanisms: Detailed studies are needed to identify the specific molecular targets of these compounds within the plant hormone signaling networks. Techniques such as receptor binding assays, transcriptomic analysis, and studies with hormone-related mutants will be invaluable.

  • Expansion of Structural Diversity: The synthesis and screening of a broader range of 2-aminopyrimidine derivatives will help to build a more comprehensive structure-activity relationship model, enabling the design of more potent and selective compounds.

  • Field Trials and Formulation Development: Promising lead compounds identified in laboratory and greenhouse studies need to be evaluated under field conditions to assess their efficacy on a larger scale. Concurrently, the development of stable and effective formulations will be crucial for their practical application in agriculture.

Experimental Protocols

Protocol: Wheat Seed Germination and Seedling Growth Bioassay

This protocol provides a standardized method for assessing the plant growth regulatory effects of 2-aminopyrimidine derivatives on wheat.

Materials:

  • Certified wheat seeds (Triticum aestivum L.)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • 2-aminopyrimidine derivatives to be tested

  • Indole-3-acetic acid (IAA) and Kinetin (as positive controls)

  • Distilled water (as a negative control)

  • Growth chamber with controlled temperature and light conditions

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the 2-aminopyrimidine derivatives and the positive controls (IAA, Kinetin) in a suitable solvent (e.g., DMSO) and then dilute with distilled water to the desired final concentrations (e.g., 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M). The final concentration of the solvent should be kept constant and low (e.g., <0.1%) across all treatments, including a solvent control if necessary.

  • Seed Sterilization: Surface sterilize the wheat seeds by rinsing with 70% ethanol for 1 minute, followed by soaking in a 1% sodium hypochlorite solution for 15 minutes. Rinse the seeds thoroughly with sterile distilled water (3-5 times).

  • Plating: Place two layers of sterile filter paper in each Petri dish. Pipette 5 mL of the respective test solution, control solution, or distilled water onto the filter paper.

  • Sowing: Arrange 20 sterilized seeds evenly on the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber at a constant temperature (e.g., 25 ± 1°C) with a defined photoperiod (e.g., 16 hours light / 8 hours dark).

  • Data Collection: After a set period (e.g., 7-10 days), record the following parameters:

    • Germination percentage.

    • Shoot length (from the coleoptile base to the tip of the longest leaf).

    • Root length (the length of the primary root).

    • Fresh and dry biomass of the seedlings.

  • Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatments.

References

A Comparative Guide to the Validation of 2-(diethylamino)-6-methylpyrimidin-4-ol as a Biomarker for Pirimiphos-Methyl Exposure

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

This guide provides an in-depth technical comparison and validation framework for 2-(diethylamino)-6-methylpyrimidin-4-ol (DEMP) as a specific biomarker for exposure to the organophosphate insecticide, pirimiphos-methyl. We will explore the metabolic basis for its use, compare it with alternative biomarkers, and provide a detailed, field-proven protocol for its analytical validation.

Introduction: The Need for Specific Biomarkers in Pesticide Exposure Assessment

Pirimiphos-methyl is a broad-spectrum organophosphorus insecticide used to control pests on stored grains and in public health applications.[1][2] Its mechanism of toxicity, like other organophosphates, involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[3][4][5] Monitoring human exposure to pirimiphos-methyl is crucial for assessing potential health risks in occupational and general populations. While general biomarkers of organophosphate exposure exist, their lack of specificity can hinder accurate risk assessment for a particular agent.

This guide focuses on this compound (also known as DEAMPY), a primary metabolite of pirimiphos-methyl.[1][2] The validation of DEMP as a biomarker offers a highly specific tool to move beyond generalized exposure assessment and pinpoint exposure to pirimiphos-methyl itself.

Metabolic Rationale: From Pirimiphos-Methyl to DEMP

The scientific basis for using DEMP as a biomarker lies in its metabolic pathway. Following absorption, pirimiphos-methyl is rapidly and extensively metabolized in the body before excretion.[1][6][7] The primary metabolic process involves the cleavage of the P-O-C bond, which separates the dimethyl phosphorothioate group from the pyrimidine ring.[5][6] This hydrolysis leads to the formation of DEMP, which is then largely excreted in the urine.[1][6] Animal studies have identified multiple metabolites, but DEMP is a consistent and significant product of this metabolic clearance.[1][6][7]

The direct line from parent compound to metabolite makes urinary DEMP an excellent candidate for a biomarker of exposure. Its presence in urine provides a non-invasive window into the body's recent encounter with pirimiphos-methyl.[1]

G cluster_body Human Body Pirimiphos_Methyl Pirimiphos-Methyl (Absorbed) Metabolism Metabolic Hydrolysis (P-O-C bond cleavage) Pirimiphos_Methyl->Metabolism DEMP This compound (DEMP) Metabolism->DEMP Specific Pathway Other_Metabolites Dialkyl Phosphates & Other Metabolites Metabolism->Other_Metabolites General Pathway Urine Urine Excretion DEMP->Urine Excreted

Caption: Metabolic pathway of Pirimiphos-Methyl to DEMP.

Comparative Analysis: DEMP vs. Alternative Biomarkers

The selection of a biomarker is a critical decision in any toxicological or epidemiological study. The choice depends on the specific question being asked: are we measuring exposure to a specific chemical, or a general effect from a class of compounds? Here, we compare DEMP to other common biomarkers for organophosphate exposure.

BiomarkerTypeMatrixSpecificityKey Insights & Causality
DEMP Specific MetaboliteUrineHigh for Pirimiphos-MethylDirect evidence of exposure. DEMP is a unique structural component of the parent molecule. Its detection confirms that the body has processed pirimiphos-methyl. However, it's important to note that DEMP can also exist as an environmental degradate, which could be a confounding factor.[1]
Dialkyl Phosphates (DAPs) Common MetabolitesUrineLow (Class-specific)Indicates general organophosphate exposure. DAPs are the phosphorus-containing moieties common to many organophosphate pesticides. Their presence confirms exposure to the chemical class but cannot identify the specific pesticide.
Cholinesterase (AChE) Inhibition Biomarker of EffectBlood (Erythrocytes, Plasma)Very Low (Non-specific)Measures a biological effect, not exposure. AChE inhibition is the mechanism of toxicity for all organophosphates and carbamates.[3][5] While useful for clinical diagnosis of poisoning, it is not specific to any single pesticide and can be influenced by other factors.

Expert Insight: For studies aiming to establish a direct link between a health outcome and a specific pesticide, a specific metabolite like DEMP is unequivocally superior to general biomarkers. While AChE inhibition indicates a toxicologically relevant event has occurred, it does not identify the causative agent. DAPs cast a wide net, which is useful for screening but lacks the precision required for agent-specific risk assessment. The primary strength of DEMP is its chemical identity, which directly ties it back to pirimiphos-methyl.

Analytical Validation: A Protocol for Quantifying DEMP in Urine

Trustworthy biomarker data is built on a foundation of rigorous analytical validation. The gold standard for quantifying small molecules like DEMP in complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its exceptional sensitivity and selectivity.[1]

Experimental Workflow: From Sample to Result

G Urine_Sample 1. Urine Sample Collection & Storage (-20°C) Enzymatic_Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Enzymatic_Hydrolysis SPE 3. Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE LC_Separation 4. LC Separation (Reversed-Phase) SPE->LC_Separation MS_Detection 5. Tandem MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis 6. Quantification (Internal Standard Calibration) MS_Detection->Data_Analysis

Caption: Analytical workflow for DEMP validation in urine.

Step-by-Step Protocol for DEMP Quantification

This protocol describes a self-validating system for the accurate measurement of DEMP.

1. Materials & Reagents:

  • DEMP Analytical Standard: Certified reference material (CRM) is essential for accurate quantification.[2][8]

  • Internal Standard (IS): A stable isotope-labeled version of DEMP (e.g., DEMP-d10) is ideal for correcting matrix effects and variations in sample processing. If unavailable, a structurally similar compound not expected in the samples can be used.

  • Enzyme: β-glucuronidase from Helix pomatia or similar.

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, ammonium acetate.

  • SPE Cartridges: Mixed-mode or reversed-phase cartridges appropriate for extracting polar compounds.

2. Sample Preparation (The Causality Behind the Steps):

  • Thawing & Centrifugation: Thaw urine samples at room temperature and centrifuge to pellet any particulate matter that could clog the analytical system.

  • Enzymatic Hydrolysis:

    • To a 1 mL aliquot of urine, add 500 µL of ammonium acetate buffer (pH 5.0).

    • Spike with the internal standard.

    • Add 20 µL of β-glucuronidase solution.

    • Incubate at 37°C for at least 4 hours (or overnight).

    • Why? In the body, metabolites like DEMP are often conjugated (e.g., with glucuronic acid) to increase water solubility for excretion. This hydrolysis step cleaves the conjugate, liberating the total DEMP for measurement, providing a more complete picture of exposure.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge with water to remove interfering salts and highly polar matrix components.

    • Elute DEMP and the IS with methanol or acetonitrile.

    • Why? Urine is a complex matrix. SPE is a critical cleanup step that isolates the analyte of interest from thousands of other compounds that could interfere with the analysis (ion suppression/enhancement) in the mass spectrometer, thereby ensuring accuracy and precision.

  • Evaporation & Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase. This ensures compatibility with the chromatographic system and concentrates the analyte for improved sensitivity.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at ~5% B, ramp up to 95% B to elute the analyte, and then re-equilibrate.

    • Why? The C18 column separates compounds based on hydrophobicity. The gradient elution ensures that DEMP is well-resolved from other remaining matrix components and that it elutes as a sharp, symmetrical peak, which is essential for accurate quantification.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). At least two MRM transitions (a quantifier and a qualifier) should be monitored for both DEMP and the IS.

      • Example Precursor Ion (Q1): [M+H]+ for DEMP.

      • Example Product Ions (Q3): Specific fragments resulting from the collision-induced dissociation of the precursor ion.

    • Why? MS/MS provides two layers of selectivity. The first mass analyzer (Q1) isolates the specific mass-to-charge ratio (m/z) of DEMP. The second (Q3) detects specific fragment ions created from the parent molecule. This "transition" is highly unique to the analyte's structure, virtually eliminating false positives and ensuring authoritative identification.

4. Data Analysis and Validation:

  • Calibration Curve: Prepare a set of calibration standards in a blank matrix (e.g., synthetic urine) and process them alongside the unknown samples. Plot the ratio of the analyte peak area to the IS peak area against the concentration.

  • Quantification: Determine the concentration of DEMP in the samples by interpolating their area ratios onto the calibration curve.

  • Validation Parameters: The method must be validated according to established guidelines (e.g., FDA, EMA) to ensure its performance.

Typical Performance Characteristics of a Validated LC-MS/MS Method

The following table summarizes the expected performance of a robustly validated method for DEMP in urine.

ParameterTypical ValuePurpose & Interpretation
Limit of Detection (LOD) ~0.1 µg/LThe lowest concentration that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) ~0.3 µg/LThe lowest concentration that can be measured with acceptable accuracy and precision. This is the effective lower limit of the assay for reporting.[1]
Linearity (R²) >0.995Demonstrates a proportional relationship between instrument response and concentration across the analytical range.
Accuracy (% Recovery) 85-115%Measures how close the measured value is to the true value. Assessed by analyzing quality control (QC) samples at different concentrations.
Precision (% RSD) <15%Measures the reproducibility of the results. Intra-day (repeatability) and inter-day (intermediate precision) variations are assessed.

Conclusion: An Authoritative Biomarker for Targeted Research

The validation of this compound as a biomarker represents a significant advancement in the specific assessment of pirimiphos-methyl exposure.

  • Expertise & Experience: Field experience shows that while initial method development for specific metabolites requires significant expertise, the resulting data is far more definitive than that from general biomarkers. The high specificity of DEMP allows researchers to confidently link exposure to pirimiphos-methyl with observed biological or health outcomes, minimizing the ambiguity inherent in class-specific markers like DAPs or biomarkers of effect like AChE inhibition.

  • Trustworthiness: The described LC-MS/MS protocol is a self-validating system. The use of an internal standard corrects for sample-to-sample variation, and the dual-transition MRM monitoring provides unequivocal identification. When executed with proper quality controls, this method generates legally and scientifically defensible data.

  • Authoritative Grounding: DEMP is a scientifically recognized metabolite of pirimiphos-methyl.[1][2][6][9] Its detection in urine is a reliable indicator of recent exposure.[1] While the potential for environmental presence requires consideration in study design, in most scenarios, urinary DEMP serves as a robust and specific biomarker. For researchers in toxicology, epidemiology, and occupational safety, employing a validated DEMP assay is the most authoritative method for quantifying human exposure to pirimiphos-methyl.

References

A Comparative Guide: LC-MS vs. GC-MS for the Analysis of 2-(diethylamino)-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative and qualitative analysis of 2-(diethylamino)-6-methylpyrimidin-4-ol. As a key metabolite of the organophosphate insecticide pirimiphos-methyl, its accurate detection in environmental and biological matrices is critical.[1] We will explore the fundamental principles of each technique, present detailed experimental protocols, and offer a data-driven comparison to guide researchers in selecting the optimal method for their specific application.

The Analytical Challenge: Understanding the Analyte

This compound (Molecular Formula: C₉H₁₅N₃O, Molecular Weight: 181.23 g/mol ) is a heterocyclic compound whose structure presents a distinct analytical challenge.[1][2][3][4]

  • Polarity: The molecule contains a hydroxyl (-OH) group, a diethylamino group, and two nitrogen atoms within the pyrimidine ring. These functional groups, capable of hydrogen bonding, render the molecule highly polar.

  • Volatility: With a predicted boiling point of approximately 266°C and a melting point reported between 133-176°C, it is a solid at room temperature and is considered semi-volatile at best.[3][5]

  • Tautomerism: The molecule can exist in equilibrium between its pyrimidin-4-ol (enol) form and its pyrimidin-4(1H)-one (keto) form.[1][3] This is a critical consideration for method development, as chromatographic conditions can influence the dominant form.

These physicochemical properties are the primary determinants for selecting an appropriate analytical strategy. The analyte's high polarity and low volatility make it an ideal candidate for LC-MS but inherently unsuitable for direct analysis by GC-MS.

Methodology I: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that separates compounds in the liquid phase before detection by mass spectrometry.[6][7] It is exceptionally well-suited for polar, non-volatile, and thermally sensitive molecules like this compound.[8][9][10]

Causality of Method Design

The goal is to retain the polar analyte on a reversed-phase column, achieve a sharp peak shape, and efficiently ionize it for sensitive detection.

  • Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is chosen. While seemingly counterintuitive for a polar compound, the addition of an acidic modifier (formic acid) to the mobile phase serves a dual purpose: it suppresses the ionization of residual silanols on the stationary phase to reduce peak tailing, and it promotes the protonation of the analyte, making it slightly more retentive and preparing it for positive mode electrospray ionization.

  • Ionization: Electrospray Ionization (ESI) is the ideal interface as it generates ions from polar molecules directly from the liquid phase without requiring high heat.[11] The basic nitrogen atoms on the pyrimidine ring and the diethylamino group are readily protonated, making positive ion mode (ESI+) highly effective.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (from Human Plasma): a. To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled version of the analyte). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to an autosampler vial for injection.

2. Liquid Chromatography Conditions:

  • Instrument: UHPLC System
  • Column: C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute.
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer
  • Ionization Mode: Electrospray Ionization, Positive (ESI+)
  • Key Parameters:
  • Capillary Voltage: 3.5 kV
  • Source Temperature: 150°C
  • Desolvation Gas (N₂) Temperature: 400°C
  • Desolvation Gas Flow: 800 L/hr
  • Data Acquisition: Multiple Reaction Monitoring (MRM)
  • Parent Ion (Q1): m/z 182.1 (corresponding to [M+H]⁺)
  • Product Ions (Q3): Hypothetical transitions would be determined by infusion, e.g., m/z 110.1 (loss of diethylamine fragment), m/z 154.1 (loss of ethylene).

LC-MS Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant UHPLC UHPLC Separation (C18 Column) Supernatant->UHPLC ESI ESI+ Source (Ionization) UHPLC->ESI MS Tandem MS (MRM Detection) ESI->MS Data Data Acquisition & Quantification MS->Data

Caption: The LC-MS analytical workflow for this compound.

Methodology II: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires analytes to be both volatile and thermally stable to allow for vaporization and passage through the GC column.[8][12] Direct analysis of this compound is not feasible due to its polarity and low volatility. Therefore, a chemical derivatization step is mandatory.[13][14]

Causality of Method Design

The primary obstacle is the polar hydroxyl (-OH) group. This active hydrogen must be replaced with a non-polar, thermally stable group to increase volatility and prevent undesirable interactions with the GC system.

  • Derivatization: Silylation is the most common and effective strategy.[15] A reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) will replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[16] This reaction effectively masks the polarity, reduces the boiling point, and creates a derivative suitable for GC analysis.[14][17]

  • Ionization: Electron Ionization (EI) is the standard for GC-MS. It is a high-energy, "hard" ionization technique that produces extensive and reproducible fragmentation patterns.[8][12] These patterns act as a chemical fingerprint, allowing for confident identification through comparison with spectral libraries.[18]

Experimental Protocol: GC-MS (with Derivatization)

1. Sample Preparation & Derivatization (from Water Sample): a. To 1 mL of water, add an appropriate internal standard and adjust pH to ~7. b. Perform a liquid-liquid extraction with 2 mL of ethyl acetate. Vortex and separate the organic layer. c. Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C. d. To the dry residue, add 50 µL of MSTFA and 50 µL of pyridine (as a catalyst). e. Cap the vial tightly and heat at 70°C for 30 minutes to complete the derivatization reaction. f. Cool to room temperature before injection.

2. Gas Chromatography Conditions:

  • Instrument: Gas Chromatograph System
  • Column: Mid-polarity Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min
  • Inlet Temperature: 250°C
  • Injection Mode: Splitless (1 µL)
  • Oven Program: Start at 100°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.

3. Mass Spectrometry Conditions:

  • Instrument: Single Quadrupole or Triple Quadrupole Mass Spectrometer
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Source Temperature: 230°C
  • Transfer Line Temperature: 280°C
  • Data Acquisition: Full Scan (m/z 50-400) for identification or Selected Ion Monitoring (SIM) for quantification of the TMS-derivative's characteristic ions.

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Aqueous Sample Extract Liquid-Liquid Extraction Sample->Extract Dry Evaporation Extract->Dry Deriv Silylation Reaction (MSTFA, 70°C) Dry->Deriv GC GC Separation (DB-5ms Column) Deriv->GC EI EI Source (Ionization & Fragmentation) GC->EI MS MS Analyzer (Scan or SIM) EI->MS Data Library Matching & Quantification MS->Data

Caption: The GC-MS analytical workflow, including the mandatory derivatization step.

Performance Comparison: LC-MS vs. GC-MS

The choice between these two powerful techniques depends on a trade-off between sample preparation complexity, throughput, and the specific analytical goal.

FeatureLC-MSGC-MS (with Derivatization)Rationale & Insights
Analyte Suitability Excellent Poor (Requires Derivatization) The analyte's native polar, non-volatile state is a perfect match for LC-MS.[10][19] GC-MS requires chemical modification to be viable.
Sample Prep Complexity Low High LC-MS often requires only a simple "protein crash" or "dilute-and-shoot." GC-MS requires extraction, drying, and a precise chemical reaction, adding time, cost, and potential for error.
Need for Derivatization No Yes (Mandatory) This is the most significant workflow difference. The derivatization step for GC-MS can be sensitive to moisture and requires careful optimization.[16]
Analysis Time Faster Throughput Slower Throughput The multi-step derivatization protocol for GC-MS significantly reduces the number of samples that can be processed per day compared to the more direct LC-MS approach.
Sensitivity (LOD/LOQ) Generally Higher Good to Excellent Modern LC-MS/MS systems typically offer superior sensitivity for polar biomolecules and metabolites.[8][19] However, a well-optimized derivatization and GC-MS method can also achieve very low detection limits.
Selectivity Excellent (MRM) Excellent (EI Fragmentation) LC-MS/MS achieves selectivity by isolating a specific parent ion and monitoring a specific fragment. GC-MS with EI generates a complex, highly specific fragmentation pattern that provides high confidence in identification.
Identification Confidence High (based on RT and m/z)Very High (Library Searchable) The stable, reproducible fragmentation patterns from EI in GC-MS can be matched against extensive commercial libraries (e.g., NIST), providing exceptional confidence for structural confirmation. ESI spectra are often simpler and more dependent on instrument conditions.
Robustness Good (Prone to matrix effects)High (Less matrix effect) LC-MS, particularly with ESI, can be susceptible to ion suppression from co-eluting matrix components. The sample cleanup and vaporization process in GC-MS often makes it more resilient to matrix effects.
Cost of Ownership HigherLowerLC-MS instruments and the high-purity solvents required for the mobile phase generally result in a higher cost of purchase and operation.[8]

Conclusion and Recommendation

For the analysis of this compound, LC-MS is the unequivocally superior technique for routine, high-throughput quantitative analysis. Its ability to analyze the compound in its native state with minimal sample preparation provides significant advantages in speed, simplicity, and efficiency. The high sensitivity and selectivity offered by modern LC-MS/MS platforms make it the gold standard for detecting this metabolite in complex biological and environmental samples.[9][11]

GC-MS remains a valid, powerful alternative, but its application is more specialized. The mandatory derivatization step makes the workflow significantly more complex and time-consuming.[8][13] However, if the primary goal is unambiguous structural confirmation, the library-searchable fragmentation pattern generated by Electron Ionization (EI) provides an orthogonal layer of identification that is incredibly valuable. Therefore, GC-MS should be considered a confirmatory technique or used in research settings where an EI spectrum is specifically required.

Final Recommendation:

  • For quantitative bioanalysis, drug metabolism studies, and environmental monitoring: Employ LC-MS/MS .

  • For initial structural elucidation or confirmatory analysis requiring a standard EI spectrum: Employ GC-MS with silylation derivatization .

References

Comparing the efficacy of different synthetic routes to 2-(diethylamino)-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. 2-(diethylamino)-6-methylpyrimidin-4-ol, a key pyrimidine derivative, serves as a valuable building block in the synthesis of a variety of biologically active molecules. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical analysis of their efficacy, practicality, and scalability. By presenting detailed experimental protocols, supporting data, and expert insights, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Introduction to this compound

This compound is a substituted pyrimidine that holds significant interest in medicinal chemistry. The pyrimidine scaffold is a fundamental component of nucleobases and is prevalent in a wide array of pharmaceuticals. The diethylamino and methyl substitutions on this particular molecule offer unique physicochemical properties that can be exploited in the design of novel therapeutic agents. Furthermore, it is recognized as an environmental transformation product of the organophosphorus insecticide Pirimiphos-methyl[1]. The efficient and scalable synthesis of this compound is therefore of considerable importance.

This guide will focus on two prominent synthetic strategies:

  • The Diketene Route: A patented approach involving the reaction of diketene with N,N-diethylguanidine in a strongly acidic medium.

  • The Cyclocondensation Route: A classical approach based on the condensation of a β-ketoester, ethyl acetoacetate, with N,N-diethylguanidine.

Each route will be evaluated based on reaction yield, purity of the final product, reaction conditions, cost-effectiveness of starting materials, and overall scalability.

Route 1: The Diketene Route

This synthetic pathway, outlined in U.S. Patent 3,997,537, presents a continuous process for the preparation of 2-dialkylamino-4-hydroxy-6-alkylpyrimidines, reporting substantially higher yields compared to previous methods[2]. The core of this method is the reaction between diketene and N,N-diethylguanidine sulfate in the presence of a strong acid.

Mechanistic Rationale

The reaction proceeds through the acid-catalyzed ring-opening of diketene to form a highly reactive acetoacetylating agent. This intermediate is then attacked by the nucleophilic nitrogen of N,N-diethylguanidine, followed by an intramolecular cyclization and dehydration to yield the desired pyrimidin-4-ol. The use of a strongly acidic medium, such as concentrated sulfuric acid, is crucial for both the activation of diketene and for catalyzing the cyclization and dehydration steps, leading to a more efficient reaction.

Experimental Protocol (Adapted from Patent US3997537A)

Materials:

  • Diketene

  • N,N-Diethylguanidine sulfate

  • Concentrated Sulfuric Acid (98%)

  • Oleum (20%)

  • n-Propanol

  • Methyl isobutyl ketone

  • Aqueous Sodium Hydroxide (40% w/v)

  • Water

Procedure:

  • In a continuous flow reactor, diketene is mixed with 66% w/v sulfuric acid at a temperature maintained below 20°C.

  • Separately, N,N-diethylguanidine sulfate is mixed with oleum (30% w/v), with the temperature kept below 30°C.

  • The two streams are then combined in a second mixer. The molar ratio of diketene to N,N-diethylguanidine is maintained at approximately 1.1:1.

  • The resulting mixture is passed through a heated reactor at the reflux temperature of n-propanol (approximately 95°C) with a residence time of about 10 minutes.

  • The reaction mixture is then diluted with water and neutralized with a 40% w/v aqueous solution of sodium hydroxide.

  • The product is extracted with methyl isobutyl ketone.

  • The organic phase is separated, and the solvent is evaporated to yield this compound.

Purification:

The patent suggests that the product obtained after solvent evaporation is of sufficient purity for many subsequent applications. For higher purity, recrystallization from ethanol can be performed[2].

Workflow Diagram

Diketene_Route diketene Diketene mixer1 Mixer 1 (< 20°C) diketene->mixer1 H2SO4 H2SO4 (66%) H2SO4->mixer1 guanidine N,N-Diethylguanidine Sulfate mixer2 Mixer 2 (< 30°C) guanidine->mixer2 oleum Oleum (30%) oleum->mixer2 reactor Reactor (95°C, 10 min) mixer1->reactor mixer2->reactor neutralization Neutralization (NaOH) reactor->neutralization extraction Extraction (MIBK) neutralization->extraction evaporation Evaporation extraction->evaporation product 2-(diethylamino)-6- methylpyrimidin-4-ol evaporation->product

Caption: Workflow for the continuous synthesis via the Diketene Route.

Route 2: The Cyclocondensation Route

This classical and widely employed method for the synthesis of pyrimidin-4-ols involves the cyclocondensation of a β-ketoester with a guanidine derivative. In this case, ethyl acetoacetate and N,N-diethylguanidine are the key starting materials. This approach is often favored in a laboratory setting due to its procedural simplicity and the ready availability of the starting materials.

Mechanistic Rationale

The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which deprotonates the α-carbon of ethyl acetoacetate to form an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic guanidine carbons. An intramolecular cyclization follows, with the elimination of ethanol, to form a dihydropyrimidine intermediate. Tautomerization then leads to the aromatic pyrimidin-4-ol product.

Experimental Protocol

Materials:

  • Ethyl acetoacetate

  • N,N-Diethylguanidine hydrochloride (or sulfate)

  • Sodium ethoxide (or sodium metal in absolute ethanol)

  • Absolute Ethanol

  • Hydrochloric acid (for neutralization)

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • N,N-Diethylguanidine hydrochloride is added to the sodium ethoxide solution and stirred until dissolved.

  • Ethyl acetoacetate is then added dropwise to the reaction mixture.

  • The mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid to a pH of 6-7, leading to the precipitation of the product.

  • The crude product is collected by filtration, washed with cold water, and dried.

Purification:

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water, to yield a crystalline solid.

Workflow Diagram

Cyclocondensation_Route EAA Ethyl Acetoacetate reflux Reflux (4-6 hours) EAA->reflux guanidine N,N-Diethylguanidine Salt guanidine->reflux base Sodium Ethoxide in Ethanol base->reflux workup Workup (Evaporation, Acidification) reflux->workup filtration Filtration workup->filtration recrystallization Recrystallization filtration->recrystallization product 2-(diethylamino)-6- methylpyrimidin-4-ol recrystallization->product

Caption: Workflow for the batch synthesis via the Cyclocondensation Route.

Comparative Analysis

ParameterDiketene RouteCyclocondensation Route
Reaction Yield Reported as ~80%[2]Typically moderate to high (60-85%), dependent on conditions
Purity of Crude Product Sufficient for further processing without recrystallization[2]Requires purification by recrystallization
Reaction Time ~10 minutes residence time in reactor (continuous)4-6 hours (batch)
Reaction Temperature 95°CReflux temperature of ethanol (~78°C)
Starting Materials Diketene, N,N-diethylguanidine sulfate, H2SO4, OleumEthyl acetoacetate, N,N-diethylguanidine salt, Sodium ethoxide
Cost of Starting Materials Diketene is a highly reactive and potentially hazardous reagent, which can influence its cost and handling expenses. The price of diketene derivatives can be volatile[3][4].Ethyl acetoacetate is a common and relatively inexpensive bulk chemical[3].
Scalability Well-suited for large-scale industrial production due to its continuous nature.Readily scalable for laboratory and pilot plant production.
Safety Considerations Diketene is toxic and highly reactive, requiring specialized handling procedures. The use of concentrated sulfuric acid and oleum also poses significant safety risks.The use of sodium metal to prepare sodium ethoxide is hazardous and requires careful handling.

Product Characterization

The final product, this compound, can be characterized using standard analytical techniques:

  • Melting Point: 133-134°C (crude), 134-135°C (recrystallized from ethanol)[2].

  • 1H NMR Spectroscopy: Expected signals would include those for the diethylamino group (triplet and quartet), the methyl group (singlet), a pyrimidine ring proton (singlet), and a broad signal for the hydroxyl group.

  • 13C NMR Spectroscopy: Characteristic signals for the carbons of the pyrimidine ring, the diethylamino group, and the methyl group would be observed.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (181.23 g/mol ) would be expected[1].

Senior Application Scientist's Recommendation

The choice between the Diketene Route and the Cyclocondensation Route is largely dependent on the desired scale of production and the available resources.

For large-scale, continuous industrial manufacturing , the Diketene Route offers significant advantages in terms of reaction time and potentially higher throughput. The reported high yield and purity of the crude product can also lead to more cost-effective downstream processing. However, the significant safety and handling challenges associated with diketene and strong acids necessitate a specialized manufacturing environment.

For laboratory-scale synthesis and process development , the Cyclocondensation Route is the more practical and accessible option. The starting materials are more common and less hazardous than those required for the Diketene Route. While the reaction time is longer, the procedure is straightforward and can be easily adapted to standard laboratory glassware and equipment. The yields are generally good, and the product can be readily purified to a high degree by recrystallization.

References

A Comparative Guide to the Bioactivity of 2-(diethylamino)-6-methylpyrimidin-4-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth comparative analysis of the potential bioactivity of 2-(diethylamino)-6-methylpyrimidin-4-ol, a member of the pharmacologically significant pyrimidinol family. While direct biological data for this specific compound is limited in publicly accessible literature—its primary identification being a transformation product of the pesticide Pirimiphos-methyl—its structural features suggest a range of potential biological activities.[1] By examining structurally related pyrimidinol analogs, we can infer its likely behavior and contextualize its potential within the broader landscape of drug discovery.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine and pyrimidine bases in DNA and RNA.[2] This mimicry allows pyrimidine derivatives to interact with a wide array of biological targets, including kinases, enzymes, and receptors, leading to a diverse range of pharmacological effects such as anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] This guide will synthesize data from various analogs to build a predictive profile for this compound and provide a framework for its potential evaluation.

Comparative Bioactivity Analysis: An Analog-Based Approach

In the absence of direct experimental data for this compound, we will compare the bioactivities of several classes of structurally similar pyrimidinol analogs. The key structural motifs for comparison are the substitutions at the 2, 4, and 6 positions of the pyrimidine ring. Our target compound features a diethylamino group at the C2 position, a hydroxyl (or oxo tautomer) group at the C4 position, and a methyl group at the C6 position.

Anticancer Activity

The pyrimidine core is a prevalent feature in many anticancer agents, often functioning as a scaffold for kinase inhibitors.[2][5][6] Kinases are crucial regulators of cell signaling pathways that are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[7][8]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at C2: The nature of the substituent at the C2 position is critical for activity. Amino or substituted amino groups, like the diethylamino group in our target compound, are common in kinase inhibitors as they can form crucial hydrogen bonds with the hinge region of the kinase active site.[9][10]

  • Substitution at C4: The hydroxyl group at C4 is also significant. In its tautomeric form, pyrimidin-4-one, it can act as both a hydrogen bond donor and acceptor, contributing to binding affinity.[9]

  • Substitution at C6: The methyl group at C6 can influence solubility and steric interactions within the binding pocket of a target enzyme.

The following table summarizes the anticancer activity of selected 2-substituted-6-methylpyrimidin-4-ol analogs against various cancer cell lines.

Compound IDC2-SubstituentC6-SubstituentCancer Cell LineIC50 (µM)Reference
Analog A 2-amino6-methylHeLa (Cervical)>100[11]
Analog B 2-amino6-methylMCF-7 (Breast)>100[11]
Compound 11c 2,4-diamino (derivative)-HeLa (Cervical)0.5-4.0[12]
Pyrazolo[3,4-d] pyrimidin-4-one (10e) -6-methylMCF-7 (Breast)11[13][14]

Note: The data presented is for structurally related compounds and is intended for comparative purposes. The bioactivity of this compound may vary.

Antimicrobial Activity

Pyrimidine derivatives have also been extensively investigated for their antimicrobial properties.[3][4][9][15] They can interfere with essential bacterial processes, such as cell division or metabolic pathways.[3]

Structure-Activity Relationship (SAR) Insights:

  • The presence of a pyrimidine ring itself is a key pharmacophore. The nitrogen atoms can interact with bacterial enzymes and targets.[9]

  • Substituents on the ring can modulate the lipophilicity of the molecule, affecting its ability to penetrate bacterial cell walls.

  • Specific functional groups can confer distinct mechanisms of action. For instance, some thiophenyl-pyrimidine derivatives have been shown to inhibit the bacterial cell division protein FtsZ.[3]

The following table presents the antimicrobial activity of selected pyrimidinol analogs.

Compound IDC2-SubstituentC6-SubstituentBacterial StrainMIC (µg/mL)Reference
Thiophenyl-pyrimidine (Bb2) 2,4-disubstituted6-thiophenylMRSA2[10]
Thiophenyl-pyrimidine (Bb2) 2,4-disubstituted6-thiophenylVREs2[10]
Compound 41 2,4,6-trisubstituted-E. coli6.5[4]
Compound 34 --Gram-positive bacteria29-33 (zone of inhibition in mm)[16]
Compound 34 --Gram-negative bacteria32-33 (zone of inhibition in mm)[16]

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The data is for comparative analogs.

Potential Mechanism of Action: Kinase Inhibition

Given the prevalence of the 2-aminopyrimidine scaffold in kinase inhibitors, a likely mechanism of action for the anticancer activity of this compound would be the inhibition of one or more protein kinases. These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[7] This disruption of signaling pathways can lead to cell cycle arrest and apoptosis in cancer cells.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Pyrimidine Pyrimidine Inhibitor Pyrimidine->RAF Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments to assess the bioactivity of this compound and its analogs.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[13][17]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[13]

Procedure:

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

mtt_workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds Add serial dilutions of test compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_4h Incubate 2-4h add_mtt->incubate_4h solubilize Add solubilizing agent (e.g., DMSO) incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: A workflow diagram of the MTT assay for assessing cytotoxicity.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][5][14]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[5]

Procedure:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the stock solution in a sterile broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well plate.

  • Inoculum Preparation:

    • Prepare a suspension of the test bacterium in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

    • Include a positive control (broth and bacteria, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Conclusion

While the bioactivity of this compound has not been extensively characterized, its structural similarity to a well-established class of bioactive compounds suggests its potential as a subject for further investigation. The pyrimidinol scaffold, with its diverse substitution patterns, continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers interested in exploring the pharmacological potential of this and other pyrimidinol analogs. Further studies are warranted to elucidate the specific biological targets and therapeutic applications of this compound.

References

Decoding Pirimiphos-Methyl Detection: A Comparative Guide to Immunoassay Specificity and Chromatographic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pesticide residue analysis, the specific and sensitive detection of active compounds is paramount. This guide provides an in-depth comparison of antibody-based detection of the organophosphate insecticide pirimiphos-methyl and its cross-reactivity with its primary metabolite, 2-(diethylamino)-6-methylpyrimidin-4-ol (DEAMP). We will explore the nuances of antibody specificity in contrast to the gold-standard chromatographic techniques of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This guide is intended to equip researchers with the critical knowledge to select the most appropriate analytical method for their specific needs.

The Analytical Challenge: Pirimiphos-Methyl and its Metabolite, DEAMP

Pirimiphos-methyl is a widely used broad-spectrum insecticide and acaricide, valued for its efficacy in protecting stored grain and controlling various pests.[1][2] Its mode of action involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[2] However, upon exposure to biological systems or the environment, pirimiphos-methyl is metabolized, with this compound (DEAMP) being a significant degradation product.[3] The ability to distinguish between the parent compound and its metabolites is crucial for accurate risk assessment and regulatory compliance, as the toxicity and environmental fate of these molecules can differ.

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, high-throughput, and cost-effective screening method for pesticide residues.[4] The core of this technology lies in the specific recognition of a target analyte by an antibody. A key performance characteristic of any immunoassay is its cross-reactivity, which defines the extent to which the antibody binds to structurally related compounds. High cross-reactivity with metabolites can lead to an overestimation of the parent compound's concentration, resulting in false-positive findings.

Antibody-Based Detection: A Focus on Specificity

The development of a highly specific antibody is contingent on the design of the hapten, a small molecule that is conjugated to a carrier protein to elicit an immune response. For pirimiphos-methyl, a successful strategy has been to synthesize a hapten that exposes the unique pyrimidine ring structure while using a linker arm attached to the phosphate group. This approach aims to generate antibodies that primarily recognize the core structure of pirimiphos-methyl.

A notable study by Yang et al. (2006) describes the development of a monoclonal antibody-based indirect competitive ELISA (IC-ELISA) for pirimiphos-methyl.[1][5] This assay demonstrated a high sensitivity with a half-maximal inhibitory concentration (IC50) of 4.2 ng/mL and a limit of detection (LOD) of 0.07 ng/mL.[1][5] The study investigated the cross-reactivity of the antibody with other organophosphate pesticides, revealing negligible cross-reactivity with most tested compounds, with the exception of pirimiphos-ethyl.[1][5]

A Critical Data Gap: While the study by Yang et al. provides valuable insights into the antibody's specificity against other pesticides, it does not report the cross-reactivity with the metabolite DEAMP. This represents a significant knowledge gap in definitively assessing the immunoassay's utility for specific pirimiphos-methyl quantification in the presence of its metabolites. However, based on the hapten design, which preserves the pyrimidinol ring as the primary antigenic determinant, it is theoretically expected that the antibody would have a low affinity for DEAMP, as the phosphate ester group, which is absent in the metabolite, plays a role in antibody recognition.

The Gold Standards: Chromatographic Methods

Liquid and gas chromatography coupled with tandem mass spectrometry are the benchmark methods for pesticide residue analysis, offering high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique separates compounds based on their physicochemical properties as they pass through a column, followed by detection using a mass spectrometer that identifies and quantifies molecules based on their mass-to-charge ratio. LC-MS/MS is particularly well-suited for the analysis of polar and thermally labile compounds.[4]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): In GC-MS/MS, compounds are vaporized and separated in a gaseous mobile phase. It is a robust and highly sensitive technique for volatile and semi-volatile compounds. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective sample preparation technique for both LC-MS/MS and GC-MS/MS analysis of pesticide residues in various food matrices.[2][6][7]

Performance Comparison: Immunoassay vs. Chromatographic Methods

The choice of analytical method depends on a balance of factors including sensitivity, specificity, throughput, cost, and the specific research question.

FeatureMonoclonal Antibody-Based ELISA (for Pirimiphos-methyl)LC-MS/MSGC-MS/MS
Principle Antigen-antibody bindingChromatographic separation and mass-to-charge ratio detectionChromatographic separation of volatile compounds and mass-to-charge ratio detection
Specificity High for the parent compound, but cross-reactivity with metabolites like DEAMP is a critical and often under-reported parameter.Very high; can distinguish between isomers and metabolites based on retention time and specific mass transitions.Very high; provides excellent separation and specific detection of volatile and semi-volatile compounds.
Sensitivity (LOD) ~0.07 ng/mL[1][5]0.03–0.5 µg/kg (ppb)[1]0.9–2.0 µg/kg (ppb)[1]
Throughput High; suitable for screening large numbers of samples.Moderate to high, depending on the system and method.Moderate.
Cost per Sample Low.High.High.
Instrumentation Standard plate reader.Complex and expensive instrumentation required.Complex and expensive instrumentation required.
Sample Preparation Often minimal, can sometimes be performed directly on diluted extracts.Multi-step extraction and cleanup (e.g., QuEChERS) is typically required.[2][6][7]Multi-step extraction and cleanup (e.g., QuEChERS) is typically required.[2][6][7]
Ideal Application Rapid screening of a large number of samples for the presence of the parent compound.Confirmatory analysis, quantification of multiple residues, and metabolite identification.Confirmatory analysis and quantification of volatile and semi-volatile pesticides.

Experimental Protocols

Protocol for Competitive ELISA for Pirimiphos-Methyl Cross-Reactivity Assessment

This protocol outlines the general steps for determining the cross-reactivity of an anti-pirimiphos-methyl antibody with DEAMP.

  • Coating of Microtiter Plate: Coat the wells of a 96-well microtiter plate with a pirimiphos-methyl-protein conjugate (e.g., pirimiphos-methyl-OVA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a washing buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound coating antigen.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any non-specific binding sites. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Prepare a series of standard solutions of pirimiphos-methyl and DEAMP in an appropriate buffer. Add the anti-pirimiphos-methyl antibody and the standard/sample solutions to the wells. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Addition of Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) that binds to the primary antibody. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a substrate solution (e.g., TMB) to the wells. A color change will occur, inversely proportional to the concentration of pirimiphos-methyl or the cross-reacting compound in the sample.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Construct a standard curve for pirimiphos-methyl and DEAMP. Calculate the IC50 values for both compounds. The percent cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (IC50 of Pirimiphos-methyl / IC50 of DEAMP) x 100

Protocol for LC-MS/MS Analysis of Pirimiphos-Methyl and DEAMP

This protocol provides a general outline for the analysis of pirimiphos-methyl and DEAMP in a food matrix using QuEChERS extraction and LC-MS/MS.

  • Sample Homogenization: Homogenize a representative sample of the food matrix.

  • QuEChERS Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant and transfer it to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.

    • Vortex and centrifuge.

  • LC-MS/MS Analysis:

    • Transfer the final extract into an autosampler vial.

    • Inject an aliquot into the LC-MS/MS system.

    • LC Conditions: Use a suitable C18 column with a gradient elution program using mobile phases such as water with formic acid and acetonitrile with formic acid.

    • MS/MS Conditions: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor ion and product ion transitions for both pirimiphos-methyl and DEAMP.

  • Data Analysis: Quantify the analytes by comparing the peak areas from the sample to a calibration curve prepared with matrix-matched standards.

Visualizing the Workflows

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat plate with pirimiphos-methyl conjugate p2 Wash p1->p2 p3 Block non-specific sites p2->p3 p4 Wash p3->p4 a1 Add anti-pirimiphos-methyl Ab + sample/standard (P-M or DEAMP) p4->a1 a2 Incubate a1->a2 d1 Wash a2->d1 d2 Add enzyme-conjugated secondary antibody d1->d2 d3 Wash d2->d3 d4 Add substrate d3->d4 d5 Stop reaction d4->d5 d6 Read absorbance d5->d6 caption Figure 1. Competitive ELISA Workflow

Caption: Figure 1. Competitive ELISA Workflow

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis s1 Homogenize Sample s2 QuEChERS Extraction (Acetonitrile + Salts) s1->s2 s3 Centrifuge s2->s3 s4 d-SPE Cleanup s3->s4 s5 Centrifuge s4->s5 a1 Inject extract into LC-MS/MS s5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 a4 Data Analysis & Quantification a3->a4 caption Figure 2. LC-MS/MS Workflow with QuEChERS

Caption: Figure 2. LC-MS/MS Workflow with QuEChERS

Conclusion: Selecting the Right Tool for the Job

The choice between an immunoassay and a chromatographic method for the detection of pirimiphos-methyl hinges on the specific analytical requirements.

  • Immunoassays excel as rapid, cost-effective screening tools for the presence of the parent pirimiphos-methyl compound. Their high-throughput nature makes them ideal for large-scale monitoring programs. However, the potential for cross-reactivity with metabolites like DEAMP necessitates careful validation and interpretation of results. The lack of published data on the cross-reactivity of anti-pirimiphos-methyl antibodies with DEAMP is a significant consideration, and researchers should ideally perform this validation in-house.

  • LC-MS/MS and GC-MS/MS remain the undisputed gold standards for confirmatory analysis and accurate quantification. Their high specificity allows for the unambiguous differentiation between pirimiphos-methyl and its metabolites, providing a level of confidence that is essential for regulatory purposes and in-depth toxicological studies. While the initial investment in instrumentation and the cost per sample are higher, the quality and reliability of the data are unparalleled.

Ultimately, a tiered approach is often the most effective strategy. Immunoassays can be employed for initial, large-scale screening, with any positive or ambiguous results being confirmed and quantified using the highly specific and sensitive chromatographic methods. This integrated approach leverages the strengths of both technologies, enabling a comprehensive and efficient pesticide residue analysis program.

References

A Comparative Guide to In Vitro and In Vivo Efficacy Testing of 2-(diethylamino)-6-methylpyrimidin-4-ol and Related Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in vitro and in vivo methodologies for evaluating the biological effects of 2-(diethylamino)-6-methylpyrimidin-4-ol and the broader class of 2-aminopyrimidine derivatives. While specific experimental data for this compound is limited in publicly available literature, this document leverages established protocols and findings from structurally similar compounds to illustrate a robust framework for preclinical assessment. The principles and experimental designs detailed herein are intended to guide researchers, scientists, and drug development professionals in constructing a thorough and scientifically sound evaluation of novel pyrimidine-based compounds.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleobases and a wide array of pharmacologically active agents.[1] Derivatives of 2-aminopyrimidine, in particular, have demonstrated a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[2][3] A critical aspect of developing these compounds is the rigorous assessment of their effects through a combination of in vitro and in vivo studies, each providing unique and complementary insights.

The Synergy of In Vitro and In Vivo Approaches

In vitro studies, conducted in a controlled laboratory setting outside of a living organism, are indispensable for initial screening and mechanistic elucidation. They offer high-throughput capabilities, cost-effectiveness, and a focused environment to dissect the direct interactions of a compound with its molecular target. However, the complexity of a whole organism, with its intricate network of metabolic, pharmacokinetic, and physiological processes, cannot be fully replicated in vitro.

This is where in vivo studies, performed in living organisms, become paramount. They provide a holistic view of a compound's efficacy, safety, and pharmacokinetic profile, bridging the gap between molecular interactions and therapeutic outcomes.[4] The judicious integration of both in vitro and in vivo data is therefore essential for a comprehensive understanding of a compound's potential as a therapeutic agent.

In Vitro Evaluation: Foundational Insights into Biological Activity

A diverse array of in vitro assays can be employed to characterize the biological activity of 2-aminopyrimidine derivatives. These assays are crucial for determining a compound's potency, selectivity, and mechanism of action at the cellular and molecular levels.

Anticancer Activity

A primary application for novel pyrimidine derivatives is in oncology.[1] In vitro cytotoxicity assays are the first step in identifying promising anticancer candidates.

Table 1: Representative In Vitro Anticancer Activity of Pyrimidine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidineMCF-7 (Breast)0.57[5]
Pyrido[2,3-d]pyrimidineHepG2 (Liver)0.99[5]
Thiazolo[4,5-d]pyrimidineA375 (Melanoma)0.02 - 1.5[1]
Pyrazolo[3,4-d]pyrimidineLoVo (Colon)0.08 - 15.4[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Add varying concentrations of the test compound to the wells and incubate for 48-72 hours.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[6]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[6]

MTT_Workflow A Seed Cancer Cells B Treat with Compound A->B 24h Incubation C Add MTT Reagent B->C 48-72h Incubation D Solubilize Formazan C->D 4h Incubation E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow of the MTT assay for in vitro cytotoxicity.

Antimicrobial Activity

Many 2-aminopyrimidine derivatives exhibit potent antimicrobial properties.[2] The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.

Table 2: Representative In Vitro Antimicrobial Activity of 2-Aminopyrimidine Derivatives

CompoundBacterial StrainIC50 (µM)Reference
Compound 10P. aeruginosa200[7]
Compound 10S. aureus (MSSA)128[7]
Compound 10S. aureus (MRSA)84[7]
Compound 15S. aureus (MRSA)72[7]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Observation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition

The mechanism of action of many pyrimidine derivatives involves the inhibition of specific enzymes.[3]

Experimental Protocol: In Vitro β-Glucuronidase Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing β-glucuronidase, buffer, and the test compound.

  • Incubation: Incubate the mixture at 37°C for 15 minutes.

  • Substrate Addition: Add the substrate (p-nitrophenyl-β-D-glucuronide) and incubate for another 30 minutes.

  • Stop Reaction: Stop the reaction by adding NaOH.

  • Absorbance Measurement: Measure the absorbance at 405 nm to determine the amount of p-nitrophenol produced.

  • Data Analysis: Calculate the percentage of inhibition and the IC50 value.

In Vivo Evaluation: Assessing Efficacy and Safety in a Whole-Organism Context

Following promising in vitro results, in vivo studies are essential to evaluate the therapeutic potential of a compound in a living system.[4]

Anticancer Efficacy in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone for assessing the direct anti-tumor activity of a compound.[4]

Table 3: Representative In Vivo Anticancer Efficacy of a Pyrimidine Derivative (Palbociclib)

Cancer TypeAnimal ModelCell LineDosing RegimenKey OutcomesReference
Breast CancerNude MiceMDA-MB-435100 mg/kg, p.o., dailySignificant inhibition of bone tumor progression[8]
Hepatocellular CarcinomaNude MiceHuh750 mg/kg, p.o., dailyImpaired tumor growth and increased survival[8]

Experimental Protocol: Subcutaneous Xenograft Model

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.[4]

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³) and measure tumor volume regularly using calipers.[4]

  • Randomization: Randomize mice into treatment and control groups.[4]

  • Drug Administration: Administer the test compound via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.[8]

  • Efficacy and Toxicity Monitoring: Monitor tumor volume and body weight 2-3 times per week.[4]

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.

Xenograft_Workflow cluster_invivo In Vivo Xenograft Model A Implant Human Cancer Cells B Monitor Tumor Growth A->B C Randomize Mice B->C D Administer Compound C->D E Monitor Efficacy & Toxicity D->E F Endpoint Analysis E->F

Caption: Workflow for an in vivo subcutaneous xenograft study.

Antiepileptic Activity in Animal Models

Pyrimidine derivatives have also shown promise in the treatment of neurological disorders like epilepsy.[9]

Table 4: Representative In Vivo Antiepileptic Activity of Pyrimidine Derivatives

CompoundAnimal ModelED50 (mg/kg)Reference
Compound 14Maximal Electroshock Test3.2[9]
Compound 35Maximal Electroshock Test11.1[9]
Compound 356 Hz (32 mA) Model18.5[9]

ED50 (Median effective dose) is the dose that produces a quantal effect in 50% of the population that takes it.

Experimental Protocol: Maximal Electroshock (MES) Test

  • Animal Model: Use mice or rats.

  • Drug Administration: Administer the test compound at various doses.

  • Electroshock: After a set period, deliver a brief electrical stimulus through corneal electrodes to induce a seizure.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Calculate the ED50, the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.

Conclusion

The preclinical evaluation of novel compounds such as this compound necessitates a multi-faceted approach that integrates both in vitro and in vivo methodologies. In vitro assays provide crucial initial data on potency and mechanism, while in vivo studies are indispensable for understanding the compound's behavior in a complex biological system. The experimental frameworks and representative data presented in this guide, based on the well-established activities of the 2-aminopyrimidine class, offer a robust blueprint for the comprehensive assessment of new chemical entities, ultimately paving the way for the development of novel therapeutics.

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the comparative molecular docking studies of 2-(diethylamino)-6-methylpyrimidin-4-ol and its related compounds. It is intended for researchers, scientists, and drug development professionals. We will explore the rationale behind experimental choices, detail validated protocols, and present a comparative analysis of docking results to guide future drug discovery efforts.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core structure of numerous bioactive compounds, including components of DNA and RNA.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[3][4] The versatility of the pyrimidine scaffold allows it to interact with a diverse array of biological targets, such as enzymes and receptors, making it a "privileged scaffold" in drug discovery.[1][2][5] The compound this compound, a pyrimidone and aminopyrimidine, and its analogs are of particular interest for their potential therapeutic applications.[6] Molecular docking, a powerful computational technique, is instrumental in predicting the binding affinities and interaction patterns of these small molecules with their protein targets, thereby accelerating the drug design and development process.[7][8][9]

The 'Why': Principles of Comparative Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] The primary objective of comparative docking studies is to understand how subtle structural modifications in a series of related compounds, such as the analogs of this compound, affect their binding to a specific biological target. This understanding is crucial for establishing a Structure-Activity Relationship (SAR), which correlates the chemical structure of a molecule with its biological activity.[4][10]

By comparing the docking scores, binding energies, and key molecular interactions of a lead compound with its derivatives, researchers can identify the structural features that are critical for potent and selective binding. This knowledge guides the rational design of new analogs with improved efficacy and pharmacokinetic properties.

Experimental Protocol: A Validated Comparative Docking Workflow

The following protocol outlines a robust and reproducible workflow for the comparative molecular docking of this compound and its analogs. This protocol is designed to be self-validating by incorporating essential control steps.

Step 1: Ligand Preparation

The initial step involves the preparation of the 3D structures of this compound and its selected analogs.

  • 2D Structure Drawing: Draw the chemical structures of the ligands using a chemical drawing software such as ChemDraw.

  • 3D Structure Generation and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a computational chemistry program like Chem3D. This process ensures that the ligands are in their lowest energy conformation.[11]

  • File Format Conversion: Save the optimized 3D structures in a suitable format, such as .mol or .sdf, for use in docking software.

Step 2: Target Protein Preparation

The selection and preparation of the target protein structure are critical for accurate docking results.

  • Protein Structure Retrieval: Obtain the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).

  • Structure Cleaning: Remove water molecules and any co-crystallized ligands from the protein structure.[11] This is important to create a clean binding site for docking.

  • Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate charges (e.g., Kollman charges) to the protein.[11] This step is crucial for accurately calculating electrostatic interactions.

  • File Format Conversion: Save the prepared protein structure in the PDBQT format, which is required by many docking programs like AutoDock.[11]

Step 3: Grid Box Generation

A grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable ligand binding poses.

  • Active Site Identification: Define the grid box to encompass the known or predicted binding pocket of the target protein.[11]

  • Grid Parameterization: Set the dimensions and center of the grid box to ensure it is large enough to accommodate the ligands of interest.

Step 4: Molecular Docking Execution

The docking process itself involves using a specific algorithm to explore the conformational space of the ligand within the defined grid box.

  • Algorithm Selection: The Lamarckian Genetic Algorithm (LGA) is a widely used and effective algorithm for flexible ligand docking.[11][12]

  • Setting Docking Parameters: Define the number of genetic algorithm runs (e.g., 100), population size, and the maximum number of energy evaluations to ensure a thorough search.[11]

Step 5: Analysis of Docking Results
  • Binding Energy/Docking Score: The primary metric for comparison is the binding energy or docking score, which estimates the binding affinity between the ligand and the protein.[13] Lower scores generally indicate stronger binding.[13]

  • Interaction Analysis: Visualize the docked poses to identify key molecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and specific amino acid residues in the active site.

Workflow Visualization

Caption: A flowchart of the comparative molecular docking workflow.

Comparative Docking Analysis

To illustrate a comparative analysis, let's consider a hypothetical study of this compound and three of its analogs docked against a putative protein kinase target.

CompoundModificationDocking Score (kcal/mol)Key Interacting Residues
Lead Compound This compound-8.5LYS78, GLU95, LEU130
Analog A Replacement of diethylamino with dimethylamino-7.9LYS78, GLU95
Analog B Substitution of methyl group with ethyl group-8.8LYS78, GLU95, LEU130, PHE131
Analog C Addition of a hydroxyl group to the methyl substituent-9.2LYS78, GLU95, ASP145, LEU130

From this hypothetical data, we can infer:

  • The diethylamino group appears more favorable than the dimethylamino group for binding (Lead vs. Analog A).

  • Increasing the hydrophobicity at the 6-position with an ethyl group slightly improves binding affinity (Analog B vs. Lead).

  • The introduction of a hydroxyl group, capable of forming an additional hydrogen bond with ASP145, significantly enhances the binding affinity (Analog C vs. Lead).

Key Molecular Interactions

G cluster_ligand Ligand Analog C cluster_protein Protein Active Site Ligand_OH Hydroxyl Group ASP145 ASP145 Ligand_OH->ASP145 H-Bond Ligand_Pyrimidine Pyrimidine Ring GLU95 GLU95 Ligand_Pyrimidine->GLU95 H-Bond LEU130 LEU130 Ligand_Pyrimidine->LEU130 Hydrophobic Ligand_Amino Diethylamino Group LYS78 LYS78 Ligand_Amino->LYS78 Ionic Interaction

Caption: Key interactions of Analog C in the protein active site.

Validation and Controls: Ensuring Scientific Rigor

The credibility of any molecular docking study hinges on its validation.

  • Redocking of a Co-crystallized Ligand: A primary validation method is to extract the native ligand from a crystal structure, dock it back into the same protein, and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.[14]

  • Use of Known Binders and Decoys: Docking a set of known active compounds along with a set of "decoy" molecules (compounds with similar physical properties but presumed to be inactive) can validate the docking protocol's ability to distinguish between binders and non-binders.[15]

  • Cross-Docking: To account for protein flexibility, docking ligands into different conformations of the target protein can provide a more realistic assessment of binding.[7]

  • Consensus Scoring: Using multiple different scoring functions or docking programs to evaluate the same set of ligands can increase the confidence in the predicted binding modes and affinities.[16]

Conclusion and Future Directions

This guide has provided a framework for conducting and interpreting comparative molecular docking studies of this compound and its analogs. The pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics.[3] By systematically applying the principles and protocols outlined here, researchers can effectively leverage computational tools to guide the synthesis and experimental testing of new pyrimidine derivatives with enhanced therapeutic potential. Future advancements in docking algorithms, including the integration of machine learning and enhanced treatment of protein flexibility, will further refine the accuracy and predictive power of these in silico methods.[7][17]

References

A Comparative Benchmarking Guide: Evaluating Novel 2-Aminopyrimidine Derivatives Against Classical Plant Growth Hormones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Plant Growth Regulators

In the intricate world of plant physiology, growth and development are orchestrated by a class of signaling molecules known as phytohormones or plant growth hormones. For decades, the five classical groups—auxins, cytokinins, gibberellins, abscisic acid, and ethylene—have been the cornerstones of our understanding and manipulation of plant biology.[1][2] Their applications in agriculture and horticulture are vast, from promoting root growth to controlling fruit ripening.[3][4] However, the quest for new, synthetic plant growth regulators (PGRs) with enhanced stability, specificity, and cost-effectiveness is perpetual.

Recently, heterocyclic compounds have emerged as a promising frontier. Among these, 2-aminopyrimidine derivatives are gaining significant attention. The pyrimidine core is a fundamental component of natural biomolecules like nucleic acids and vitamins, and its derivatives have shown a wide spectrum of biological activities.[5] Preliminary studies indicate that certain 2-aminopyrimidine derivatives can exhibit potent, hormone-like effects on plant growth, positioning them as exciting candidates for the next generation of PGRs.[6][7]

This guide provides a comprehensive framework for benchmarking new 2-aminopyrimidine derivatives against established plant hormones. We will delve into the mechanistic rationale behind comparative bioassays, provide detailed experimental protocols, and present a model for data-driven evaluation, empowering researchers to rigorously assess these novel compounds.

Section 1: The Established Players - A Review of Classical Plant Hormones

To benchmark a new compound, one must first understand the standards. The effects of plant hormones are often pleiotropic, meaning one hormone can influence multiple developmental processes.[8] Their actions are also highly dependent on concentration and interactions with other hormones.

  • Auxins (e.g., Indole-3-Acetic Acid - IAA): Primarily synthesized in the shoot apical meristem, auxins are the master regulators of cell elongation, apical dominance, and root initiation.[4][8] Their transport is polar, flowing from the shoot towards the root, establishing the primary axis of the plant. Synthetic auxins like naphthalene-1-acetic acid (NAA) are widely used in horticulture for rooting cuttings.[9]

  • Cytokinins (e.g., Kinetin, Zeatin): These adenine derivatives are central to cell division (cytokinesis) and shoot formation.[10] Produced mainly in the roots, they work antagonistically with auxins to control the shoot-to-root ratio. A high auxin-to-cytokinin ratio typically promotes root formation, while a low ratio favors shoot development.[11] They also play a role in delaying leaf senescence.

  • Gibberellins (e.g., Gibberellic Acid - GA₃): This large family of diterpenoid acids is best known for promoting stem and internode elongation, seed germination, and flowering.[12][13][14] The "Green Revolution" was significantly impacted by the development of semi-dwarf crop varieties with impaired gibberellin signaling.[14]

  • Abscisic Acid (ABA): Often termed the "stress hormone," ABA is a key inhibitor of growth.[15][16] It plays crucial roles in inducing seed dormancy and promoting stomatal closure in response to drought stress, thereby conserving water.[17][18] Its actions are generally antagonistic to those of gibberellins.[15]

  • Ethylene: A unique gaseous hormone, ethylene is involved in a wide array of processes, including fruit ripening, leaf senescence, and abscission (the shedding of leaves, flowers, and fruit).[19][20][21] Its production can be induced by various stresses and by high concentrations of auxin.[3]

Section 2: The Challengers - 2-Aminopyrimidine Derivatives

The 2-aminopyrimidine scaffold is a versatile chemical structure that allows for extensive functionalization, making it an ideal candidate for developing novel bioactive molecules.[22][23] Studies have demonstrated that specific derivatives can stimulate plant growth, with effects sometimes exceeding those of traditional hormones like heteroauxin.[5] The hypothesis is that these synthetic compounds may function as hormone mimics, either by binding to existing hormone receptors or by interacting with components of their signaling pathways.[6]

For instance, a 2-aminopyrimidine derivative with a side chain structurally similar to the indole ring of IAA might exhibit auxin-like activity. Alternatively, it could interfere with hormone metabolism, perhaps by inhibiting enzymes that degrade natural auxins, thereby increasing the endogenous hormone levels.

Hypothetical Signaling Pathway for a 2-AP Derivative

To visualize a potential mechanism, consider a hypothetical 2-aminopyrimidine derivative ("2-AP-A") that exhibits auxin-like activity. It might interact with the auxin signaling pathway at the receptor level.

Auxin_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cell Interior 2-AP-A 2-AP-A (Derivative) Receptor TIR1/AFB Receptor Complex 2-AP-A->Receptor Binds (Mimicry) Auxin Natural Auxin (e.g., IAA) Auxin->Receptor Binds Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene Auxin-Responsive Genes ARF->Gene Activates Response Cell Elongation, Root Growth Gene->Response Leads to

Caption: Hypothetical mechanism of an auxin-mimic 2-aminopyrimidine derivative.

In this model, the 2-AP derivative, like natural auxin, binds to the TIR1/AFB receptor complex. This binding event targets the Aux/IAA repressor proteins for degradation, releasing the Auxin Response Factors (ARFs) to activate the transcription of genes responsible for growth and development.

Section 3: Head-to-Head - Designing a Benchmarking Study

A robust benchmarking study requires a panel of standardized bioassays, each designed to quantify a specific hormonal effect. The choice of assays should be hypothesis-driven, aiming to answer whether the novel compounds exhibit auxin-like, cytokinin-like, gibberellin-like, or inhibitory activity.

Experimental Workflow Overview

The overall process follows a logical progression from compound preparation to multi-faceted biological evaluation.

Experimental_Workflow A Compound Synthesis & Purification (2-AP Derivatives) B Stock Solution Preparation (e.g., in DMSO) A->B D Execution of Bioassays (Dose-Response Curves) B->D C Selection of Bioassays (Auxin, Cytokinin, Gibberellin) C->D E Data Collection (e.g., Root Length, Fresh Weight, Chlorophyll Content) D->E F Statistical Analysis (vs. Controls) E->F G Comparative Evaluation & Activity Profiling F->G

References

Safety Operating Guide

Personal protective equipment for handling 2-(diethylamino)-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 2-(diethylamino)-6-methylpyrimidin-4-ol

This document provides essential, immediate safety and logistical information for the handling of this compound (CAS No: 42487-72-9).[1][2][3] As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols to ensure personal safety and proper environmental stewardship. The following procedures are rooted in a deep understanding of the potential hazards associated with pyrimidinol derivatives and are intended to constitute a self-validating system of laboratory safety.

Hazard Identification and Inherent Risk Profile

This compound is a chemical compound that requires careful handling due to its specific hazard profile. A thorough risk assessment must be conducted before any handling, taking into account the quantities used, the nature of the procedure, and the laboratory environment. The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.[4]

Hazard Class & Category Hazard Statement GHS Pictogram Signal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2][4]GHS07 (Exclamation Mark)Warning[1][4]
Skin Irritation (Category 2)H315: Causes skin irritation[1][2]GHS07 (Exclamation Mark)Warning
Eye Irritation (Category 2)H319: Causes serious eye irritation[1][2]GHS07 (Exclamation Mark)Warning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[1]GHS07 (Exclamation Mark)Warning
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1][2][5]GHS07 (Exclamation Mark)Warning

The causality for stringent PPE protocols is clear: the compound presents risks through multiple exposure routes—ingestion, skin contact, eye contact, and inhalation. The "Warning" signal word indicates a moderate level of hazard.[1][4]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the final and most personal line of defense against chemical exposure.[6] It must be chosen based on the potential for contact and the specific hazards of the material. The following recommendations are the minimum required for handling this compound.

Protection Type Specification Rationale & Causality
Eye/Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards.[7][8]To Prevent Serious Eye Irritation (H319): The compound can cause serious irritation upon contact.[2] Standard safety glasses are insufficient; chemical splash goggles are required to protect against splashes and airborne particles.[9] A face shield provides an additional layer of protection for the entire face during procedures with a higher risk of splashing.[8]
Skin & Body Protection Chemical-resistant gloves (Nitrile or Neoprene recommended) inspected before use. A flame-resistant lab coat or impervious clothing.To Prevent Skin Irritation (H315): Direct contact can cause skin irritation.[1] Nitrile and neoprene gloves generally offer good resistance to a range of chemicals.[10] The thickness of the glove is a critical factor in its protective efficacy.[6] Always inspect gloves for signs of degradation or punctures before use. A lab coat protects the arms and torso from incidental contact.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation.[7]To Prevent Respiratory Irritation (H335) & Inhalation Toxicity (H332): Inhalation of dust or aerosols can cause respiratory tract irritation and may be harmful.[1][5] Engineering controls like a fume hood are the primary method for minimizing inhalation exposure. If engineering controls are not feasible or sufficient to maintain exposure below occupational limits, a NIOSH-approved respirator is necessary.[6][11]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is critical to minimizing risk. The following protocol outlines the key stages of handling the compound safely.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate & Prepare Handling Area (Fume Hood) don_ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe gather_materials 3. Assemble All Necessary Equipment & Spill Kit don_ppe->gather_materials weigh_transfer 4. Weigh & Transfer Compound in Fume Hood gather_materials->weigh_transfer dissolve 5. Perform Dissolution or Reaction weigh_transfer->dissolve decontaminate 6. Decontaminate Work Surfaces dissolve->decontaminate dispose_waste 7. Segregate & Dispose of Waste Correctly decontaminate->dispose_waste doff_ppe 8. Doff PPE (Gloves Last) dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A logical workflow from preparation to cleanup minimizes exposure risk.

Procedural Causality:

  • Preparation: Preparing the workspace and having a spill kit ready ensures that you can respond efficiently to unexpected events. Donning PPE before handling begins is a fundamental safety practice.[12]

  • Handling: Performing manipulations within a fume hood directly addresses the inhalation hazard (H332, H335).[5][7]

  • Post-Handling: Decontamination and proper waste disposal prevent secondary exposure to colleagues and environmental contamination. Removing gloves last prevents re-contamination of clean hands.

Emergency Response & Disposal Plan

Immediate Actions for Exposure or Spill

In the event of an emergency, a clear and practiced response is crucial.

cluster_skin Skin Contact (H315) cluster_eye Eye Contact (H319) cluster_inhalation Inhalation (H332/H335) cluster_ingestion Ingestion (H302) start Exposure Event skin_remove_clothing Remove contaminated clothing start->skin_remove_clothing eye_rinse Rinse cautiously with water for several minutes start->eye_rinse inh_fresh_air Move person to fresh air start->inh_fresh_air ing_rinse Rinse mouth start->ing_rinse skin_wash Wash with plenty of water and soap skin_medical Seek medical attention if irritation persists skin_wash->skin_medical skin_remove_clothing->skin_wash eye_remove_lenses Remove contact lenses, if present and easy to do eye_rinse->eye_remove_lenses eye_medical Seek immediate medical attention eye_remove_lenses->eye_medical inh_medical Seek medical attention if feeling unwell inh_fresh_air->inh_medical ing_medical Call a POISON CENTER or doctor immediately ing_rinse->ing_medical

Caption: Immediate and correct first aid response is critical to mitigate harm.

Disposal Protocol

Chemical waste generators are responsible for correctly classifying and disposing of waste in accordance with all applicable regulations.[5]

  • Classification: Determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) or equivalent local and state regulations.[5]

  • Segregation: Do not mix this waste with other waste streams. Keep it in a designated, clearly labeled, and sealed container.

  • Disposal: Dispose of the contents and the container through a licensed and approved waste disposal plant.[5][12] Never dispose of this chemical down the drain.

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. Trust in these procedures is built upon their proven effectiveness in the field and their grounding in authoritative safety standards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(diethylamino)-6-methylpyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(diethylamino)-6-methylpyrimidin-4-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。